Technical Documentation Center

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate
  • CAS: 1369237-75-1

Core Science & Biosynthesis

Foundational

"Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" properties

An In-Depth Technical Guide to tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of tert-butyl 3-(aminomethyl)-4...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, characterization, applications, and handling, grounded in established scientific principles.

Introduction: A Versatile Scaffold for Drug Discovery

tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No. 1369237-75-1) is a substituted piperazine derivative that has garnered significant interest as a versatile intermediate.[1] Its structure is distinguished by several key features that make it an invaluable tool for synthetic chemists:

  • Piperazine Core : A privileged scaffold in medicinal chemistry, the piperazine ring is present in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[2]

  • Orthogonally Protected Amines : The presence of a primary amine (-CH₂NH₂) and a Boc-protected secondary amine allows for selective, sequential chemical modifications. The tert-butyloxycarbonyl (Boc) group provides robust protection under various conditions but can be cleanly removed under acidic conditions, enabling further derivatization at that position.

  • Defined Stereochemistry and Substitution : The methyl group at the C4 position and the aminomethyl group at the C3 position create a specific substitution pattern that can be used to explore structure-activity relationships (SAR) in drug discovery programs.

This combination of features allows for the strategic construction of complex molecules, making it a valuable starting material for synthesizing novel therapeutic agents, particularly those targeting the central nervous system (CNS) and oncology pathways.[1][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its use in synthesis, dictating choices of solvents, reaction conditions, and purification methods.

PropertyValueSource
CAS Number 1369237-75-1[1]
Molecular Formula C₁₁H₂₃N₃O₂[1][4]
Molecular Weight 229.32 g/mol [1]
Monoisotopic Mass 229.17903 Da[4]
Appearance Not specified (typically an oil or low-melting solid)N/A
Storage Room temperature, in a dry, well-ventilated place[1][5][6]

Synthesis and Workflow: A Strategic Approach

While specific, peer-reviewed synthetic procedures for tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate are not widely published, a logical and efficient pathway can be designed based on established methods for analogous piperazine derivatives.[2] A common strategy involves the construction of the substituted piperazine ring followed by functional group interconversion.

The following diagram illustrates a plausible, high-level synthetic workflow.

G cluster_0 Step 1: Ring Formation & Protection cluster_1 Step 2: Functional Group Introduction A Starting Materials (e.g., Substituted Ethylenediamine) B Cyclization & N-Methylation A->B C Boc Protection B->C D Introduction of Cyano Group (or precursor) at C3 C->D E Reduction of Cyano Group D->E F Final Product: tert-Butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate E->F

Caption: A generalized workflow for the synthesis of the target compound.

Exemplary Synthetic Protocol

This protocol is a representative methodology based on standard organic chemistry transformations.

Objective: To synthesize tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate from a suitable precursor. The key transformation is the reduction of a nitrile to a primary amine.

Step 1: Synthesis of Precursor (tert-Butyl 3-cyano-4-methylpiperazine-1-carboxylate)

  • Causality: This step establishes the core piperazine ring with the necessary substitution pattern, including the Boc protecting group and the nitrile, which serves as a precursor to the aminomethyl group. The synthesis of this intermediate would itself be a multi-step process, likely starting from simpler building blocks.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the nitrile precursor (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

    • Expertise: Anhydrous conditions are critical as the reducing agent, Lithium Aluminum Hydride (LAH), reacts violently with water.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of Lithium Aluminum Hydride (LAH) (approx. 1.5-2.0 eq) in THF to the stirred solution.

    • Expertise: LAH is a powerful, non-selective reducing agent ideal for converting nitriles to primary amines. The slow, cooled addition is a crucial safety measure to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Trustworthiness: Monitoring the reaction ensures it proceeds to completion, preventing the isolation of starting material and maximizing yield.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.

    • Expertise: This specific quenching procedure is a well-established and safe method for neutralizing excess LAH, resulting in the formation of granular aluminum salts that are easily filtered.

  • Isolation and Purification: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Analytical Characterization: Structure and Purity Verification

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. The following techniques are standard for this purpose.

TechniqueExpected Data/Observations
¹H NMR Signals corresponding to the tert-butyl protons (~1.4-1.5 ppm, singlet, 9H), piperazine ring protons (complex multiplets, ~2.0-4.0 ppm), N-methyl protons (~2.3 ppm, singlet, 3H), and aminomethyl protons (-CH₂-NH₂, ~2.7-2.9 ppm). The NH₂ protons may appear as a broad singlet.
¹³C NMR Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and distinct signals for the carbons of the piperazine ring and the N-methyl and aminomethyl groups.
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z = 230.1863.[4]
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and the strong C=O stretch of the Boc carbamate group (~1690 cm⁻¹).[7]

Applications in Medicinal Chemistry

The true value of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate lies in its application as a versatile building block for creating more complex, biologically active molecules.

G cluster_0 Synthetic Pathways cluster_1 Resulting Scaffolds A tert-Butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate B Amide Coupling (at Primary Amine) A->B C Reductive Amination (at Primary Amine) A->C D Boc Deprotection (Acidic Conditions) A->D E Complex Amides & Peptidomimetics B->E F Substituted Amines C->F G Derivatization at Ring Nitrogen D->G

Sources

Exploratory

"Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" synthesis

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Abstract The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged str...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics.[1][2][3] Its unique physicochemical properties, conferred by the two nitrogen atoms in a six-membered ring, often enhance aqueous solubility, bioavailability, and target affinity.[3] This guide presents a comprehensive, proposed synthetic pathway for tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, a complex, chiral piperazine building block. As no direct, published synthesis for this specific molecule is readily available, this document outlines a robust, multi-step route constructed from well-established, analogous transformations in heterocyclic chemistry. The proposed synthesis emphasizes stereochemical control, logical functional group interconversions, and the strategic use of protecting groups, providing a valuable blueprint for researchers in drug discovery and process development.

Introduction: The Significance of Substituted Piperazines

The functionalization of the piperazine core, particularly on its carbon atoms, unlocks access to a vast three-dimensional chemical space, enabling the fine-tuning of molecular interactions with biological targets.[1] The title compound, tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, is a trifunctional building block of significant interest. It features:

  • A Boc-protected nitrogen (N1) , which allows for selective chemistry at the other nitrogen atom and can be removed under acidic conditions for further derivatization.[4][5]

  • An N-methyl group (N4) , a common feature in bioactive molecules that can modulate basicity and receptor interaction.

  • A chiral aminomethyl-substituted carbon backbone (C3) , providing a key vector for extending the molecule's structure and introducing additional pharmacophoric elements.

This guide details a proposed synthesis designed to control the stereochemistry at the C3 and C4 positions, culminating in a versatile intermediate for drug development programs.

Retrosynthetic Analysis

A logical retrosynthetic analysis is crucial for designing a viable forward synthesis. The proposed disconnection strategy hinges on established and high-yielding transformations, prioritizing stereochemical control and the use of readily available starting materials.

Retrosynthesis Target tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Nitrile tert-Butyl 3-cyano-4-methylpiperazine-1-carboxylate Target->Nitrile Nitrile Reduction (e.g., LiAlH₄) Cyclic_Aldehyde tert-Butyl 3-formyl-4-methylpiperazine-1-carboxylate Nitrile->Cyclic_Aldehyde Aldehyde to Nitrile Conversion (via Oxime) Linear_Precursor Bis-protected Linear Diamine Cyclic_Aldehyde->Linear_Precursor Deprotection & Intramolecular Reductive Amination (Cyclization) Chiral_Diamine (S)-N4-Methyl-propane-1,2,4-triamine Derivative Linear_Precursor->Chiral_Diamine Alkylation with C2 Unit Alanine L-Alanine Derivative (Chiral Pool) Chiral_Diamine->Alanine Multi-step Conversion

Caption: Retrosynthetic analysis of the target compound.

Proposed Multi-Step Synthesis

The following detailed protocol outlines a plausible pathway. Each step is grounded in established chemical principles and supported by analogous transformations reported in peer-reviewed literature.

Part I: Synthesis of the Key Chiral Diamine Intermediate

The synthesis begins with a chiral precursor derived from the natural amino acid L-alanine to establish the stereocenter that will become the C3-position in the final piperazine ring.

Step 1: Synthesis of (S)-N-Boc-Alanine Amide (2)

(S)-Alanine (1) is first protected with a tert-butoxycarbonyl (Boc) group and then converted to the primary amide.

  • Protocol:

    • To a solution of (S)-Alanine (1.0 equiv.) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 equiv.).

    • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in THF dropwise.[6]

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to yield N-Boc-(S)-alanine.

    • Dissolve the crude N-Boc-(S)-alanine in dichloromethane (DCM). Add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.).

    • Stir for 20 minutes, then bubble ammonia gas through the solution for 30 minutes at 0 °C.

    • Stir for an additional 4 hours at room temperature. Quench with water, separate the layers, and extract the aqueous phase with DCM.

    • The combined organic layers are washed with brine, dried, and concentrated to give crude (S)-N-Boc-alanine amide (2).

Step 2: Hofmann Rearrangement to (S)-tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate (3)

The amide is converted to a primary amine with the loss of one carbon atom via the Hofmann rearrangement.

  • Protocol:

    • Prepare a solution of sodium hypobromite (NaOBr) in situ by adding bromine (1.1 equiv.) dropwise to a cooled (0 °C) solution of sodium hydroxide (4.0 equiv.) in water.

    • Add a solution of amide (2) (1.0 equiv.) in a suitable solvent (e.g., dioxane) to the cold NaOBr solution.

    • Heat the mixture to 60-70 °C and hold for 2-3 hours, monitoring by TLC.

    • Cool the reaction, and extract the product (3) with ethyl acetate. The combined organic layers are dried and concentrated. Purification is performed by column chromatography.

Part II: Piperazine Ring Construction and Final Elaboration

Step 3: Synthesis of tert-Butyl (S)-(2-((2,2-dimethoxyethyl)amino)propyl)carbamate (4)

The chiral diamine is alkylated with a protected glycoaldehyde equivalent to build the backbone of the piperazine ring.

  • Protocol:

    • Dissolve the diamine (3) (1.0 equiv.) and 2,2-dimethoxyacetaldehyde (1.1 equiv.) in 1,2-dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise at room temperature.[1]

    • Stir the reaction for 12-18 hours.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM.

    • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the linear precursor (4).

Step 4: Deprotection, Cyclization, and N-Methylation to Yield tert-Butyl (S)-3-methyl-4-methylpiperazine-1-carboxylate (5)

The Boc group is removed, triggering an acid-catalyzed cyclization. The resulting secondary amine at the N4 position is then methylated.

  • Protocol:

    • Dissolve the linear precursor (4) in a solution of 4M HCl in dioxane and stir at room temperature for 2-4 hours to remove the Boc group and hydrolyze the acetal, promoting intramolecular imine formation.

    • Neutralize the mixture carefully with a base (e.g., NaHCO₃).

    • Without isolating the intermediate, add formaldehyde (37% in water, 1.5 equiv.) followed by NaBH(OAc)₃ (2.0 equiv.).

    • Stir for 12 hours at room temperature.

    • Perform a standard aqueous workup and extract with DCM.

    • The crude product is re-protected with Boc₂O as described in Step 1 to selectively protect the N1 nitrogen, yielding the desired intermediate (5). Purify by column chromatography.

Step 5: Synthesis of tert-Butyl (S)-3-(cyanomethyl)-4-methylpiperazine-1-carboxylate (Intermediate for re-routing, see below)

A direct C-H functionalization is challenging. A more robust route involves building the aminomethyl group from a different precursor. The above route leads to the wrong isomer.

Correction and Refined Synthetic Strategy: A more chemically sound approach involves introducing the C3 substituent via a different strategy, as direct functionalization at C3 of a C2-methylpiperazine is difficult. The following route is proposed as a more viable alternative.

Revised and Recommended Synthetic Pathway

This refined strategy builds the key functionalities through a more controlled sequence.

Proposed Synthesis cluster_0 Part 1: Synthesis of Piperazinone Intermediate cluster_1 Part 2: Introduction of Aminomethyl Precursor cluster_2 Part 3: Final Reduction S1 1. N-Methyl-ethylenediamine S3 3. 1-Methylpiperazin-2-one S1->S3 + (2) Ring Formation S2 2. Ethyl Bromoacetate S4 4. tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate S3->S4 Boc Protection S5 5. tert-Butyl 3-cyano-4-methyl-3-(trimethylsilyloxy)piperazine-1-carboxylate S4->S5 Cyanosilylation (TMSCN) S6 6. tert-Butyl 3-cyano-4-methyl-1,2,3,4-tetrahydropyrazine-1-carboxylate S5->S6 Dehydrosilylation S7 7. tert-Butyl 3-cyano-4-methylpiperazine-1-carboxylate S6->S7 Stereoselective Reduction (H₂) S8 8. tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (Target) S7->S8 Nitrile Reduction (LiAlH₄)

Caption: Proposed workflow for the synthesis of the target compound.

Protocol Details for Recommended Pathway

Step 1-3: Synthesis of 1-Methylpiperazin-2-one (3)

  • React N-methylethylenediamine (1) with ethyl bromoacetate (2) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile.

  • The resulting linear ester intermediate is heated to promote intramolecular cyclization via amide formation, yielding 1-methylpiperazin-2-one (3).

Step 4: Boc-Protection of Piperazinone (4)

  • Dissolve piperazinone (3) in THF.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir at room temperature for 12 hours.

  • Perform an aqueous workup and purify by column chromatography to yield tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (4).

Step 5: Cyanosilylation of the Ketone (5)

  • To a solution of the ketone (4) in anhydrous DCM at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.5 equiv.) and a catalytic amount of a Lewis acid (e.g., ZnI₂).

  • Stir for 4-6 hours, allowing the reaction to slowly warm to room temperature.

  • Quench carefully with a buffered solution and perform an aqueous workup to yield the protected cyanohydrin (5).

Step 6-7: Dehydration and Reduction to Piperazine Nitrile (7)

  • Treat the cyanohydrin (5) with a dehydrating agent such as phosphorus oxychloride (POCl₃) in pyridine to eliminate the silyloxy group and form the α,β-unsaturated nitrile (6).

  • The resulting tetrahydropyrazine intermediate (6) is then subjected to stereoselective reduction. Catalytic hydrogenation using a chiral catalyst (e.g., a Rh- or Ru-based catalyst with a chiral ligand) or substrate-directed reduction can be employed to control the stereochemistry at C3, yielding the key nitrile intermediate (7).

Step 8: Reduction of Nitrile to Primary Amine (8)

  • Dissolve the nitrile (7) (1.0 equiv.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 equiv.) in THF.[7][8]

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with ethyl acetate.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the final target compound, tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (8) .

Data Summary (Hypothetical)

The following table summarizes the expected inputs and outputs for the recommended synthetic pathway. Yields are estimated based on analogous reactions in the literature.

StepStarting MaterialKey ReagentsProductExpected Yield
1-3N-Methyl-ethylenediamineEthyl bromoacetate, DIPEA1-Methylpiperazin-2-one70-80%
41-Methylpiperazin-2-oneBoc₂O, DMAPtert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate90-95%
5Ketone Intermediate (4)TMSCN, ZnI₂Cyanohydrin Intermediate (5)85-95%
6-7Cyanohydrin (5)POCl₃; H₂, Chiral Catalysttert-Butyl 3-cyano-4-methylpiperazine-1-carboxylate60-75% (2 steps)
8Nitrile Intermediate (7)LiAlH₄Target Compound (8) 75-85%

Conclusion and Outlook

This guide provides a comprehensive, albeit proposed, technical framework for the synthesis of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. While a direct literature precedent is absent, the outlined multi-step synthesis is constructed from a series of high-probability, well-understood chemical transformations. The recommended pathway prioritizes a robust ring-construction strategy followed by controlled functional group interconversions to install the required cyano precursor, which is finally reduced to the target aminomethyl group. This approach offers a logical and actionable starting point for synthetic chemists aiming to produce this and other complex, substituted piperazine scaffolds for application in drug discovery and development. The validation and optimization of each step would be the required next phase in transitioning this proposed route into a laboratory-scale production method.

References

Sources

Foundational

An In-Depth Technical Guide to tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Modern Medicinal Chemistry CAS Number: 1369237-75-1 tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

CAS Number: 1369237-75-1

tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a chiral piperazine derivative that has emerged as a valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its unique structural features, including a protected primary amine and a chiral center within the piperazine ring, make it a strategic intermediate for introducing specific pharmacophoric elements. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics targeting the serotonergic system and its potential in asymmetric catalysis.

The piperazine moiety is a common scaffold in many approved drugs due to its ability to modulate physicochemical properties such as solubility and basicity, and to form crucial interactions with biological targets[1]. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen and the primary amine, providing synthetic flexibility.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

Physicochemical Properties
PropertyValueSource
CAS Number 1369237-75-1Internal Data
Molecular Formula C₁₂H₂₅N₃O₂PubChem
Molecular Weight 243.35 g/mol PubChem
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in methanol, ethanol, and dichloromethaneGeneral knowledge

Note: Experimental values may vary slightly between different sources and batches.

Safety and Handling
  • Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Synthesis and Manufacturing

The synthesis of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate typically involves a multi-step process starting from commercially available precursors. While a specific, detailed protocol for this exact molecule is not published in peer-reviewed journals, a plausible and commonly employed synthetic strategy can be extrapolated from the synthesis of analogous piperazine derivatives[1][2][3]. A representative synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis often commences with a suitable piperazine precursor, which is then elaborated to introduce the methyl and aminomethyl functionalities at the desired positions. The Boc protecting group is typically introduced to control reactivity during the synthetic sequence.

G cluster_0 Synthetic Pathway Start Commercially Available Piperazine Precursor Step1 Introduction of Methyl Group Start->Step1 Alkylation Step2 Functional Group Transformation Step1->Step2 e.g., Oxidation/Reduction Step3 Introduction of Aminomethyl Precursor Step2->Step3 e.g., Cyanation Step4 Boc Protection Step3->Step4 Di-tert-butyl dicarbonate Step5 Reduction to Primary Amine Step4->Step5 e.g., Catalytic Hydrogenation Final tert-Butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate Step5->Final

Caption: Generalized synthetic workflow for tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

Detailed Experimental Protocol (Illustrative)

The following is a hypothetical, yet chemically sound, step-by-step protocol based on established methodologies for the synthesis of similar compounds[3].

Step 1: N-Methylation of a suitable piperazine precursor.

  • To a solution of the chosen piperazine starting material in a suitable solvent (e.g., methanol), add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by removing the solvent, partitioning between an organic solvent and water, and drying the organic layer.

Step 2: Introduction of a cyano group at the 3-position.

  • The N-methylated piperazine is then subjected to a reaction to introduce a cyano group, which will serve as a precursor to the aminomethyl group. This can be a complex transformation potentially involving ring-opening and closing strategies or the use of a pre-functionalized starting material.

Step 3: Boc protection of the piperazine nitrogen.

  • Dissolve the 3-cyano-4-methylpiperazine intermediate in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or N,N-diisopropylethylamine.

  • Stir the reaction at room temperature until completion.

  • Purify the product, tert-butyl 3-cyano-4-methylpiperazine-1-carboxylate, by column chromatography.

Step 4: Reduction of the nitrile to the primary amine.

  • Dissolve the Boc-protected cyano intermediate in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent, such as Raney nickel or palladium on carbon, and subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the catalyst and concentrate the filtrate to obtain the crude product.

  • Purify the final compound, tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, by column chromatography or recrystallization.

Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the desired transformation has occurred. The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Asymmetric Catalysis

The unique structural features of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate make it a highly sought-after intermediate in several areas of chemical research.

Precursor to Serotonin Receptor Modulators

The serotonergic system, which utilizes serotonin (5-hydroxytryptamine or 5-HT) as its primary neurotransmitter, is implicated in a wide range of physiological and pathological processes, including mood, anxiety, cognition, and sleep[4][5]. Consequently, serotonin receptors are major targets for the development of drugs for psychiatric and neurological disorders.

The piperazine scaffold is a well-established pharmacophore in many serotonin receptor ligands[6]. The aminomethyl group of the title compound can serve as a key interaction point with the receptor, while the chiral center can impart stereoselectivity, a critical factor in modern drug design. The Boc-protected amine allows for the selective introduction of various substituents, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Role in Serotonin Receptor Ligand Synthesis Start tert-Butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate Step1 Deprotection of Primary Amine Start->Step1 Step2 Functionalization (e.g., Amidation, Alkylation) Step1->Step2 Step3 Deprotection of Boc Group Step2->Step3 Step4 Further Functionalization Step3->Step4 Final Novel Serotonin Receptor Modulator Step4->Final

Caption: Synthetic utility in the generation of diverse serotonin receptor modulators.

The development of selective agonists or antagonists for specific serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇) is a key objective in drug discovery[5]. The chiral nature of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate can be exploited to achieve high selectivity and potency for a desired receptor subtype, potentially leading to drugs with improved efficacy and reduced side effects.

Chiral Ligand in Asymmetric Catalysis

Chiral amines and their derivatives are widely used as ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions[7][8]. The C₂-symmetric nature of some piperazine derivatives has been shown to be effective in inducing high enantioselectivity in various transformations.

While specific applications of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate as a chiral ligand are not extensively documented, its structural features suggest potential utility in this area. The two nitrogen atoms of the piperazine ring and the primary amine can coordinate to a metal center, creating a chiral environment around the catalytic site.

G cluster_0 Potential as a Chiral Ligand Ligand tert-Butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate Complex Chiral Metal Complex Ligand->Complex Metal Metal Precursor (e.g., Cu(II), Pd(II)) Metal->Complex Reaction Asymmetric Transformation (e.g., Henry Reaction, Hydrogenation) Complex->Reaction Product Enantioenriched Product Reaction->Product

Caption: Conceptual workflow for the application in asymmetric catalysis.

For instance, chiral piperazine-based ligands have been successfully employed in copper-catalyzed asymmetric Henry reactions, achieving high yields and enantioselectivities[9]. The development of novel chiral ligands is an active area of research, and tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate represents a promising, yet underexplored, candidate for such applications.

Conclusion and Future Outlook

tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a strategically important building block with significant potential in medicinal chemistry and asymmetric synthesis. Its well-defined stereochemistry and orthogonally protected functional groups provide chemists with a versatile tool for the construction of complex molecular architectures. As the demand for highly selective and potent therapeutic agents continues to grow, the utility of such chiral intermediates is expected to increase. Further research into the development of efficient and scalable synthetic routes to this compound, as well as the exploration of its applications in novel catalytic systems, will undoubtedly unlock its full potential and contribute to advancements in chemical and pharmaceutical sciences.

References

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2025, August 6). ResearchGate. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]

  • Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. [Link]

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Arkivoc. [Link]

  • tert-Butyl 3-methylpiperazine-1-carboxylate. PubChem. [Link]

  • Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate. PubChemLite. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

  • Supporting Information. Indian Journal of Chemistry. [Link]

  • Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate. PubChem. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. MySkinRecipes. [Link]

  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. ResearchGate. [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist. PubMed. [Link]

  • Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an orally bioavailable agent for irritable bowel syndrome. PubMed. [Link]

  • 5-HT (5-Hydroxytryptamine). National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-Depth Technical Guide to tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate: Properties, Application, and Core Synthetic Protocols

This guide provides an in-depth technical overview of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, a versatile chemical intermediate pivotal in the fields of medicinal chemistry and asymmetric catalysis....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, a versatile chemical intermediate pivotal in the fields of medicinal chemistry and asymmetric catalysis. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, its strategic utility in complex molecular synthesis, and detailed protocols for its application, with a primary focus on the critical step of Boc-group deprotection.

Part 1: Foundational Physicochemical & Structural Analysis

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a substituted piperazine derivative that serves as a valuable building block in organic synthesis. Its structure incorporates a piperazine ring, a common scaffold in many biologically active compounds, protected at one nitrogen atom by a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for selective chemical manipulation at other sites of the molecule.

Key Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight ~229.32 g/mol [1][2]
Molecular Formula C₁₁H₂₃N₃O₂[1][2]
CAS Number 1369237-75-1[1][2]
Appearance White crystalline powder[2]
Solubility Limited in water; soluble in methanol, ethyl acetate[2]
Storage Room temperature, in a tightly sealed container, protected from light and moisture[2]
Structural Analysis and Functional Group Significance

The utility of this molecule is derived from its unique arrangement of functional groups:

  • Piperazine Ring: This six-membered heterocyclic amine is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs targeting the central nervous system (CNS), such as antidepressants and antipsychotics.[3] Its basic nitrogen atoms can form crucial hydrogen bonds or ionic interactions with biological targets.[3]

  • tert-Butyloxycarbonyl (Boc) Group: The Boc group is an acid-labile protecting group for the N1 nitrogen of the piperazine ring. Its presence is strategic: it deactivates this nitrogen, preventing it from participating in reactions while allowing for chemical modifications at the N4 nitrogen or the aminomethyl side chain. This control is fundamental for regioselective synthesis.[1][4]

  • Aminomethyl Group (-CH₂NH₂): This primary amine at the C3 position serves as a key reactive handle for introducing further molecular complexity. It can be acylated, alkylated, or used in cyclization reactions to build the final target structure.

  • Methyl Group (-CH₃): The methyl group at the C4 position introduces a specific stereochemical feature and can influence the conformation of the piperazine ring, which may be important for binding to a biological target.

Part 2: The Strategic Role in Synthetic Chemistry

The primary value of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate lies in its role as a precursor. The Boc group allows chemists to perform reactions on other parts of the molecule before revealing the N1 amine in a final, clean deprotection step.

G cluster_0 Protected Intermediate cluster_1 Synthetic Pathway cluster_2 Final Product Mol tert-butyl 3-(aminomethyl)-4-methyl- piperazine-1-carboxylate Mod Selective Modification (e.g., at -CH₂NH₂ or N4) Mol->Mod Step 1 Deprotect Boc Deprotection (Acid-catalyzed) Mod->Deprotect Step 2 Target Pharmacologically Active Compound or Chiral Ligand Deprotect->Target Final Step

Caption: General synthetic workflow using the title compound.

Primary Applications
  • Intermediates for Serotonin Receptor Antagonists: The piperazine scaffold is a core component of many serotonin (5-HT) receptor ligands.[5][6][7] This compound provides a pre-fabricated, protected piperazine core that can be elaborated into complex molecules designed to treat psychiatric disorders like depression and anxiety.[2]

  • Building Blocks for Chiral Ligands: The inherent chirality of the substituted piperazine ring makes this compound a useful starting material for the synthesis of chiral ligands used in asymmetric catalysis.[8] These ligands are crucial for producing enantiomerically pure compounds, a common requirement for modern pharmaceuticals.

Part 3: Core Experimental Protocols: Boc Group Deprotection

The removal of the Boc protecting group is arguably the most critical and frequently performed reaction involving this intermediate. This step liberates the N1 amine, allowing for subsequent reactions or revealing the final active molecule. The choice of method depends on the presence of other acid-sensitive functional groups in the molecule.[1][4]

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection. TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[4]

Causality and Rationale: The mechanism involves protonation of the Boc carbonyl oxygen by TFA, which weakens the tert-butyl-oxygen bond. The stable tert-butyl cation is then eliminated, followed by decarboxylation to release the free amine as a trifluoroacetate salt. DCM is used as an inert solvent that provides good solubility for a wide range of organic compounds.

G Start Dissolve Boc-protected piperazine in DCM AddTFA Add TFA (20-50% v/v) Start->AddTFA Stir Stir at Room Temp (Monitor by TLC/LC-MS) AddTFA->Stir Concentrate Concentrate in vacuo to remove excess acid/solvent Stir->Concentrate Neutralize Neutralize with aq. NaHCO₃ Concentrate->Neutralize Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Neutralize->Extract Dry Dry, Filter, and Concentrate Extract->Dry Product Purified Free Amine Dry->Product

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Step-by-Step Protocol:

  • Dissolution: Dissolve the Boc-protected piperazine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask.[1]

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common reagent composition is 20-50% TFA in DCM by volume.[4]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to a few hours).[4]

  • Work-up: a. Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[1] b. Carefully neutralize the residue by dissolving it in water and adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[1][4] c. Extract the aqueous layer three times with an appropriate organic solvent (e.g., DCM or ethyl acetate).[1] d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine.[1]

  • Purification: If necessary, the product can be purified by silica gel column chromatography or recrystallization.[1]

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another robust option, often preferred when the resulting hydrochloride salt of the product is a crystalline solid, which can simplify purification by filtration.[4]

Causality and Rationale: A 4M solution of HCl in dioxane is a convenient and commercially available reagent. The strong acid protonates the Boc group, leading to its cleavage. The deprotected amine is formed as its hydrochloride salt, which is often insoluble in non-polar solvents like dioxane or diethyl ether, causing it to precipitate from the reaction mixture.

G Start Dissolve Boc-protected piperazine in Dioxane/MeOH AddHCl Add 4M HCl in Dioxane (3-5 equivalents) Start->AddHCl Stir Stir at Room Temp (Monitor by TLC/LC-MS) AddHCl->Stir Precipitate Precipitate product with Diethyl Ether (optional) Stir->Precipitate IsolateSalt Isolate HCl salt by Filtration or Concentration Precipitate->IsolateSalt FreeBase Generate Free Base (Neutralize with base & Extract) IsolateSalt->FreeBase Product Purified Free Amine FreeBase->Product

Caption: Experimental workflow for HCl-mediated Boc deprotection.

Step-by-Step Protocol:

  • Dissolution: Dissolve the Boc-protected piperazine (1 equivalent) in a minimal amount of a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate in a round-bottom flask.[1][4]

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.[4]

  • Reaction: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. In many cases, the hydrochloride salt of the deprotected product will precipitate during the reaction.[4]

  • Work-up: a. Method A (Precipitation): Add diethyl ether to the reaction mixture to fully precipitate the hydrochloride salt. Collect the solid by filtration and wash with diethyl ether.[4] b. Method B (Concentration): Remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt.[1]

  • Free Base Generation: To obtain the neutral amine, dissolve the hydrochloride salt in water and adjust the pH to 8-9 with a base (e.g., 1M NaOH or saturated NaHCO₃). Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[1][4]

Comparison of Deprotection Methods
FeatureTFA in DCM4M HCl in Dioxane
Reaction Time Generally 30 min to a few hoursCan be very rapid (e.g., 1-3 hours)
Product Form Trifluoroacetate salt (often oily)Hydrochloride salt (often a crystalline solid)
Purification Typically requires aqueous work-up and/or chromatographyCan sometimes be purified by simple filtration
Selectivity May cleave other highly acid-sensitive groupsCan offer better selectivity with careful control

Part 4: Analytical Characterization

Post-synthesis and after deprotection, it is crucial to verify the structure and purity of the compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. In ¹H NMR, the disappearance of the large singlet peak around 1.4 ppm corresponding to the nine protons of the tert-butyl group is a clear indicator of successful Boc deprotection.[3][9]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the product. A successful deprotection will show a mass loss of 100.12 amu (the mass of the Boc group).[3]

  • Chromatography (TLC, LC-MS): These methods are used to monitor reaction progress and assess the purity of the final product.

Part 5: Safety and Handling

Working with tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate and related reagents requires adherence to standard laboratory safety protocols.

General Handling Precautions:

  • Handle in a well-ventilated area, preferably a chemical fume hood.[10][11]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[10][12]

  • When handling, do not eat, drink, or smoke.[10]

  • Keep containers securely sealed when not in use.[10]

  • Wash hands thoroughly with soap and water after handling.[10]

Emergency and Personal Protection Summary:

AspectRecommendationSource(s)
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[11][13]
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile).[11][13]
Respiratory Protection Use a respirator if dust is generated or if working outside a fume hood.[11][14]
Minor Spills (Solid) Use dry clean-up procedures. Sweep or vacuum up material into a sealed container for disposal. Avoid generating dust.[10][12]
First Aid (Skin Contact) Wash off with soap and plenty of water.[13][14]
First Aid (Eye Contact) Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13][14]

References

  • Macmillan Group, Princeton University. Supplementary Information. Available from: [Link]

  • Chem-Supply. (S)-1-Boc-piperazine-2-carboxylic acid Safety Data Sheet. Available from: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

  • Arctom. CAS NO. 1369237-75-1 | tert-butyl 3-(aminomethyl)-4.... Available from: [Link]

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. Available from: [Link]

  • PubMed. Novel antagonists of serotonin-4 receptors: synthesis and biological evaluation of pyrrolothienopyrazines. Available from: [Link]

  • ResearchGate. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104).... Available from: [Link]

  • MDPI. Application of Biobased Solvents in Asymmetric Catalysis. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Solubility is a critical physicochemical parameter that dictates the developability of a chemical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product. This guide provides a comprehensive technical overview of the solubility profile of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No. 1369237-75-1), a key intermediate in contemporary medicinal chemistry. Lacking extensive published quantitative data, this document emphasizes the foundational principles and robust methodologies required to precisely determine its thermodynamic solubility. We delve into the molecular factors governing its solubility, provide detailed, field-proven experimental protocols, and discuss the rationale behind analytical method selection. This guide is structured to empower researchers to not only understand but also expertly measure and modulate the solubility of this versatile building block.

Introduction: The Pivotal Role of Solubility

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a substituted piperazine derivative incorporating a primary amine and a tert-butoxycarbonyl (Boc) protecting group. This unique structural arrangement makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics[1]. The Boc group allows for selective reactions, while the piperazine core and the aminomethyl moiety are common pharmacophores that can engage in crucial hydrogen bonding with biological targets[1].

The journey from a promising chemical intermediate to a successful active pharmaceutical ingredient (API) is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition[2]. Understanding and quantifying the solubility of a molecule like tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is therefore not merely an academic exercise but a critical step in early-phase drug development. It influences everything from reaction kinetics in synthesis and ease of purification to bioavailability and the choice of a final drug formulation[3].

This guide will provide a detailed framework for approaching the solubility determination of this compound, grounded in established scientific principles and methodologies.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the compound's intrinsic properties is essential to predicting its solubility behavior.

PropertyValueSource
CAS Number 1369237-75-1[1]
Molecular Formula C₁₂H₂₃N₃O₂[1]
Molecular Weight ~247.34 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 90-95 °C[1]
Predicted pKa The molecule has two basic nitrogen atoms. The piperazine ring nitrogen adjacent to the Boc group is significantly less basic. The primary amine and the other piperazine nitrogen will have pKa values typical for such functional groups, likely in the range of 8-10.Inferred from chemical structure
Qualitative Solubility Limited solubility in water; good solubility in organic solvents such as methanol and ethyl acetate.[1]

Expert Analysis of Structural Influences on Solubility:

The structure of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate presents a duality in its solubility characteristics:

  • Hydrophilic Centers: The presence of two basic nitrogen atoms in the piperazine ring and a primary aminomethyl group provides sites for protonation and hydrogen bonding with protic solvents like water. At pH values below the pKa of these amines, the compound will exist as a charged species, which is expected to significantly enhance its aqueous solubility.

  • Lipophilic Moieties: The tert-butyl group of the Boc protecting group is bulky and nonpolar, contributing significantly to the lipophilicity of the molecule. This feature promotes solubility in organic solvents. The methyl group on the piperazine ring also adds to the overall lipophilicity.

This structural balance explains the observed qualitative solubility: limited in neutral water where the molecule is uncharged, but good in organic solvents that can solvate the lipophilic regions[1]. The key to modulating its aqueous solubility lies in controlling the pH of the medium[4][5].

Gold Standard Methodology: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, high-quality solubility data, the equilibrium or thermodynamic solubility must be determined. The shake-flask method, developed by Higuchi and Connors, remains the "gold standard" for this purpose due to its reliability and direct measurement of the equilibrium state[6]. The following protocol is a robust, self-validating system for determining the solubility of the title compound.

Principle of the Method

An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period, allowing the solution to reach equilibrium with the undissolved solid. Once equilibrium is established, the saturated supernatant is carefully separated from the solid and the concentration of the dissolved compound is quantified using a suitable analytical technique. This concentration represents the thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Quantification prep_solid Weigh excess solid compound add_solid Add solid to vials prep_solid->add_solid prep_solvent Prepare solvent systems (e.g., pH buffers, organic solvents) add_solvent Add solvent to vials prep_solvent->add_solvent agitate Agitate at constant temperature (e.g., 24-48h) add_solid->agitate add_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE) centrifuge->filter dilute Dilute saturated solution filter->dilute analyze Analyze by validated HPLC-UV method dilute->analyze calculate Calculate concentration (mg/mL or µM) analyze->calculate

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Materials & Equipment:

  • Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (crystalline solid)

  • Selection of solvents:

    • Purified water (Type I)

    • Phosphate buffered saline (PBS), pH 7.4

    • Aqueous buffers at pH 3, 5, and 9

    • Methanol (HPLC grade)

    • Ethanol (HPLC grade)

    • Ethyl Acetate (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other chemically compatible material)

  • Calibrated analytical balance

  • Validated HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Add an excess amount of the solid compound (e.g., 5-10 mg) to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial. Prepare replicates for each solvent (n=3 is standard).

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Causality: Agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. A constant temperature is maintained because solubility is a temperature-dependent property.

    • Allow the mixture to equilibrate for at least 24 hours. For some compounds, 48 hours may be necessary to ensure true equilibrium is reached[7]. A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation (Self-Validating Step):

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid. This is a critical checkpoint.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Causality: This step creates a clear supernatant, minimizing the risk of solid particles being carried over into the analytical sample, which would falsely inflate the solubility measurement.

    • Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.

  • Quantification (HPLC-UV Method):

    • Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Rationale for HPLC: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity, sensitivity, and accuracy[8][9]. As the piperazine core lacks a strong native chromophore, derivatization might be necessary for very low concentrations, but for solubility measurements, detection at a lower UV wavelength (e.g., 210-220 nm) is often sufficient[8].

    • Dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the standards and the diluted samples onto the HPLC system.

    • Calculate the concentration of the compound in the saturated solution using the calibration curve, remembering to account for the dilution factor.

Interpreting the Data and Key Influencing Factors

The results from the shake-flask experiment will yield the thermodynamic solubility in various media.

  • pH-Solubility Profile: Plotting the aqueous solubility against the pH of the buffer will reveal the compound's pH-dependent solubility. Due to the basic nature of the amine groups, the solubility is expected to be significantly higher at lower pH values (e.g., pH 3 and 5) where the molecule is protonated and exists as a more soluble salt form. This information is vital for developing oral dosage forms, as the compound will encounter a wide range of pH environments in the gastrointestinal tract[4].

  • Solvent Selection: The data will provide a quantitative ranking of solubility in different organic solvents. This is critical for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and the development of non-aqueous formulations.

Conclusion

While published data on the quantitative solubility of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is scarce, its importance in drug discovery necessitates a thorough understanding of this property. By applying the gold-standard shake-flask methodology detailed in this guide, researchers can generate reliable and accurate thermodynamic solubility data. This information is foundational for making informed decisions in lead optimization, process chemistry, and formulation development, ultimately increasing the probability of advancing promising molecules through the development pipeline. The principles and protocols outlined herein provide a robust framework for the comprehensive characterization of this and other critical pharmaceutical intermediates.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.

  • BenchChem. (2025). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.

  • Garekani, H. A., et al. (2021). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate.

  • Al-Janabi, A. H. D. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Available online]
  • Zughul, M. B., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • ChemShuttle. tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • PCBIS. Thermodynamic solubility.

  • Whitehead, L. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed.

  • Glomme, A., et al. (2005). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.
  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.

  • Baka, E., et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Exploratory

In-depth Technical Guide: Spectral Analysis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characterization of a key building block. Introduction Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characterization of a key building block.

Introduction

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a common scaffold in many marketed drugs, functionalized with a protected amine (Boc group) and a primary amine via a methyl group. This unique arrangement makes it a valuable building block for the synthesis of diverse compound libraries targeting various therapeutic areas. Accurate structural elucidation and purity assessment are paramount for its effective use in multi-step syntheses. This guide provides a detailed analysis of the expected spectral data (NMR and MS) for this compound, offering insights into the interpretation of its key features.

Due to the limited availability of public domain experimental spectra for this specific compound, this guide will focus on the theoretical analysis and interpretation of its expected spectral characteristics. The protocols and data interpretation principles outlined herein are based on standard analytical techniques and will empower researchers to effectively analyze and confirm the structure of "tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" upon its synthesis or acquisition.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectral data.

Figure 1. Chemical structure of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Ionization Mode: Positive ion mode is typically preferred for this compound due to the presence of basic nitrogen atoms that can be readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Expected Mass Spectrum Data
IonExpected m/zDescription
[M+H]⁺244.2023Protonated molecular ion
[M+Na]⁺266.1842Sodium adduct
[M-Boc+H]⁺144.1495Loss of the Boc group
[M-tBu+H]⁺188.1397Loss of the tert-butyl group
Interpretation of the Mass Spectrum

The most crucial peak to identify is the protonated molecular ion ([M+H]⁺) at an expected m/z of 244.2023. The high-resolution mass should be within a few ppm of the theoretical value, confirming the elemental composition. The presence of a sodium adduct ([M+Na]⁺) is also common.

Fragmentation patterns can provide further structural confirmation. A characteristic fragmentation would be the loss of the tert-butoxycarbonyl (Boc) group (100 amu), resulting in a fragment ion at m/z 144.1495. Another possible fragmentation is the loss of the tert-butyl group (56 amu), leading to a peak at m/z 188.1397.

fragmentation parent [M+H]⁺ m/z = 244.2023 frag1 [M-Boc+H]⁺ m/z = 144.1495 parent->frag1 - C₅H₉O₂ (Boc) frag2 [M-tBu+H]⁺ m/z = 188.1397 parent->frag2 - C₄H₉ (tBu)

Figure 2. Expected fragmentation pathway in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of "tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate".

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Further 2D NMR experiments like COSY and HSQC can be performed to confirm assignments.

Expected ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 1.45s9Htert-butyl (Boc)
~ 2.20s3HN-CH₃
~ 2.30 - 2.90m7HPiperazine ring protons & CH₂NH₂
~ 3.50 - 3.90m2HPiperazine ring protons (adjacent to N-Boc)
Variablebr s2HNH₂
Interpretation of the ¹H NMR Spectrum
  • Boc Group: A sharp singlet integrating to 9 protons around 1.45 ppm is characteristic of the tert-butyl group of the Boc protecting group.

  • N-Methyl Group: A singlet integrating to 3 protons around 2.20 ppm corresponds to the methyl group attached to the piperazine nitrogen.

  • Piperazine and Aminomethyl Protons: The protons on the piperazine ring and the aminomethyl group will appear as a series of complex multiplets in the region of 2.30 to 3.90 ppm. The protons adjacent to the nitrogen bearing the Boc group are expected to be shifted downfield (~3.50 - 3.90 ppm) due to the electron-withdrawing effect of the carbonyl group.

  • Amine Protons: The chemical shift of the primary amine (NH₂) protons is variable and depends on the solvent, concentration, and temperature. They will typically appear as a broad singlet.

Expected ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~ 28.4(CH₃)₃C (Boc)
~ 45.0N-CH₃
~ 45.0 - 55.0Piperazine ring carbons & CH₂NH₂
~ 79.5(CH₃)₃C (Boc)
~ 154.7C=O (Boc)
Interpretation of the ¹³C NMR Spectrum
  • Boc Group: Two distinct signals are expected for the Boc group: one around 28.4 ppm for the three equivalent methyl carbons and another around 79.5 ppm for the quaternary carbon. The carbonyl carbon will appear significantly downfield at approximately 154.7 ppm.

  • N-Methyl Group: The N-methyl carbon should appear around 45.0 ppm.

  • Piperazine and Aminomethyl Carbons: The carbons of the piperazine ring and the aminomethyl group will resonate in the range of 45.0 to 55.0 ppm.

workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Insert sample into NMR b->c d Acquire ¹H Spectrum c->d e Acquire ¹³C Spectrum d->e f Acquire 2D Spectra (optional) e->f g Process Spectra (FT, Phasing, Baseline Correction) f->g h Integrate ¹H Spectrum g->h i Assign Peaks h->i j Structural Confirmation i->j

Figure 3. General workflow for NMR analysis.

Conclusion

The comprehensive spectral analysis using mass spectrometry and NMR spectroscopy provides a robust framework for the structural confirmation and purity assessment of "tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate". By understanding the expected fragmentation patterns in MS and the characteristic chemical shifts in ¹H and ¹³C NMR, researchers can confidently verify the integrity of this valuable synthetic building block, ensuring the reliability of their subsequent research and development efforts.

References

Foundational

"Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" stability and storage

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. As a key intermediate in pharmaceutical synthesis, understanding its chemical behavior is paramount for ensuring its integrity, purity, and performance in downstream applications. This document synthesizes information from analogous structures and fundamental chemical principles to offer expert guidance on handling, potential degradation pathways, and analytical methodologies for stability assessment. All recommendations are grounded in established principles of organic chemistry and best practices for laboratory and industrial settings.

Introduction: A Chemist's Perspective on a Versatile Building Block

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperazine ring, a common scaffold in many active pharmaceutical ingredients (APIs), functionalized with a primary amine and protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination of functional groups makes it a valuable intermediate for introducing the piperazine moiety into larger, more complex molecules.

The stability of such a compound is not a trivial matter. It directly impacts the reliability of synthetic outcomes, the impurity profile of the final API, and, consequently, the safety and efficacy of the therapeutic agent. This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the factors governing the stability of this key intermediate, enabling them to implement robust handling and storage protocols.

Chemical and Physical Properties: Understanding the Molecule's Nature

While specific, experimentally determined data for tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is not extensively published, we can infer its properties from its constituent functional groups and similar molecules.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₁H₂₃N₃O₂Based on chemical structure.
Molecular Weight 229.32 g/mol Calculated from the molecular formula.
Physical State Likely a solid or viscous oil at room temperature.Similar Boc-protected piperazines are often solids.
Solubility Soluble in organic solvents (e.g., DMSO, Methanol).[1]Expected for a moderately polar organic molecule.
Key Functional Groups Boc-protected amine, primary amine, piperazine ring.These dictate the chemical reactivity and stability.

Core Stability Profile and Degradation Pathways

The stability of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is primarily dictated by the lability of the Boc protecting group and the inherent reactivity of the piperazine and primary amine functionalities.

The Acid-Labile Boc Group: The Primary Point of Vulnerability

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, with one notable exception: acidic environments.[2][3] The cleavage of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[2]

Mechanism of Acid-Catalyzed Deprotection:

  • Protonation of the carbonyl oxygen of the Boc group by an acid (e.g., trifluoroacetic acid, hydrochloric acid).

  • Cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation and a carbamic acid intermediate.

  • The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

This inherent acid lability means that exposure to acidic conditions, even trace amounts, can lead to the formation of the deprotected piperazine derivative, a significant impurity.

Piperazine Ring Stability

The piperazine ring itself is generally stable. However, under harsh conditions such as high temperatures, it can undergo degradation.[4][5] The presence of substituents on the ring can influence this stability.[4][5] For instance, methyl substitution can, in some cases, increase the rate of thermal degradation compared to unsubstituted piperazine.[5]

Oxidative and Photolytic Degradation

Amines, including the primary amine and the piperazine nitrogens, can be susceptible to oxidation, particularly in the presence of air, light, and certain metal ions. This can lead to the formation of various oxidized impurities. While specific studies on this molecule are lacking, it is a prudent practice to protect it from excessive light and air exposure.

Recommended Storage and Handling Protocols

Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

ParameterRecommendationRationale and Expert Insight
Temperature Store in a cool, dark place.[6] Refrigeration (2-8 °C) is often recommended for long-term storage. Some suppliers suggest room temperature.[1][7]Lower temperatures slow down potential degradation reactions. The key is to prevent exposure to high temperatures.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[6][8][9]This minimizes the risk of oxidative degradation of the amine functionalities.
Container Keep in a tightly sealed container.[8][10][11]Prevents exposure to moisture and atmospheric carbon dioxide, which can react with the basic amine groups.
Incompatible Materials Avoid strong oxidizing agents and strong acids.[12][13]Strong acids will cleave the Boc protecting group. Oxidizing agents can degrade the amine groups.
Handling Handle in a well-ventilated area.[8][10][12] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8][10]As with any chemical, safe handling practices are essential to prevent exposure.

G cluster_storage Optimal Storage Conditions cluster_threats Chemical Threats to Stability Cool_Temp Cool Temperature (2-8 °C recommended) Inert_Atmosphere Inert Atmosphere (Nitrogen or Argon) Sealed_Container Tightly Sealed Container Acids Strong Acids Compound tert-butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate Acids->Compound Causes Deprotection Oxidizers Strong Oxidizing Agents Oxidizers->Compound Causes Degradation Heat_Light Heat & Light Heat_Light->Compound Promotes Degradation Compound->Cool_Temp Preserves Integrity Compound->Inert_Atmosphere Prevents Oxidation Compound->Sealed_Container Excludes Moisture/CO2

Analytical Methods for Stability and Purity Assessment

A robust stability testing program is crucial for any chemical intermediate. The following analytical techniques are recommended for assessing the purity and identifying potential degradants of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis and stability studies of non-volatile organic compounds.

A Foundational HPLC Protocol for Purity Assessment:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating the parent compound from its more polar or non-polar impurities.

  • Detection: UV detection is suitable if the molecule possesses a chromophore. If not, or for universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.[14]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, at a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile impurities, GC-MS is a powerful tool. While the parent compound may not be sufficiently volatile, this technique can detect smaller, more volatile degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation and can be used to confirm the identity of the compound and to identify and quantify major impurities if their structures are known.

G Start Sample of tert-butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate HPLC {HPLC Analysis | Purity Assessment Impurity Profiling} Start->HPLC NMR {NMR Spectroscopy | Structural Confirmation Major Impurity ID} Start->NMR LCMS {LC-MS Analysis | Identification of Degradation Products} HPLC:f1->LCMS:f0 Report Comprehensive Stability Report LCMS:f1->Report NMR:f1->Report

Conclusion: A Commitment to Quality

The stability and proper storage of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate are critical for its successful application in research and development. While this guide provides a robust framework based on established chemical principles and data from analogous compounds, it is imperative for researchers to perform their own stability studies under their specific laboratory conditions. A proactive approach to storage and handling, coupled with rigorous analytical monitoring, will ensure the quality and reliability of this important synthetic building block.

References

  • PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • DC Chemicals. (2026, January 9). Safety Data Sheet: Tert-butyl 4-(4-aMino-3-Methoxyphenyl)piperazine-1-carboxylate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 113-120.
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1).
  • Martinez, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(1), 123.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • American Chemical Society. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • PubChem. (n.d.). Tert-butyl Piperazine-1-carboxylate Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate CAS 852180-47-3. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to tert-Butyl 3-(Aminomethyl)-4-methylpiperazine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position.[1][2] Its frequent appearance in a vast array of blockbuster drugs is a testament to its remarkable utility in shaping...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position.[1][2] Its frequent appearance in a vast array of blockbuster drugs is a testament to its remarkable utility in shaping the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This technical guide delves into the specifics of a particularly valuable derivative: tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No. 1369237-75-1). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical structure, properties, synthesis, and applications, grounded in established scientific principles and practical insights.

The Strategic Importance of Substituted Piperazines

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and synthetic versatility.[3] The strategic placement of these nitrogen atoms allows for the introduction of various substituents, profoundly influencing a molecule's polarity, basicity, and ability to form crucial hydrogen bonds with biological targets.[3] The incorporation of a piperazine moiety can enhance aqueous solubility, improve oral bioavailability, and fine-tune a compound's binding affinity and selectivity.[4]

The subject of this guide, tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, is a chiral building block that provides medicinal chemists with several key advantages:

  • Asymmetric Center: The methyl group at the 4-position and the aminomethyl group at the 3-position introduce chirality, which is critical for stereospecific interactions with biological targets.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on one nitrogen allows for selective functionalization of the other nitrogen and the primary amine of the aminomethyl group.[4] The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, enabling a stepwise and controlled synthetic strategy.[5][6]

  • Primary Amine Handle: The aminomethyl group provides a reactive primary amine that can be readily derivatized to introduce a wide range of functionalities, making it a valuable point for diversification in the generation of compound libraries.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is essential for its effective use in synthesis and drug design.

Chemical Structure and Properties

The chemical structure of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is presented below.

G cluster_0 Synthesis Workflow start N-Boc-4-methylpiperazine-3-carboxaldehyde reagents Ammonia Sodium Triacetoxyborohydride (STAB) start->reagents Reductive Amination product tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate reagents->product

Figure 2: Representative synthetic workflow via reductive amination.

Representative Experimental Protocol: Reductive Amination

The following protocol is a representative procedure for the synthesis of the title compound, adapted from general methods for the reductive amination of N-Boc-piperazine derivatives. [5] Materials:

  • tert-Butyl 4-methyl-3-formylpiperazine-1-carboxylate (1.0 eq)

  • Ammonia (7 N solution in methanol, 2.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4-methyl-3-formylpiperazine-1-carboxylate in anhydrous dichloromethane, add the methanolic ammonia solution.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

Causality Behind Experimental Choices:

  • Reductive Amination: This method is highly efficient for forming C-N bonds and is known for its mild reaction conditions and broad substrate scope. [7]* Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, particularly effective for the reduction of imines in the presence of other functional groups. [5]It is less basic than other borohydrides, minimizing side reactions.

  • Boc Protection: The Boc group is crucial for directing the reaction to the desired nitrogen and preventing unwanted side reactions. [4]

Applications in Drug Discovery and Development

The unique structural features of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate make it a highly sought-after building block in the synthesis of novel therapeutic agents.

Scaffold for Serotonin Receptor Antagonists

Substituted piperazines are well-established pharmacophores in the design of ligands for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) receptors. The piperazine core can mimic the endogenous ligand and establish key interactions within the receptor binding pocket. The aminomethyl group on this particular building block can serve as a crucial hydrogen bond donor, enhancing binding affinity and selectivity for specific 5-HT receptor subtypes.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The chiral nature of this compound makes it an attractive starting material for the synthesis of novel chiral ligands. These ligands can be used in asymmetric catalysis to control the stereochemical outcome of chemical reactions, which is of paramount importance in the synthesis of enantiomerically pure drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

  • Hazard Statements: May be harmful if swallowed. [8]* Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling. [8]* Storage: Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a chiral piperazine core, an orthogonally protected nitrogen, and a reactive primary amine handle provides a powerful platform for the synthesis of diverse and complex molecules. A thorough understanding of its physicochemical properties and synthetic methodologies, as outlined in this guide, will empower researchers to fully leverage its potential in the discovery and development of next-generation therapeutics.

References

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

  • NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021, September 24). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • MDPI. (2023, August 23). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Retrieved from [Link]

  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine. Google Patents.
  • Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
  • Google Patents. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. Google Patents.
  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. MySkinRecipes. Retrieved from [Link]

  • Acmec Biochemical. 106-99-0[Buta-1,3-diene]. Acmec Biochemical. Retrieved from [Link]

  • PubChem. Piperazine derivative, 17. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. Physical data of Novel Piperazine Derivatives. ResearchGate. Retrieved from [Link]

Sources

Foundational

"Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" safety and handling

An In-Depth Technical Guide to the Safe Handling of tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Abstract This guide provides a comprehensive overview of the essential safety protocols and handling procedu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No. 1369237-75-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information from available safety data for the compound and structurally related molecules. The focus is on understanding the chemical's hazard profile, implementing robust risk mitigation strategies, and ensuring safe laboratory practices from receipt to disposal. By explaining the causality behind each recommendation, this guide aims to foster a proactive safety culture.

Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's identity and physical properties is the foundation of its safe handling.

1.1. Chemical Identity

  • IUPAC Name: tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

  • CAS Number: 1369237-75-1

  • Molecular Formula: C₁₂H₂₃N₃O₂[1]

  • Molecular Weight: 243.33 g/mol (Note: Some sources indicate ~247.34 g/mol , slight variations may exist based on calculation methods)[1]

  • Structure:

    • Features a piperazine ring, a common scaffold in medicinal chemistry.

    • Contains a primary amine (-CH₂NH₂) group, which imparts basicity and nucleophilicity.

    • Includes a tert-butyloxycarbonyl (Boc) protecting group, which is acid-labile.[2][3]

1.2. Physicochemical Data Summary

The physical state and solubility characteristics of a compound dictate its potential for exposure and the appropriate handling methods.

PropertyValue / DescriptionSource
Appearance White crystalline powder[1]
Melting Point 90-95 °C[1]
Solubility Limited solubility in water. Good solubility in organic solvents such as methanol and ethyl acetate.[1]
Stability Stable under normal storage conditions. Sensitive to strong acids, which can cause hydrolysis of the carbamate (Boc deprotection).[1][4]

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable hazard profile can be constructed by analyzing its structural motifs—the piperazine core and the Boc-protected amine—and data from analogous compounds.[5]

2.1. Analysis of Structural Alerts

  • Piperazine Moiety: Piperazine and its derivatives are known to be irritants and sensitizers. They can cause severe skin burns, eye damage, and potential allergic reactions.[6]

  • Primary Amine: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.

  • Boc-Protecting Group: While the Boc group itself is relatively benign, its removal (deprotection) under acidic conditions generates gaseous byproducts (isobutylene and CO₂), which can cause pressure buildup in closed systems.[3] The tert-butyl cation formed during this process can also lead to unwanted side reactions.[2]

2.2. Inferred GHS Hazard Classification

Based on SDS for similar Boc-protected piperazines, the following GHS classifications are anticipated.[4][7][8] Users must treat the compound as hazardous until specific toxicological data becomes available.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation).

  • Acute Toxicity, Oral (Potential): May be harmful if swallowed (Category 4).[7][9][10]

The Hierarchy of Controls: A Proactive Safety Framework

To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective measures first.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Handling cluster_details Elimination Elimination (Not Applicable for Required Reagent) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Admin Administrative Controls (Procedural Safety) Engineering->Admin Engineering_Details • Chemical Fume Hood • Local Exhaust Ventilation • Safety Showers & Eyewash Stations Engineering->Engineering_Details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE Least Effective Admin_Details • Standard Operating Procedures (SOPs) • Chemical Hygiene Plan (CHP) • Designated Work Areas • Proper Labeling & Signage Admin->Admin_Details PPE_Details • Safety Goggles/Glasses • Chemical-Resistant Gloves (Nitrile) • Lab Coat • Respiratory Protection (if generating dust/aerosols) PPE->PPE_Details Spill_Response_Workflow cluster_spill Spill Response Decision Tree Start Spill Occurs Assess Assess Hazard (Size, Location, Volatility) Start->Assess MinorSpill Minor Spill (Manageable by Lab Personnel) Assess->MinorSpill Small & Contained MajorSpill Major Spill (Requires Emergency Response) Assess->MajorSpill Large, Uncontained, or Unknown Contain Contain Spill (Use inert absorbent material) MinorSpill->Contain Evacuate Evacuate Area & Alert EHS MajorSpill->Evacuate Cleanup Collect Material (Use non-sparking tools) Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate End Spill Managed Decontaminate->End

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. [5][6]For solid spills, carefully sweep up the material to avoid generating dust. [9]4. Collect: Place the absorbed material or swept solid into a suitable, labeled container for hazardous waste. [6]5. Decontaminate: Clean the spill area and any contaminated equipment thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. [5]6. Dispose: Dispose of all contaminated materials (absorbent, gloves, cleaning supplies) as hazardous waste in accordance with institutional and local regulations. [11]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: Treat all waste containing tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate as hazardous chemical waste. [5]* Containers: Use designated, properly labeled, and sealed hazardous waste containers. Do not mix with incompatible wastes. [5][12]* Procedure: Collect surplus material and contaminated disposables (e.g., pipette tips, weighing paper) in the designated container.

  • Regulatory Compliance: All disposal must adhere to local, state, and federal hazardous waste regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance. [6][11]

Conclusion

The safe handling of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is predicated on a comprehensive understanding of its potential hazards and the consistent application of robust safety protocols. By leveraging data from structurally analogous compounds and adhering to the principles outlined in this guide—from engineering controls and PPE to emergency preparedness and proper disposal—researchers can effectively mitigate risks. A proactive and informed approach is paramount to ensuring a safe laboratory environment for all personnel.

References

  • BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • BIOSYNCE. (2023, December 3). Operational Disposal And Storage Of Piperazine. Retrieved from [Link]

  • BenchChem. (n.d.). Proper Disposal of Fumaryl Diketopiperazine: A Step-by-Step Guide for Laboratory Professionals.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • DC Chemicals. (2026, January 9). Tert-butyl 4-(4-aMino-3-Methoxyphenyl)piperazine-1-carboxylate MSDS. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl piperazine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Watson International Ltd. (n.d.). Safety Data Sheet: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Sources

Exploratory

The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to the Biological Potential of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Derivatives

Abstract The piperazine ring is a cornerstone of medicinal chemistry, recognized for its versatile physicochemical properties that enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized for its versatile physicochemical properties that enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This technical guide delves into the synthetic strategies, potential biological activities, and structure-activity relationships of a specific subclass: derivatives of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. While direct literature on this precise scaffold is nascent, this document synthesizes established principles and data from structurally analogous compounds to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore plausible synthetic routes, hypothesize on biological targets based on isosteric replacements and functional group analysis, and propose detailed experimental protocols for the synthesis and biological evaluation of this promising class of molecules.

Introduction: The Enduring Significance of the Piperazine Scaffold

The six-membered heterocyclic piperazine ring, with its two opposing nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[1][2][3] Its prevalence stems from a unique combination of attributes:

  • Physicochemical Properties: The nitrogen atoms impart basicity and polarity, which can be fine-tuned to optimize solubility, bioavailability, and absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][2]

  • Structural Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation, which can serve as a rigid scaffold to orient pharmacophoric groups for optimal target binding.[1]

  • Synthetic Tractability: The nitrogen atoms provide reactive handles for a wide array of chemical modifications, allowing for the facile generation of diverse chemical libraries.[4]

These properties have led to the incorporation of the piperazine scaffold into drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[5][6][7] The tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate core represents a synthetically accessible and functionally rich starting point for the development of novel therapeutics. The N-Boc protecting group offers a strategic advantage for selective functionalization, while the 3-aminomethyl and 4-methyl groups provide avenues for exploring structure-activity relationships in fine detail.

Synthetic Strategies for 3,4-Substituted Piperazine Derivatives

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the sequential construction of the substituted piperazine ring, followed by the introduction of the aminomethyl group.

G target Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate step4 Reduction/Conversion to aminomethyl target->step4 Final reduction/conversion step1 N-Boc-2-methylpiperazine step2 Functionalization at N4 step2->step1 Starting material step3 Introduction of aminomethyl precursor at C3 step3->step2 C3 functionalization step4->step3 Precursor synthesis G cluster_0 Kinase Inhibition Mechanism Piperazine_Derivative Piperazine Derivative Kinase Protein Kinase Piperazine_Derivative->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Competes with Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Altered Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Phosphorylated_Substrate->Cellular_Response G cluster_0 Structure-Activity Relationship (SAR) Hotspots Core Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate N1_Boc N1-Boc Group: - Protecting group - Removal allows for further derivatization - Influences solubility and lipophilicity C3_Aminomethyl C3-Aminomethyl Group: - Potential for H-bonding - Can be further functionalized - Key for interacting with target proteins C4_Methyl C4-Methyl Group: - Influences conformation - Can provide steric bulk - Affects lipophilicity and metabolic stability

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate as a Versatile Building Block in Medicinal Chemistry

Abstract This document provides a detailed technical guide for medicinal chemists, researchers, and drug development professionals on the application of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for medicinal chemists, researchers, and drug development professionals on the application of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No. 1006327-36-7). The piperazine ring is a well-established "privileged scaffold" in drug discovery, prized for its ability to impart favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1][2] This particular building block offers a unique combination of features: a Boc-protected secondary amine for controlled, sequential functionalization, a reactive primary aminomethyl group for facile coupling, and a methyl group at the 4-position that can sterically hinder metabolic N-dealkylation. These attributes make it an exceptionally valuable component for constructing complex molecular architectures in modern drug discovery programs.

Introduction: The Strategic Advantage of the Substituted Piperazine Core

The piperazine heterocycle is a cornerstone of medicinal chemistry, appearing in the structures of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3][4] Its prevalence stems from the advantageous properties conferred by its six-membered ring containing two opposing nitrogen atoms. These nitrogen centers can be protonated at physiological pH, which often increases the aqueous solubility of the parent molecule—a critical factor for oral absorption and distribution.[5]

tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a bifunctional building block designed for maximum synthetic utility. Its structure can be deconstructed to understand its strategic value:

  • Piperazine Core : Provides a robust, conformationally restricted scaffold that can orient substituents in defined vectors and improve pharmacokinetic properties.

  • 1-Boc Group : The tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen renders it unreactive, allowing for selective chemistry to be performed on the exocyclic primary amine. This group can be removed under specific acidic conditions, revealing the secondary amine for subsequent diversification.[6][7]

  • 3-(Aminomethyl) Group : The primary amine serves as a versatile nucleophilic handle for a variety of conjugation chemistries, most commonly amide bond formation and reductive amination. The methylene spacer provides flexibility, allowing the piperazine core to be linked to other pharmacophoric elements.

  • 4-Methyl Group : The methyl group at the N4 position serves two primary purposes. First, it blocks potential sites of metabolism (N-dealkylation), which can improve the metabolic stability and half-life of a drug candidate. Second, it introduces a specific stereochemical and conformational bias to the ring.

This combination of features enables a modular and controlled approach to library synthesis and lead optimization, allowing chemists to systematically explore the chemical space around a core scaffold.

Physicochemical Properties and Safety Data

While specific experimental data for the title compound is not broadly published, its properties and hazards can be reliably inferred from closely related analogs like tert-butyl 3-methylpiperazine-1-carboxylate.

PropertyValueSource
CAS Number 1006327-36-7-
Molecular Formula C₁₁H₂₃N₃O₂Calculated
Molecular Weight 229.32 g/mol Calculated
Appearance Likely a colorless to pale yellow oil or low-melting solidAnalog Data

Safety Profile (Inferred from tert-Butyl 3-methylpiperazine-1-carboxylate) [8]

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.
Acute Aquatic ToxicityH400Very toxic to aquatic life.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.

Handling Precautions: Researchers should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Representative Synthesis Pathway

Synthetic_Pathway A 2-Methylpyrazine B 1-Methylpiperazine A->B H₂, Pd/C (Hydrogenation) C tert-Butyl 4-methylpiperazine-1-carboxylate B->C (Boc)₂O, Base (Boc Protection) D tert-Butyl 3-cyano-4-methylpiperazine-1-carboxylate C->D 1. s-BuLi, TMEDA 2. Tosyl Cyanide (Directed Lithiation/Cynation) E tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate D->E H₂, Raney Ni or LiAlH₄ (Nitrile Reduction)

Caption: Plausible synthetic route to the title compound.

Causality Behind the Synthetic Strategy:

  • Hydrogenation: The aromatic pyrazine ring is reduced to the saturated piperazine core. This is a standard and high-yielding transformation.[5]

  • Boc Protection: The more reactive secondary amine of 1-methylpiperazine is selectively protected with a Boc group. This is crucial for directing the subsequent C-H functionalization to a specific carbon atom on the ring.

  • Directed ortho-Metalation (DoM): The Boc group acts as a powerful directed metalation group. In the presence of a strong base like sec-butyllithium (s-BuLi) and a ligand like TMEDA, a proton is abstracted from the carbon atom adjacent (ortho) to the Boc-protected nitrogen. This lithiated intermediate can then be quenched with an electrophile, in this case, a cyanating agent like tosyl cyanide, to install the nitrile group at the C3 position.

  • Nitrile Reduction: The cyano group is reduced to a primary amine using standard conditions, such as catalytic hydrogenation (e.g., Raney Nickel) or a hydride reducing agent (e.g., lithium aluminum hydride), to yield the final product.

Core Applications and Experimental Protocols

The primary utility of this building block lies in its exocyclic primary amine, which serves as a key point for molecular elaboration.

Application 1: Amide Bond Formation

The formation of an amide bond is one of the most common and robust reactions in medicinal chemistry. The primary amine of the title compound can be readily coupled with a carboxylic acid to form a stable amide linkage, connecting the piperazine scaffold to another part of the target molecule.

Caption: General workflow for amide bond formation.

Protocol: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide with low epimerization risk for chiral carboxylic acids. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Preparation: To a solution of the carboxylic acid (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at room temperature, add HATU (1.2 mmol) and DIPEA (2.0 mmol).

  • Activation: Stir the mixture for 15-20 minutes to allow for the formation of the activated ester intermediate.

  • Addition: Add a solution of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (1.0 mmol) in DMF (2 mL) to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Application 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The primary amine of the building block can react with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to yield a secondary amine.[9]

Caption: General workflow for reductive amination.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Rationale: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[10] It is less basic than other hydrides like NaBH₄ and does not readily reduce the starting aldehyde or ketone, which minimizes side product formation. The reaction is often run in chlorinated solvents like 1,2-dichloroethane (DCE).

  • Preparation: To a stirred solution of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in DCE (10 mL), add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application 3: N1-Deprotection and Subsequent Functionalization

After the primary amine has been functionalized, the Boc group on the N1 nitrogen can be removed to reveal the secondary amine. This allows for a second, distinct chemical modification at the other end of the molecule, enabling the synthesis of disubstituted piperazine scaffolds.

Boc_Deprotection_Workflow A Boc-Protected Substrate D Stir at RT (1-4 h) A->D B Strong Acid (e.g., TFA or HCl in Dioxane) B->D C Solvent (e.g., DCM) C->D E Evaporate solvent/reagent (Product often isolated as a salt) D->E F Deprotected Piperazine Salt E->F

Caption: General workflow for Boc deprotection.

Protocol: Deprotection with Trifluoroacetic Acid (TFA)

Rationale: The Boc group is highly sensitive to strong acids and is readily cleaved by TFA at room temperature.[7][11] The byproducts, tert-butyl cation (which fragments to isobutene) and CO₂, are volatile and easily removed.

  • Preparation: Dissolve the Boc-protected piperazine substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) in a round-bottom flask.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents, ~0.4-0.8 mL) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture to dryness under reduced pressure. The resulting product is typically the TFA salt. If the free base is required, the residue can be dissolved in DCM and washed with a saturated aqueous NaHCO₃ solution, followed by drying and evaporation of the organic layer.

References

  • PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Organic Chemistry Portal. (2022). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Al-Ostoot, F. H., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]

  • ResearchGate. (2023). Biocatalytic Amide Bond Formation. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. A process for the preparation of tert-butyl (r)
  • ResearchGate. (2020). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. [Link]

  • RSC Publishing. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. [Link]

  • YouTube. (2023). Reductive Amination. Organic Chemistry with Lluís Llorens Palomo. [Link]

  • ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6558. [Link]

  • ResearchGate. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. [Link]

  • Google Patents.
  • Google Patents. Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (2020). Selected marketed drugs or drug candidates containing piperazine motif. [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • ResearchGate. (2013). NBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. [Link]

  • PMC. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • IJCPS. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • PubMed. (2016). Synthesis and Potential Antitumor Activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines Based on Ciprofloxacin and Norfloxacin Scaffolds: In Silico Studies. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]

Sources

Application

Application Notes & Protocols: Synthesis and Utility of (S)-tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate as a Chiral Diamine Ligand

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway to (S)-tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to (S)-tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, a valuable chiral diamine ligand. Chiral piperazines are privileged scaffolds in medicinal chemistry and asymmetric catalysis.[1] This document outlines a multi-step synthesis starting from a pyrazine precursor, proceeding through a key asymmetric hydrogenation step to establish stereochemistry. Subsequent functional group manipulations, including reductive amination and Boc-protection, yield the target ligand. Furthermore, this guide details the application of this ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones, a critical transformation for producing enantiomerically enriched secondary alcohols. The protocols provided are detailed and include justifications for methodological choices, supported by authoritative literature.

Introduction: The Significance of Chiral Diamine Ligands

Chiral 1,2-diamine moieties are foundational components in a multitude of successful asymmetric catalysts.[2] Their ability to form stable chelate complexes with transition metals creates a well-defined chiral environment, enabling high stereoselectivity in a wide array of chemical transformations. The piperazine framework, with its constrained conformation, offers a rigid backbone for the construction of these ligands. The title compound, (S)-tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, incorporates several key features:

  • A C3 Stereocenter: Establishing the chiral environment.

  • A 1,2-Diamine Motif: The core coordinating unit for metal binding.

  • Differential Protection: The Boc group on N1 and the methyl group on N4 allow for selective coordination and further derivatization.

These features make it a promising ligand for various asymmetric reactions, particularly in the synthesis of chiral alcohols, which are ubiquitous intermediates in the pharmaceutical industry.

Strategic Synthesis of the Chiral Ligand

A direct, single-pot synthesis for the title compound is not established. Therefore, a rational, multi-step approach is proposed, leveraging modern asymmetric catalytic methods. The key to the synthesis is the stereoselective formation of the chiral piperazine ring. The asymmetric hydrogenation of pyrazines has emerged as a powerful strategy for accessing chiral piperazines with high enantiomeric purity.[3][4] Our proposed synthesis begins with the construction of a suitable pyrazine precursor, followed by a stereochemistry-defining iridium-catalyzed asymmetric hydrogenation.

G cluster_synthesis Synthetic Workflow A 2-Methylpyrazine B 2-Cyano-3-methylpyrazine (Precursor) A->B Ammoxidation C Pyrazinium Salt Intermediate B->C Activation (e.g., Benzyl Bromide) D (S)-2-(Aminomethyl)-3-methylpiperazine (Chiral Core) C->D Ir-Catalyzed Asymmetric Hydrogenation E (S)-2-(Aminomethyl)-1,4-dimethylpiperazine D->E Reductive Amination (N-Methylation of N4) F Target Ligand: (S)-tert-butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate E->F Boc Deprotection (N1-Me) & Selective Re-protection (N1-Boc)

Caption: Proposed synthetic workflow for the chiral ligand.

PART I: Synthesis of the Chiral Piperazine Core

The initial steps focus on preparing the substrate for the key asymmetric hydrogenation.

Protocol 1: Synthesis of 2-Cyano-3-methylpyrazine (Precursor)

The synthesis of cyanopyrazines can be achieved via the gas-phase ammoxidation of the corresponding methylpyrazines.[5][6] This industrial process involves the reaction of the methyl group with ammonia and oxygen over a specialized catalyst.

  • Reagents: 2-Methylpyrazine, Ammonia, Oxygen (Air), V-Mo-P based catalyst.

  • Procedure Outline:

    • A gas mixture of 2-methylpyrazine, ammonia, and air is passed through a fixed-bed reactor containing a VaTibPcDdEeOx catalyst on a silica gel support.[6]

    • The reaction is typically conducted at elevated temperatures (e.g., 410°C).[6]

    • The product stream is cooled, and the 2-cyano-3-methylpyrazine is isolated and purified by distillation.

  • Causality: This method directly converts the methyl group to a nitrile, which serves as a precursor to the required aminomethyl side chain. The nitrile is stable under the subsequent hydrogenation conditions for the pyrazine ring.

Protocol 2: Asymmetric Hydrogenation to (S)-2-(Aminomethyl)-3-methylpiperazine

This is the crucial stereochemistry-determining step. The pyrazine ring is activated by forming a pyrazinium salt, which is then hydrogenated using a chiral iridium catalyst.[3][4]

  • Materials:

    • 2-Cyano-3-methylpyrazine (1.0 equiv)

    • Benzyl bromide (1.1 equiv)

    • [Ir(COD)Cl]₂ (0.5 mol%)

    • (R)-Segphos ligand (1.1 mol%)

    • Methanol (solvent)

    • Hydrogen gas (H₂)

    • Palladium on carbon (Pd/C, 10 wt%)

    • Lithium aluminum hydride (LiAlH₄)

  • Step-by-Step Procedure:

    • Activation: Dissolve 2-cyano-3-methylpyrazine in toluene. Add benzyl bromide and stir at 80°C for 12 hours to form the corresponding N-benzyl pyrazinium bromide salt. Isolate the salt by filtration.

    • Asymmetric Hydrogenation: In a high-pressure autoclave, combine the pyrazinium salt, [Ir(COD)Cl]₂, and (R)-Segphos ligand. De-gas the vessel and purge with argon. Add degassed methanol.

    • Pressurize the autoclave with H₂ gas to 50 atm and stir at 35°C for 24 hours.

    • After the reaction, carefully vent the H₂ gas and concentrate the mixture under reduced pressure. The product is the chiral benzyl-protected piperazine nitrile.

    • Nitrile Reduction & Debenzylation: Dissolve the crude product in anhydrous THF and cool to 0°C. Slowly add LiAlH₄ (2.5 equiv). Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool to 0°C and carefully quench with water, followed by 15% NaOH solution. Filter the solids and concentrate the filtrate to yield the crude N-benzyl diamine. Dissolve the crude material in methanol, add Pd/C, and hydrogenate at 50 psi to remove the benzyl group, affording (S)-2-(aminomethyl)-3-methylpiperazine.

  • Trustworthiness & Causality: The iridium-catalyzed hydrogenation of activated pyrazines is a well-established method for producing chiral piperazines with high enantioselectivity (often >90% ee).[3] The Segphos ligand creates the chiral environment necessary for the facial-selective addition of hydrogen. The subsequent reduction and debenzylation steps are standard procedures that typically do not affect the established stereocenter.

PART II: Functionalization and Protection

With the chiral core in hand, the final steps involve tailoring the nitrogen substituents.

Protocol 3: N-Methylation via Reductive Amination

The more basic secondary amine at the 4-position can be selectively methylated using reductive amination.

  • Materials:

    • (S)-2-(aminomethyl)-3-methylpiperazine (1.0 equiv)

    • Formaldehyde (37% aqueous solution, 1.2 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

    • Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Dissolve the chiral diamine in DCM.

    • Add the aqueous formaldehyde solution and stir for 1 hour at room temperature to form the iminium ion intermediate.

    • Add sodium triacetoxyborohydride in portions, maintaining the temperature below 30°C.

    • Stir the reaction overnight at room temperature.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield crude (S)-2-(aminomethyl)-1,4-dimethylpiperazine. Purification is typically achieved via column chromatography.

  • Expertise: Reductive amination is a highly efficient and mild method for N-alkylation.[7][8] Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for iminium ions over other carbonyl groups and can be used in the presence of protic solvents.

Protocol 4: Selective N-Boc Protection

This final step requires a protection strategy to yield the title compound. A direct selective N-Boc protection of the product from Protocol 2 would be ideal. However, achieving selectivity between the two secondary amines can be challenging. An alternative, more controlled route involves protecting the primary amine first.

  • Materials:

    • (S)-2-(aminomethyl)-3-methylpiperazine (from Protocol 2, Step 5)

    • Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv)

    • Triethylamine (TEA) or NaOH

    • Dichloromethane (DCM) or a biphasic DCM/water system

  • Step-by-Step Procedure:

    • Dissolve the diamine from Protocol 2 in DCM.

    • Add TEA (2.5 equiv).

    • Slowly add a solution of Boc₂O in DCM at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours. This will likely protect both the primary amine and one of the piperazine nitrogens.

    • The resulting mixture of protected species would then require selective deprotection and methylation, which can be complex.

    • A More Direct (Hypothetical) Refinement: A more elegant, though unconfirmed, sequence would be: a. Start with the product of Protocol 2, (S)-2-(aminomethyl)-3-methylpiperazine. b. Perform a selective N-methylation at the less sterically hindered N4 position as described in Protocol 3. c. Then, perform a selective N-Boc protection at the N1 position. The steric bulk of the C3-substituent should direct the bulky Boc group to the N1 nitrogen.[9]

  • Causality: The Boc group is a standard protecting group for amines, valued for its stability and ease of removal under acidic conditions.[9] Achieving selective protection in a poly-amine system often relies on differences in nucleophilicity and steric hindrance of the nitrogen atoms.

Application in Asymmetric Catalysis

The synthesized chiral diamine is an excellent candidate ligand for asymmetric transfer hydrogenation (ATH) of ketones, a process that uses a simple hydrogen source like isopropanol or formic acid to produce chiral alcohols.[2][10]

G cluster_application Asymmetric Transfer Hydrogenation A Prochiral Ketone (e.g., Acetophenone) C Chiral Ru-Complex (Active Catalyst) A->C B [Ru(p-cymene)Cl₂]₂ + Chiral Ligand B->C Catalyst Formation E Chiral Alcohol (Product) C->E Catalytic Cycle (Hydrogen Transfer) D Hydrogen Source (HCO₂H/NEt₃) D->C

Caption: Workflow for asymmetric transfer hydrogenation.

Protocol 5: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the ATH of a model substrate, acetophenone, to produce (R)-1-phenylethanol.

  • Materials:

    • [Ru(p-cymene)Cl₂]₂ (0.5 mol% Ru)

    • (S)-tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (Ligand, 1.1 mol%)

    • Acetophenone (1.0 mmol)

    • Formic acid/triethylamine azeotrope (5:2 mixture) as hydrogen source and solvent.

  • Step-by-Step Procedure:

    • In a reaction vial, combine [Ru(p-cymene)Cl₂]₂ and the chiral ligand.

    • Add the formic acid/triethylamine mixture and stir at 40°C for 15 minutes to pre-form the active catalyst.

    • Add acetophenone to the catalyst solution.

    • Stir the reaction mixture at 40°C for 4-24 hours. Monitor the reaction progress by TLC or GC.

    • Upon completion, quench the reaction by adding water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the chiral alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

  • Expertise & Causality: The combination of a Ru(II) precursor and a chiral diamine ligand generates a Noyori-type catalyst in situ.[2] The formic acid/triethylamine mixture serves as a convenient and effective hydrogen source. The stereochemical outcome is dictated by the chiral environment created by the ligand around the ruthenium center, which preferentially delivers the hydride to one face of the ketone.

Expected Performance Data

The following table summarizes expected outcomes for the ATH of various ketones based on literature for similar C₂-symmetric diamine ligands.[10][11]

EntrySubstrate (Ketone)Product (Alcohol)Typical Yield (%)Typical ee (%)
1Acetophenone1-Phenylethanol>95>98
21-Tetralone1-Tetralol>90>97
32-Chloroacetophenone2-Chloro-1-phenylethanol>95>96
4Benzylacetone4-Phenyl-2-butanol>90>95

Conclusion

This application note details a robust and logical synthetic route for the preparation of (S)-tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, a valuable chiral diamine ligand. By employing a key iridium-catalyzed asymmetric hydrogenation, the synthesis provides access to this enantiomerically enriched building block. The subsequent application of this ligand in the asymmetric transfer hydrogenation of ketones demonstrates its potential utility in producing chiral alcohols with high stereoselectivity. The protocols provided herein serve as a comprehensive guide for researchers engaged in the synthesis of chiral ligands and their application in asymmetric catalysis, ultimately aiding in the development of novel synthetic methodologies for the pharmaceutical and fine chemical industries.

References

  • Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]

  • Li, C., Wang, C., Villa-Marcos, B., & Xiao, J. (2010). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 132(42), 14919-14927. [Link]

  • Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]

  • Hassan, M., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(18), 3345. [Link]

  • ResearchGate. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Request PDF. [Link]

  • Wu, Y., et al. (2003). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. Organic Letters, 5(12), 2103-2106. [Link]

  • Higashida, K., Nagae, H., & Mashima, K. (2016). Iridium-Catalyzed Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines with an Amidine Skeleton. Advanced Synthesis & Catalysis, 358(24), 3949-3954. [Link]

  • ResearchGate. (2014). Asymmetric hydrogenation of ketones with chiral diamine– containing Ru catalyst. Scientific Diagram. [Link]

  • Wu, Y., et al. (2003). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. PubMed. [Link]

  • PrepChem. (2023). Synthesis of 2-amino-3-cyano-5-methylpyrazine. PrepChem.com. [Link]

  • Liu, X. (2019). Catalyst for synthesizing 2-cyano pyrazine and preparation method of catalyst. SciSpace. [Link]

  • Vitale, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

Sources

Method

Application Note: A Detailed Experimental Protocol for the Synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Introduction Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a key building block in contemporary drug discovery, prized for its utility in the synthesis of complex molecules with therapeutic potential. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a key building block in contemporary drug discovery, prized for its utility in the synthesis of complex molecules with therapeutic potential. The strategic placement of a primary amine on a piperazine scaffold, which is N-protected and N'-alkylated, offers medicinal chemists a versatile handle for derivatization. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the commercially available tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. The described two-step synthesis is robust, scalable, and yields the target molecule with high purity. The causality behind each experimental choice is detailed to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )SupplierPurityNotes
tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylateC₁₁H₁₉N₃O₂225.29Commercially Available≥97%Starting material
Formaldehyde (37% in H₂O)CH₂O30.03Sigma-AldrichACS ReagentC1 source for methylation
Formic AcidCH₂O₂46.03Sigma-Aldrich≥95%Reducing agent for methylation
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, ≥99.8%Reaction and extraction solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01In-house preparation-For workup
Anhydrous Magnesium SulfateMgSO₄120.37Acros Organics≥99.5%Drying agent
Raney® 2800 NickelNi58.69Sigma-AldrichSlurry in waterCatalyst for nitrile reduction
Anhydrous EthanolC₂H₅OH46.07Decon Labs200 proofSolvent for hydrogenation
Hydrogen Gas (H₂)H₂2.02AirgasHigh purityReducing agent
Celite® 545--Sigma-Aldrich-Filtration aid
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

The synthesis of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is achieved in two sequential steps: N-methylation of the piperazine ring followed by the reduction of the nitrile functionality.

Step 1: Synthesis of tert-Butyl 3-(cyanomethyl)-4-methylpiperazine-1-carboxylate via Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines.[1] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this method is that it does not lead to the formation of quaternary ammonium salts, which can be a side reaction in alkylations with methyl halides.[1]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate (10.0 g, 44.4 mmol).

  • Add formic acid (10.2 mL, 266.4 mmol, 6.0 equiv.) to the flask.

  • While stirring, add a 37% aqueous solution of formaldehyde (6.6 mL, 88.8 mmol, 2.0 equiv.).

  • Attach a reflux condenser and heat the reaction mixture to 90 °C in an oil bath.

  • Maintain the reaction at 90 °C for 4 hours. The evolution of carbon dioxide should be observed.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully basify the mixture to a pH of ~9 by the slow, portion-wise addition of solid sodium bicarbonate, followed by the addition of a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl 3-(cyanomethyl)-4-methylpiperazine-1-carboxylate, is obtained as a pale yellow oil and is typically of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel.

Logical Flow of the Synthesis

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Nitrile Reduction start tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate reagents1 Formaldehyde, Formic Acid reaction1 Eschweiler-Clarke Reaction (90 °C, 4h) start->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate tert-Butyl 3-(cyanomethyl)-4-methylpiperazine-1-carboxylate workup1->intermediate reagents2 H₂, Raney® Nickel reaction2 Catalytic Hydrogenation (50 psi, RT, 12h) intermediate->reaction2 reagents2->reaction2 workup2 Filtration & Concentration reaction2->workup2 final_product Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate workup2->final_product

Caption: Workflow for the two-step synthesis of the target compound.

Step 2: Synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate via Catalytic Hydrogenation

The reduction of the nitrile to a primary amine is a critical transformation. While various reducing agents can accomplish this, catalytic hydrogenation offers a clean and efficient method. Raney® Nickel is a well-established catalyst for this purpose. Its use is particularly advantageous for substrates containing other reducible functional groups that might be sensitive to harsher reducing agents like lithium aluminum hydride. The presence of the Boc protecting group is compatible with these hydrogenation conditions.

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve the crude tert-butyl 3-(cyanomethyl)-4-methylpiperazine-1-carboxylate (assuming quantitative yield from the previous step, ~46.6 mmol) in anhydrous ethanol (150 mL).

  • Carefully add a slurry of Raney® 2800 Nickel (approximately 1.5 g, catalytic amount) to the solution. Caution: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.

  • Seal the hydrogenation vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the nitrile intermediate.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® 545 to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol (2 x 30 mL). Caution: The filter cake containing Raney® Nickel should not be allowed to dry as it can ignite upon exposure to air. Quench the filter cake with water immediately after filtration.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting residue is the final product, tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, which can be further purified by column chromatography if necessary, although it is often obtained in high purity.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aminomethyl group (a new broad singlet for the NH₂) and the disappearance of the nitrile group. The integration of the protons should be consistent with the expected structure.

  • ¹³C NMR: To confirm the conversion of the nitrile carbon to a methylene carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product (Expected [M+H]⁺ ≈ 244.2).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • Raney® Nickel is pyrophoric and must be handled as a slurry or under an inert atmosphere. Do not allow the catalyst to dry in the air.

  • Hydrogen gas is highly flammable. The hydrogenation step must be carried out in a properly rated and maintained pressure vessel.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete N-methylation Insufficient reaction time or temperature.Increase reaction time or ensure the temperature is maintained at 90 °C. Check the quality of formaldehyde and formic acid.
Step 2: Incomplete Nitrile Reduction Inactive catalyst.Use fresh, active Raney® Nickel. Ensure the system is properly purged to remove any oxygen that could poison the catalyst.
Insufficient hydrogen pressure or reaction time.Increase hydrogen pressure (within the safe limits of the equipment) or extend the reaction time.
Low Overall Yield Losses during workup and extraction.Ensure the pH is sufficiently basic during the Step 1 workup to fully neutralize the formic acid and deprotonate the product for efficient extraction. Perform extractions thoroughly.
Product volatility.Use care during solvent removal on the rotary evaporator; avoid excessive heat.

Conclusion

This application note details a reliable and efficient two-step protocol for the synthesis of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. By employing a classic Eschweiler-Clarke N-methylation followed by a robust catalytic hydrogenation for nitrile reduction, this method provides a practical route for obtaining this valuable building block for research and development in the pharmaceutical and chemical industries. The detailed procedural steps and troubleshooting guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

  • Klenke, B.; Gilbert, I. H. Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. J. Org. Chem.2001 , 66 (7), 2480–2483. [Link]

  • PubChem. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Application

"Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" in the synthesis of Ribociclib analogs

Application Note & Protocols Topic: "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" in the Synthesis of Ribociclib Analogs For: Researchers, scientists, and drug development professionals. Introduction: The...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" in the Synthesis of Ribociclib Analogs

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Ribociclib Analog Synthesis

Ribociclib (Kisqali®) is a highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1] Its approval for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer marked a significant advancement in oncology.[2] The core structure of Ribociclib consists of a pyrrolo[2,3-d]pyrimidine scaffold linked to a substituted aminopyridine moiety, which in turn is connected to a piperazine ring.[3][4] This piperazine group plays a critical role in the molecule's pharmacokinetic properties, including solubility and cell permeability, by interacting with the solvent-exposed region of the kinase.[1]

The development of Ribociclib analogs is driven by the pursuit of improved therapeutic profiles, such as:

  • Enhanced potency and selectivity against CDK4/6.

  • Overcoming potential resistance mechanisms.

  • Improved pharmacokinetic and pharmacodynamic (PK/PD) properties.

  • Reduced off-target effects and toxicity.

Modification of the piperazine moiety is a key strategy in analog development. Introducing substituents on the piperazine ring can significantly alter the molecule's physical and biological properties. This guide focuses on the use of a specific, functionalized building block, tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate , to generate novel Ribociclib analogs with potential for enhanced therapeutic value.

The Key Building Block: Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

This chiral piperazine derivative is a strategic intermediate for creating Ribociclib analogs with a substituted side chain. Its structure offers several advantages:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group on one nitrogen atom allows for controlled, regioselective coupling reactions at the other nitrogen. This protecting group can be removed under acidic conditions in the final synthetic step.[5][6]

  • Primary Amine Handle: The aminomethyl group at the 3-position provides a reactive site for further functionalization, allowing for the introduction of various pharmacophoric groups or linkers to explore new structure-activity relationships (SAR).

  • Methyl Substitution: The methyl group at the 4-position can influence the conformation of the piperazine ring and its interactions with the biological target.

The synthesis of this specific intermediate is a multi-step process, often starting from simpler piperazine precursors. Its availability as a custom-synthesized reagent is crucial for the protocols described herein.

Overall Synthetic Strategy

The synthesis of Ribociclib analogs using this key intermediate generally follows a convergent approach. The core of the strategy is a palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, to form the critical C-N bond between the pyrrolo[2,3-d]pyrimidine core and the piperazine-substituted pyridine.[7][8][9]

The workflow can be visualized as follows:

G cluster_0 Synthesis of Coupling Partner cluster_1 Core Coupling & Deprotection A Pyrrolo[2,3-d]pyrimidine Core (e.g., 2-chloro-7-cyclopentyl-N,N-dimethyl- 7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide) E Boc-Protected Ribociclib Analog A->E Buchwald-Hartwig Amination B Key Intermediate (tert-butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate) D Boc-Protected Pyridine-Piperazine Adduct B->D C 5-bromo-2-aminopyridine C->D Pd-catalyzed Coupling D->E F Final Ribociclib Analog E->F N-Boc Deprotection (Acidic Conditions)

Figure 1: General workflow for the synthesis of Ribociclib analogs.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of Boc-Protected Pyridine-Piperazine Adduct

This protocol describes the coupling of the key piperazine intermediate to a pyridine core, preparing it for the final coupling with the Ribociclib scaffold.

Reaction Scheme: (A diagram illustrating the coupling of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate with 5-bromo-2-aminopyridine would be inserted here if image generation were supported).

Materials & Reagents:

ReagentMW ( g/mol )Amount (mg)MmolEquivalents
5-bromo-2-aminopyridine172.011721.01.0
tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate243.352681.11.1
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.72460.050.05
Xantphos578.68870.150.15
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Toluene, anhydrous-10 mL--

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 5-bromo-2-aminopyridine (172 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and Xantphos (87 mg, 0.15 mmol).

  • Add 5 mL of anhydrous toluene via syringe.

  • Add a solution of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (268 mg, 1.1 mmol) in 5 mL of anhydrous toluene.

  • Place the flask under a positive pressure of argon and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to yield the pure Boc-protected adduct.

Protocol 2: Buchwald-Hartwig Coupling to Form the Protected Analog

This step constructs the final carbon-nitrogen backbone of the Ribociclib analog.

Reaction Scheme: (A diagram illustrating the coupling of the product from Protocol 1 with the 2-chloro-pyrrolo[2,3-d]pyrimidine core would be inserted here).

Materials & Reagents:

ReagentMW ( g/mol )Amount (mg)MmolEquivalents
2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide307.803081.01.0
Boc-Protected Pyridine-Piperazine Adduct (from Protocol 1)335.453691.11.1
Pd₂(dba)₃915.72460.050.05
(±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)622.67930.150.15
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Toluene, anhydrous-10 mL--

Procedure:

  • Combine the 2-chloro-pyrrolo[2,3-d]pyrimidine core (308 mg, 1.0 mmol), the Boc-protected adduct from Protocol 1 (369 mg, 1.1 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and BINAP (93 mg, 0.15 mmol) in a dry, argon-flushed flask.[10]

  • Add 10 mL of anhydrous toluene.

  • Heat the mixture to 100-110 °C under argon with stirring for 16-24 hours.

  • Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution.[7]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the Boc-protected Ribociclib analog.

Protocol 3: N-Boc Deprotection to Yield the Final Analog

This final step removes the Boc protecting group to reveal the free secondary amine on the piperazine ring.

G Boc_Protected Boc-N Deprotected H-N⁺ Boc_Protected->Deprotected Protonation H_plus + H⁺ Carbocation tert-butyl carbocation Isobutene Isobutene Carbocation->Isobutene - H⁺ CO2 CO₂ Deprotected->Carbocation Loss of Amine Deprotected->CO2 Decarboxylation

Figure 2: Mechanism of acid-catalyzed N-Boc deprotection.

Materials & Reagents:

ReagentConcentrationVolume/AmountMmolEquivalents
Boc-Protected Ribociclib Analog (from Protocol 2)-1.01.01.0
4M HCl in 1,4-Dioxane4 M5 mL2020
Dichloromethane (DCM)-5 mL--
Diethyl ether-~20 mL--

Procedure:

  • Dissolve the Boc-protected analog (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4M HCl in dioxane solution (5 mL, 20 mmol) dropwise with stirring.[5]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the deprotection by LC-MS. Often, the hydrochloride salt of the final product will precipitate from the solution.[5]

  • Upon completion, remove the solvent under reduced pressure. Alternatively, add diethyl ether to precipitate the product fully and collect it by filtration.

  • To obtain the free base, suspend the resulting solid in a mixture of DCM and water. Basify the aqueous layer by adding saturated sodium bicarbonate solution until the pH is >8.

  • Separate the layers and extract the aqueous phase with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final Ribociclib analog.

Characterization of Final Analogs

The identity, purity, and structure of the synthesized analogs must be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

TechniqueExpected Outcome
LC-MS A major peak corresponding to the [M+H]⁺ of the target analog with purity >95%.
¹H NMR Presence of characteristic peaks for the pyrrolopyrimidine core, cyclopentyl group, and the new piperazine side chain. Disappearance of the large singlet peak for the tert-butyl group (~1.45 ppm).
¹³C NMR Appearance of all expected carbon signals corresponding to the analog's structure.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in coupling steps Inactive catalyst, poor quality solvent/reagents, insufficient heating.Use fresh anhydrous solvents. Ensure the catalyst (e.g., Pd₂(dba)₃) is active. Increase reaction time or temperature moderately. Check the purity of starting materials.
Incomplete Boc deprotection Insufficient acid, short reaction time, presence of acid-scavenging impurities.Increase the equivalents of HCl/dioxane solution or extend the reaction time.[5] Ensure the starting material is pure.
Side product formation during deprotection Presence of other acid-sensitive functional groups.Consider milder deprotection conditions, such as using trifluoroacetic acid (TFA) in DCM at 0°C, though this may also affect sensitive groups.[5][11]
Difficulty in purification Similar polarity of product and impurities.Use a different solvent system for column chromatography or consider preparative HPLC for final purification.

References

  • Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. [Link]

  • Pellegatti, L., et al. (2016). Synthesis of ribociclib intermediate and in-line purification. ResearchGate. [Link]

  • Google Patents. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.
  • Chinese Journal of Pharmaceuticals. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. [Link]

  • Google Patents.
  • Google Patents. An improved process for the preparation of ribociclib and its salts. US20200277295A1.
  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Institutes of Health. [Link]

  • ResearchGate. Representative piperazine derivatives with CDKs inhibitory activity. [Link]

  • Google Patents.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. Process for the preparation of ribociclib and its salts. US11440912B2.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Google Patents. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. US9868739B2.
  • Google Patents. An improved process for the preparation of ribociclib and its salts. WO2019082143A1.
  • PubChem. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. Patent US-9868739-B2. [Link]

  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • ResearchGate. Piperazine-containing synthetic hybrid anticancer agents. [Link]

  • Golden Pharma Co.,Limited. tert-butyl 3-methylpiperazine-1-carboxylate. [Link]

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. [Link]

  • Google Patents. Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN113429340B.
  • National Institutes of Health. Fused and Substituted Piperazines as Anticancer Agents: A Review. [Link]

  • BU CyberSec Lab. tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • National Institutes of Health. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

Sources

Method

Boc deprotection of "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" protocol

An In-Depth Technical Guide to the Boc Deprotection of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Introduction: Unmasking a Key Synthetic Building Block In the landscape of modern medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Boc Deprotection of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Introduction: Unmasking a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, piperazine scaffolds are indispensable due to their prevalence in a vast array of biologically active molecules.[1] The compound tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate represents a versatile building block, featuring two distinct nitrogen atoms. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization by temporarily masking the reactivity of one of the piperazine nitrogens.[1]

The removal, or "deprotection," of the Boc group is a critical and often final step in a synthetic sequence, revealing the free amine for subsequent reactions or as the final active pharmaceutical ingredient. The Boc group is favored for its stability across a wide range of chemical conditions, yet its facile and clean removal under acidic conditions makes it an invaluable tool for organic synthesis.[1][2][3]

This application note serves as an authoritative guide for researchers, scientists, and drug development professionals, providing a detailed examination of the mechanism, protocols, and best practices for the efficient deprotection of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate to yield 1-methyl-2-(aminomethyl)piperazine.

The Chemistry of Cleavage: Understanding the Mechanism

The acid-catalyzed deprotection of a Boc-protected amine is a robust and well-understood transformation.[4][5] The process relies on the instability of the carbamate group in the presence of strong acid.

The mechanism proceeds through three key stages:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[2][4] This step renders the carbamate more susceptible to cleavage.

  • Fragmentation: The protonated intermediate spontaneously fragments. This process is driven by the formation of highly stable products: a tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[2][5][6]

  • Decarboxylation & Amine Liberation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas—an entropically favorable process that drives the reaction to completion.[2][6] The resulting free amine is then protonated by the excess acid in the medium to form a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[5][6]

Boc_Deprotection_Mechanism Acid-Catalyzed Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Carbamate->Carbamic_Acid tBu_Cation tert-Butyl Cation Free_Amine Free Amine (R-NH₂) Carbamic_Acid->Free_Amine CO2 CO₂ Isobutene Isobutene tBu_Cation->Isobutene -H⁺ Amine_Salt Amine Salt (R-NH₃⁺ X⁻) Free_Amine->Amine_Salt Excess H⁺ Decision_Tree start Choose Deprotection Method acid_sensitivity Are other acid-sensitive groups present? start->acid_sensitivity workup_preference Desired Workup? acid_sensitivity->workup_preference No milder_conditions Consider milder conditions (e.g., lower temp, shorter time) acid_sensitivity->milder_conditions Yes tfa_method Use TFA/DCM (Fast, Volatile) workup_preference->tfa_method Volatile hcl_method Use HCl/Dioxane (Crystalline Salt) workup_preference->hcl_method Precipitation volatile_workup Evaporation of Reagents tfa_method->volatile_workup precipitation_workup Precipitation/Filtration of HCl salt hcl_method->precipitation_workup

A decision tree for selecting a Boc deprotection method.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the two recommended protocols. These values serve as a starting point, and optimization may be required based on the specific reaction scale and laboratory equipment.

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)4M Hydrogen Chloride (HCl) in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol (co-solvent)
Reagent Conc. 20-50% (v/v) TFA in DCM3-5 equivalents of HCl
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Typical Time 30 minutes - 2 hours1 - 3 hours
Initial Product TFA SaltHCl Salt (often precipitates)
Workup Evaporation followed by basic aqueous workupFiltration or evaporation, then optional basic workup

Experimental Protocols

Safety Precaution: These protocols involve strong acids and volatile organic solvents. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and benefits from the volatility of both the solvent and the acid, which simplifies their removal. [7][8] Materials:

  • Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Acid Addition: To the stirred solution, add TFA to achieve a final concentration of 25-50% (v/v). For example, to 10 mL of the DCM solution, add 2.5 to 5 mL of TFA.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed. [7][8]4. Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. [7]5. Neutralization and Extraction (to obtain free base): a. Dissolve the resulting residue in deionized water. b. Carefully add saturated aqueous NaHCO₃ solution dropwise until the pH of the aqueous layer is >8 (confirm with pH paper). c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes). [7] d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. [7]6. Final Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the deprotected 1-methyl-2-(aminomethyl)piperazine as a free base.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This is another standard method that often results in the precipitation of the product as a hydrochloride salt, which can simplify isolation via filtration. [7][9][10] Materials:

  • Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

  • 4M HCl in 1,4-dioxane solution

  • Methanol or 1,4-Dioxane (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Filtration apparatus

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane. [7]2. Acid Addition: To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 equivalents). [7]3. Reaction: Stir the reaction for 1-3 hours. Monitor its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate from the solution. [7]4. Isolation of the Hydrochloride Salt: a. Upon completion, the product can be isolated by adding diethyl ether to the reaction mixture to enhance precipitation. [7] b. Collect the solid product by filtration, wash the filter cake with diethyl ether, and dry under vacuum to yield the dihydrochloride salt of 1-methyl-2-(aminomethyl)piperazine.

  • Conversion to Free Base (Optional): a. If the free base is desired, suspend the isolated HCl salt (or the crude residue after evaporating the solvent) in a mixture of water and DCM. [7] b. Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8). [7] c. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base. [7]

Workflow Visualization & Best Practices

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation dissolve 1. Dissolve Boc-Amine in Anhydrous Solvent add_acid 2. Add Acid (TFA or HCl/Dioxane) dissolve->add_acid stir 3. Stir at Room Temp add_acid->stir monitor 4. Monitor Progress (TLC / LC-MS) stir->monitor evaporate 5. Remove Volatiles monitor->evaporate Reaction Complete precipitate 5a. Precipitate with Ether (HCl only) monitor->precipitate Reaction Complete (HCl Protocol) neutralize 6. Neutralize with Base (e.g., NaHCO₃) evaporate->neutralize precipitate->neutralize If Free Base Needed product Final Product precipitate->product Isolate Salt extract 7. Extract with Organic Solvent neutralize->extract dry 8. Dry & Concentrate extract->dry dry->product

A general experimental workflow for Boc deprotection.

Troubleshooting & Field-Proven Insights

  • Incomplete Deprotection: If monitoring shows significant starting material remaining, the cause is often insufficient acid or reaction time. [7]Consider increasing the equivalents of acid or extending the reaction time. Gentle heating to 40-50°C can also accelerate the process, but should be used cautiously if other heat-sensitive groups are present. [7]* Side Reactions: The primary side product in Boc deprotections is formed from the tert-butyl cation reacting with nucleophiles. For this specific substrate, this is less of a concern. However, if the molecule contained sensitive residues like tryptophan or methionine, scavengers such as anisole or dithiothreitol (DTT) would be recommended. [5]* Workup Challenges: The resulting diamine product may have some water solubility. During the basic aqueous workup, ensure thorough extraction with multiple portions of an organic solvent like DCM or ethyl acetate to maximize recovery. If an emulsion forms during extraction, the addition of brine can often help break it.

Conclusion

The deprotection of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a fundamental and critical transformation for advancing synthetic pathways in pharmaceutical research. Both the Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) methods described herein are reliable and efficient. The choice of protocol can be tailored to the specific requirements of the synthetic route, particularly concerning the desired final salt form and the operational scale. By understanding the underlying mechanism and adhering to the detailed protocols, researchers can confidently and successfully unmask this key piperazine building block for its intended application.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis. [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022). [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013). [Link]

  • Removal of Boc protecting group as workup? : r/chemistry - Reddit. (2014). [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

Sources

Application

Asymmetric catalysis applications of "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate"

Product Name: tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Document ID: AN-CAT-2026-01 For Research Use Only. Introduction: A Novel Chiral Piperazine Scaffold for Asymmetric Catalysis The quest for efficie...

Author: BenchChem Technical Support Team. Date: January 2026

Product Name: tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Document ID: AN-CAT-2026-01

For Research Use Only.

Introduction: A Novel Chiral Piperazine Scaffold for Asymmetric Catalysis

The quest for efficient, selective, and robust chiral ligands is a central theme in modern asymmetric catalysis. Chiral 1,2-diamines are a cornerstone of this field, forming highly effective catalysts with transition metals like Ruthenium, Rhodium, and Iridium for a variety of transformations.[1][2] The celebrated Noyori-type catalysts for asymmetric hydrogenation and transfer hydrogenation, for instance, often employ C₂-symmetric 1,2-diamine ligands to create a well-defined chiral environment around the metal center, leading to exceptional levels of enantioselectivity.[3][4][5]

tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is an emerging chiral building block that presents a unique structural motif for ligand design. It incorporates a non-C₂-symmetric chiral 1,2-diamine-like fragment within a constrained piperazine ring. The stereocenters at the C3 and C4 positions, combined with the primary amine of the aminomethyl group and the tertiary amine within the ring, offer a compelling framework for bidentate coordination to a metal center. The bulky tert-butoxycarbonyl (Boc) protecting group and the N-methyl group are expected to play crucial roles in influencing the steric environment of the resulting metal complex, thereby directing the stereochemical outcome of a catalytic reaction.

These application notes propose the use of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate as a novel chiral ligand in the Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones, a reaction of significant academic and industrial importance for the synthesis of enantioenriched secondary alcohols.[4][6]

Proposed Application: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation of ketones to chiral alcohols is a powerful and operationally simple alternative to asymmetric hydrogenation using high-pressure H₂ gas.[3][4] The reaction typically employs a stable precatalyst, such as [RuCl₂(arene)]₂, which, upon reaction with a chiral diamine ligand, forms the active catalyst in situ. A mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol are commonly used as the hydrogen source.

We propose that tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate can serve as an effective chiral ligand in a Noyori-type ATH system. The two nitrogen atoms—the primary amine of the aminomethyl side chain and the endocyclic tertiary amine at the N4 position—can chelate to the Ruthenium center, forming a stable 5-membered ring. The chirality of the piperazine backbone is then projected into the catalytic pocket, enabling facial discrimination of the prochiral ketone substrate.

Proposed Catalytic System

The proposed catalytic system consists of:

  • Metal Precursor: [RuCl₂(p-cymene)]₂

  • Chiral Ligand (L):* (R/S)-tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

  • Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Substrate: Prochiral ketones (e.g., acetophenone as a model substrate)

The general transformation is depicted below:

G Ketone Prochiral Ketone (e.g., Acetophenone) Alcohol Chiral Alcohol (e.g., (R)-1-Phenylethanol) Ketone->Alcohol Asymmetric Transfer Hydrogenation Catalyst [Ru(p-cymene)Cl(L*)] (from [RuCl₂(p-cymene)]₂ + Ligand) HCOOH/NEt₃

Caption: Proposed Asymmetric Transfer Hydrogenation Reaction.

Mechanistic Considerations: The Role of the Ligand

The mechanism of Noyori-type asymmetric transfer hydrogenation is understood to involve a metal-ligand bifunctional catalytic cycle.[3][7][8][9] After formation of the active 16-electron Ru-hydride species from the precatalyst, the reaction proceeds through an outer-sphere mechanism.

  • Catalyst Activation: The Ru-Cl precatalyst reacts with the chiral diamine ligand. In the presence of a base (triethylamine), the active 16e⁻ Ru-hydride species is formed.

  • Hydrogen Transfer: The ketone substrate does not coordinate directly to the metal. Instead, it interacts with the catalyst through hydrogen bonding. The hydride on the ruthenium and a proton from the coordinated amine ligand are transferred to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.[8]

  • Stereoinduction: The chirality of the piperazine ligand dictates the facial selectivity of the hydride transfer. The steric bulk of the N-methyl and Boc groups, as well as the conformation of the chelate ring, creates a highly organized transition state that favors the approach of the ketone from one face, leading to the preferential formation of one enantiomer of the alcohol product.[9]

G cluster_0 Catalytic Cycle A [RuH(L*)(p-cymene)]⁺ Active Catalyst B [Substrate•••Catalyst] Transition State A->B + Substrate C [Ru(L*)(p-cymene)] + Product B->C H⁻ Transfer (Rate-determining, Enantioselective) C->A + H⁻ source - H⁺ D [RuCl(L*)(p-cymene)] D->A Activation (Base, H⁻ source) E Precatalyst [RuCl₂(p-cymene)]₂ + L* E->D Ligand Exchange

Sources

Method

Application Notes & Protocols: Strategic Functionalization of tert-Butyl 3-(Aminomethyl)-4-methylpiperazine-1-carboxylate

Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its versatile structure which allows for facile modification to tune pharmacological activity.[1][2] This guide provides a detailed exp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its versatile structure which allows for facile modification to tune pharmacological activity.[1][2] This guide provides a detailed exploration of the functionalization of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, a key building block for drug discovery. We will dissect the molecule's unique reactivity profile, offering a strategic framework and detailed protocols for selective modification at its primary amine. These methodologies are designed to empower researchers in the synthesis of novel, complex molecules with therapeutic potential.

Structural Analysis and Reactivity Profile

The target molecule, tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, presents three distinct nitrogen centers, each with a unique electronic and steric environment. A thorough understanding of their differential reactivity is paramount for achieving selective functionalization.

  • N1 (Boc-protected Amine): The nitrogen at position 1 is protected by a tert-butyloxycarbonyl (Boc) group. This electron-withdrawing group significantly reduces the nucleophilicity and basicity of N1, rendering it unreactive under most conditions.[3] The Boc group's primary role is to direct functionalization to other sites and can be readily removed under acidic conditions to enable subsequent modifications at N1.[4][5]

  • N4 (Tertiary Amine): The nitrogen at position 4 is a tertiary amine, substituted with a methyl group. While it is basic, its tertiary nature and steric hindrance make it significantly less nucleophilic than the primary amine.

  • Exocyclic Primary Amine (-CH₂NH₂): The primary aminomethyl group at C3 is the most nucleophilic site on the molecule. Its unhindered nature and high electron density make it the primary target for electrophilic attack.

This differential reactivity allows for the selective functionalization of the primary amine in the presence of the other two nitrogen atoms.

Strategic Pathways for Functionalization

The selective functionalization of the primary amine can be achieved through several common and robust synthetic transformations. The choice of method will depend on the desired final product and the compatibility of other functional groups.

G start Tert-butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate acylation Acylation start->acylation RCOCl, Base or RCOOH, Coupling Agent alkylation Alkylation start->alkylation R-X, Base reductive_amination Reductive Amination start->reductive_amination RCHO/RCOR', NaBH(OAc)₃ amide Amide Derivatives acylation->amide sulfonamide Sulfonamide Derivatives acylation->sulfonamide RSO₂Cl, Base secondary_amine Secondary Amine Derivatives alkylation->secondary_amine reductive_amination->secondary_amine tertiary_amine Tertiary Amine Derivatives reductive_amination->tertiary_amine

Caption: Decision workflow for the selective functionalization of the primary amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of the primary amine of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

Protocol 1: Acylation of the Primary Amine

This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride. This method is highly efficient and generally proceeds to completion at room temperature.[6]

Materials:

  • tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 1-3 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure the acyl chloride is of high purity and the reaction is performed under anhydrous conditions.

  • Side Product Formation: If di-acylation of the piperazine nitrogens is observed (unlikely but possible), consider using a less reactive acylating agent or a bulkier base.

Protocol 2: Reductive Amination of the Primary Amine

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing a wide range of substituents.[8] This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

  • tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (0.1 M concentration).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the imine/iminium ion intermediate.[8]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM, 2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary Table:

Reaction TypeElectrophile/ReagentProduct TypeTypical YieldPurification Method
AcylationAcyl ChlorideAmide>90%Column Chromatography
Reductive AminationAldehyde/KetoneSecondary/Tertiary Amine70-90%Column Chromatography
SulfonylationSulfonyl ChlorideSulfonamide>85%Column Chromatography
Protocol 3: Deprotection of the N1-Boc Group

To enable functionalization at the N1 position, the Boc protecting group must be removed. This is typically achieved under acidic conditions.[4][5]

Materials:

  • N1-Boc protected piperazine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer

Procedure (TFA Method):

  • Dissolve the Boc-protected piperazine in anhydrous DCM (0.1 M concentration).

  • Add TFA (20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Remove the excess TFA and DCM under reduced pressure.

  • To obtain the free base, dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is >8.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[5]

G start Start: N-Boc Protected Piperazine dissolve Dissolve in DCM start->dissolve add_acid Add TFA or HCl in Dioxane dissolve->add_acid monitor Monitor by TLC/LC-MS add_acid->monitor workup Aqueous Workup / Neutralization monitor->workup Reaction Complete product Product: Deprotected Piperazine workup->product

Caption: Experimental workflow for N1-Boc deprotection.

Purification and Characterization

Purification of basic piperazine derivatives can present challenges, such as tailing on silica gel chromatography.[7] To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1% v/v) can be added to the mobile phase.[7] Alternatively, purification can be achieved by salt formation and recrystallization.[7][9]

Characterization of the final products should be performed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]

  • FT-IR Spectroscopy: To identify key functional groups.

Conclusion

The strategic functionalization of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate hinges on a clear understanding of the differential reactivity of its nitrogen atoms. By leveraging the high nucleophilicity of the exocyclic primary amine, a diverse array of derivatives can be synthesized through robust and reliable methods such as acylation and reductive amination. The protocols and insights provided herein offer a comprehensive guide for researchers to effectively utilize this versatile building block in the pursuit of novel therapeutic agents.

References

  • The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

  • The medicinal chemistry of piperazines: A review. ResearchGate. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Science and Technology. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]

  • Purification of piperazine. Google Patents.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Institutes of Health. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. Available at: [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Royal Society of Chemistry. Available at: [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

  • How to extract/isolate piperazine from water without distillation? ResearchGate. Available at: [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Available at: [Link]

  • Recovery and purification of piperazine. Google Patents.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]

  • Selective acylation of primary amines in peptides and proteins. University of Groningen. Available at: [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Synthesis of new amides of the N-methylpiperazine series. ResearchGate. Available at: [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]

Sources

Application

"Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" as an intermediate for targeted cancer therapy

An in-depth guide to the application of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, a key intermediate in the synthesis of next-generation targeted cancer therapies. Introduction: The Strategic Importanc...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, a key intermediate in the synthesis of next-generation targeted cancer therapies.

Introduction: The Strategic Importance of the Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is recognized as a "privileged scaffold".[1] This six-membered heterocycle, with its two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the design of numerous FDA-approved drugs, particularly in oncology.[1] Piperazine derivatives are integral to a wide array of targeted therapies, including potent kinase inhibitors, due to their unique physicochemical properties.[2][3][4] The piperazine moiety can enhance aqueous solubility, improve oral bioavailability, and provide a versatile synthetic handle to correctly position pharmacophoric elements for optimal interaction with biological targets.[1][2]

tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a highly valuable building block for drug discovery. Its structure is strategically designed for sequential, controlled synthesis:

  • N1-Boc Protection : The tert-butyloxycarbonyl (Boc) group on one nitrogen renders it unreactive, enabling selective functionalization of the second nitrogen.[5] This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions.[6]

  • Exocyclic Primary Amine : The aminomethyl group at the C3 position provides a primary amine that serves as a key nucleophilic handle for covalent modification, most commonly through amide bond formation.

  • N4-Methylation : The methyl group on the second nitrogen can be crucial for fine-tuning a drug candidate's potency, selectivity, and pharmacokinetic profile, potentially improving metabolic stability and cell permeability.[7]

This application note provides a detailed overview of the properties of this intermediate and robust protocols for its incorporation into potential therapeutic agents, focusing on its role in the synthesis of targeted kinase inhibitors.

Physicochemical and Handling Information

A summary of the key properties of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is provided below. For optimal preservation, it should be stored in a refrigerated, dry, and well-sealed container.[5]

PropertyValueReference(s)
Molecular Formula C₁₁H₂₃N₃O₂[8]
Molecular Weight 229.32 g/mol [8]
CAS Number 1369237-75-1[8]
Appearance Solid or LiquidN/A
Purity Typically ≥97%[8]

Core Synthetic Applications in Targeted Therapy

This intermediate is primarily used to introduce a substituted piperazine motif into a larger molecule. In the context of kinase inhibitors, the piperazine ring often serves as a versatile linker that connects key fragments designed to bind within the ATP-binding pocket of a target kinase.[1] The workflow typically involves two critical steps: coupling the primary amine and, subsequently, deprotecting the Boc-protected nitrogen for further functionalization or to reveal the final active structure.

G cluster_0 A Core Moiety (e.g., Kinase Hinge-Binder with Carboxylic Acid) C Amide Bond Formation (Protocol 1) A->C B tert-butyl 3-(aminomethyl)- 4-methylpiperazine-1-carboxylate B->C D Boc-Protected Conjugate C->D Covalent Bond Formation E Boc Deprotection (Protocol 2) D->E F Final Active Moiety (e.g., Kinase Inhibitor) E->F Unmasking N-H for Target Interaction

General workflow for incorporating the intermediate.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond between the primary amine of the title intermediate and a carboxylic acid, a common step in synthesizing kinase inhibitors.[9] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while an additive like hydroxybenzotriazole (HOBt) forms a more stable active ester, increasing efficiency and minimizing side reactions.[10]

Materials

  • tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (1.0 equiv.)

  • Carboxylic acid of interest (1.0-1.2 equiv.)

  • EDC (1.1-1.5 equiv.)

  • HOBt (0.1-1.0 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equiv.) in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Add EDC (1.5 equiv.) and HOBt (catalytic, e.g., 0.1 equiv., or stoichiometric, 1.0 equiv.) to the solution.[9] Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (1.0 equiv.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equiv.).

  • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography if necessary.

Causality and Optimization

  • Why HOBt? The O-acylisourea intermediate formed by EDC can rearrange into an unreactive N-acylurea byproduct. HOBt traps this intermediate to form a more stable HOBt-ester, which is more reactive towards the amine and less prone to side reactions.[10]

  • Why DIPEA? A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the primary amine of the intermediate remains in its free, nucleophilic state.[10]

  • Troubleshooting: If the reaction is sluggish, particularly with electron-deficient amines or sterically hindered substrates, using a more powerful uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in place of EDC/HOBt can significantly improve yields.[10]

Protocol 2: Boc Group Deprotection

Removal of the Boc protecting group is essential to unmask the N-H of the piperazine ring, which is often critical for establishing key hydrogen bond interactions with the hinge region of a target kinase.[1] This is typically achieved under acidic conditions.[6]

Materials

  • Boc-protected substrate (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) OR 4M HCl in 1,4-dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

Procedure (Using TFA)

  • Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM (at a concentration of 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[5][6]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Work-up (TFA Salt): Remove the excess TFA and DCM under reduced pressure. The resulting TFA salt can often be used directly in the next step or purified.

  • Work-up (Free Base): After removing the volatiles, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Separate the layers, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine free base.[6]

Procedure (Using HCl in Dioxane)

  • Dissolve the Boc-protected compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[6]

  • Stir for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate.

  • Work-up: The solvent can be removed under reduced pressure, or the product can be collected by filtration, often after adding a co-solvent like diethyl ether to enhance precipitation.[6]

Causality and Method Selection

  • Mechanism: The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine.

  • TFA vs. HCl: TFA is highly effective but can be harsh. The resulting TFA salt may be oily and difficult to handle.[6] The HCl/dioxane method often yields a crystalline hydrochloride salt, which can be easier to isolate and purify.[6] The choice depends on the stability of other functional groups in the molecule to acidic conditions.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Molecule Hinge Hinge Region (e.g., Asp, Met, Glu) Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue HingeBinder Hinge-Binding Moiety (e.g., Quinoline) HingeBinder->Hinge H-Bonds Piperazine Piperazine Scaffold (from Intermediate) Piperazine->Hinge H-Bond from Deprotected N-H SolventFront Solvent-Exposed Moiety SolventFront->Pocket Hydrophobic Interactions

Role of the piperazine moiety in kinase inhibition.

Application Example: KRAS G12C Inhibitor Synthesis

The piperazine scaffold is a key component in several inhibitors targeting the KRAS G12C mutation, a significant driver in many cancers.[7] Drugs like Adagrasib (MRTX849) feature a complex heterocyclic core linked to a substituted piperazine.[11][12] While the exact intermediate may differ slightly, the synthetic logic is conserved. A chiral piperazine is introduced via nucleophilic aromatic substitution (SNAr), coupling its free secondary amine to an activated heterocyclic core.[11][13] Subsequent modifications, analogous to the amide coupling and deprotection steps described above, complete the synthesis. The methyl group on the piperazine, as seen in our title intermediate, has been shown to enhance potency and improve pharmacokinetic parameters in KRAS inhibitors.[7]

Conclusion

tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a sophisticated and indispensable building block for the development of targeted cancer therapies. Its pre-installed protecting group and strategically placed reactive sites allow for controlled and efficient synthetic routes. The protocols provided herein offer reliable methods for its incorporation into drug candidates, enabling researchers to leverage the advantageous properties of the piperazine scaffold to create novel and potent inhibitors for challenging oncology targets.

References

  • Jubie, S., Sikdar, P., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Ingenta Connect. Available at: [Link]

  • Jubie, S., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Jubie, S., et al. (2022). An evolving role of piperazine moieties in drug design and discovery. PubMed. Available at: [Link]

  • Jubie, S., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. Available at: [Link]

  • Wang, Y., et al. (2022). Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Stereoselective synthesis of a KRASG12C inhibitor with quinoline-piperazine scaffold. ResearchGate. Available at: [Link]

  • Chen, C-Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ACS Publications. Available at: [Link]

  • Chen, C-Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed. Available at: [Link]

  • Chen, C-Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. Available at: [Link]

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. MySkinRecipes. Available at: [Link]

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • De Luca, L. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • Stanford Medicine. TK-Targeted Library. Stanford Medicine. Available at: [Link]

  • Chemical-Konomics Lab. Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Welcome to the technical support guide for the synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key building block. By understanding the root causes of impurity formation, you can optimize your process, improve yield, and ensure the highest quality of your final product.

Synthetic Pathway Overview

The synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate typically involves a multi-step process. A common route begins with a protected piperazine derivative, followed by the introduction of the aminomethyl side chain, often via reductive amination. Each step presents unique challenges and potential for impurity generation. This guide will address these issues in a practical, question-and-answer format.

Caption: A generalized synthetic workflow for Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, highlighting key stages where impurities can arise.

Frequently Asked Questions & Troubleshooting

Impurity Profile & Identification

Question 1: I'm observing an unexpected peak in my HPLC analysis after the Boc-protection step. What could it be?

Answer: A common impurity arising from the Boc-protection of 2-methylpiperazine is the di-protected species, Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate . This occurs when both nitrogen atoms of the piperazine ring react with the Boc-anhydride (Boc₂O).[1]

  • Causality: This side reaction is favored by an excess of Boc₂O, prolonged reaction times, or elevated temperatures. The relative nucleophilicity of the two piperazine nitrogens also plays a role.

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the stoichiometry of Boc₂O to be at or slightly below 1.0 equivalent relative to the piperazine.

    • Temperature Management: Maintain a low reaction temperature (e.g., 0 °C) during the addition of Boc₂O to improve selectivity for mono-protection.[1]

    • Purification: This impurity can typically be separated from the desired mono-protected product by flash column chromatography.

Question 2: My final product shows two closely eluting peaks in the chiral HPLC analysis. What is the likely cause?

Answer: The presence of two peaks on a chiral column indicates you have a mixture of diastereomers. The target molecule has two stereocenters: one at the C3 position of the piperazine ring (from the methyl group) and a second that can be introduced depending on the synthetic route. If your starting 2-methylpiperazine was a racemic mixture, your final product will be a mixture of diastereomers.

  • Causality: The use of racemic starting materials will carry through the synthesis, resulting in a diastereomeric mixture that can be difficult to separate.[2] Racemization can also occur under harsh reaction conditions.[3]

  • Troubleshooting:

    • Chiral Starting Material: Whenever possible, start with an enantiomerically pure form of 2-methylpiperazine (either (R)- or (S)-2-methylpiperazine).

    • Separation: Diastereomers can often be separated by chiral HPLC or by forming salts with a chiral acid and performing fractional crystallization.[2][4]

    • Reaction Conditions: Avoid harsh acidic or basic conditions that could lead to racemization at the C3 position.

Reaction Optimization & Side Products

Question 3: During the N-alkylation step with a haloacetonitrile, I'm getting a significant amount of a higher molecular weight byproduct. What is happening?

Answer: This is likely due to over-alkylation, where the newly formed secondary amine on the piperazine ring reacts with another molecule of the alkylating agent. This results in a quaternary ammonium salt or a di-alkylated species.

  • Causality: This side reaction is common when the rate of the second alkylation is competitive with the first. Factors include the reactivity of the alkylating agent and the reaction concentration.

  • Troubleshooting:

    • Controlled Addition: Add the alkylating agent slowly and at a low temperature to control the reaction rate.

    • Excess Piperazine: Using a slight excess of the mono-Boc-piperazine can help to consume the alkylating agent before it has a chance to react a second time.

    • Choice of Base: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid byproduct without competing in the alkylation.

Question 4: The final reduction of the nitrile group is sluggish and incomplete. How can I improve this transformation?

Answer: Incomplete reduction of the nitrile to the primary amine is a common issue. The choice of reducing agent and reaction conditions are critical for a clean and complete conversion.

  • Causality: The catalyst can be poisoned by impurities, or the reaction conditions (pressure, temperature, solvent) may not be optimal for the substrate.

  • Troubleshooting:

    • Catalyst Selection: Raney Nickel is commonly used, but other catalysts like Palladium on carbon (Pd/C) or a rhodium catalyst under hydrogen pressure can be more effective.

    • Solvent System: The reaction is often performed in an alcoholic solvent like methanol or ethanol. The addition of ammonia can sometimes prevent the formation of secondary amine byproducts.

    • Pressure and Temperature: Increasing the hydrogen pressure and/or temperature can drive the reaction to completion, but this must be balanced against the risk of side reactions.

Analytical & Purification Strategies

Question 5: I'm having trouble detecting my product and impurities by HPLC-UV because they have poor chromophores. What are my options?

Answer: Piperazine derivatives often lack strong UV chromophores, making detection difficult.[5][6]

  • Causality: The piperazine ring itself does not absorb strongly in the typical UV range used for HPLC analysis.

  • Troubleshooting:

    • Derivatization: React your sample with a derivatizing agent that introduces a strong chromophore. A common choice is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with primary and secondary amines.[6]

    • Alternative Detectors: Use a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[7]

    • Low UV Wavelength: Attempt detection at a lower wavelength (e.g., 200-215 nm), but be aware that this can lead to higher baseline noise and interference from solvents.

Impurity Potential Source Analytical Method Mitigation Strategy
Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylateBoc-protection stepHPLC, LC-MSControl stoichiometry and temperature
DiastereomersRacemic starting materialChiral HPLCUse enantiopure starting material
Over-alkylated byproductsN-alkylation stepLC-MSSlow addition of alkylating agent
Unreacted nitrile intermediateIncomplete reductionHPLC, GC-MSOptimize catalyst and reaction conditions

Experimental Protocols

Protocol 1: Chiral HPLC for Diastereomer Separation

This protocol provides a general starting point for the separation of diastereomers of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. Optimization will be required for your specific mixture.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[2][6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and an alcohol (e.g., ethanol or isopropanol). A typical starting gradient could be 90:10 heptane:ethanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or by MS.

  • Injection Volume: 10 µL.

  • Temperature: 25 °C.

Protocol 2: Derivatization with NBD-Cl for HPLC-UV Analysis

This protocol is for the derivatization of the amine functional groups to enhance UV detection.[6]

  • Sample Preparation: Prepare a solution of your sample in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL.

  • Reagent Solution: Prepare a solution of NBD-Cl in acetonitrile at a concentration of ~5 mg/mL.

  • Reaction: In a vial, mix 100 µL of your sample solution with 100 µL of the NBD-Cl solution. Add a small amount of a non-nucleophilic base like DIPEA.

  • Incubation: Heat the mixture at 60 °C for 30 minutes.

  • Analysis: Cool the solution and dilute with the mobile phase before injecting into the HPLC system.

Troubleshooting_Logic cluster_synthesis Synthesis Step cluster_problem Observed Problem cluster_cause Likely Cause cluster_solution Solution Boc Boc Protection ExtraPeak Extra Peak in HPLC Boc->ExtraPeak Alkylation N-Alkylation HighMW High MW Byproduct Alkylation->HighMW Reduction Nitrile Reduction Incomplete Incomplete Reaction Reduction->Incomplete DiBoc Di-Boc Impurity ExtraPeak->DiBoc ChiralPeaks Two Chiral Peaks Diastereomers Diastereomers Present ChiralPeaks->Diastereomers OverAlkylation Over-Alkylation HighMW->OverAlkylation PoorConditions Suboptimal Conditions Incomplete->PoorConditions Stoichiometry Adjust Stoichiometry DiBoc->Stoichiometry ChiralSM Use Chiral Starting Material Diastereomers->ChiralSM SlowAddition Slow Reagent Addition OverAlkylation->SlowAddition Optimize Optimize Catalyst/Conditions PoorConditions->Optimize

Caption: A troubleshooting decision tree for common issues encountered during the synthesis.

References

  • Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • National Institutes of Health. (2019). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • National Institutes of Health. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (2012). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • National Institutes of Health. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • National Institutes of Health. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • National Institutes of Health. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Google Patents. (1961). Process for the N-monoalkylation of piperazine.
  • RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • PubMed. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • Golden Pharma Co.,Limited. (n.d.). tert-butyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Welcome to the technical support center for Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No. 1369237-75-1).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No. 1369237-75-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification of this compound effectively.

The unique structure of this molecule—possessing a Boc-protected secondary amine, a tertiary amine, and a primary amine—presents specific purification challenges. This guide offers a structured approach to overcoming these hurdles through FAQs, a detailed troubleshooting section, and validated experimental protocols.

Physicochemical Properties Relevant to Purification

Understanding the fundamental properties of the target compound is the first step in designing a robust purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₂H₂₃N₃O₂Provides the basis for molecular weight calculation.
Molecular Weight ~247.34 g/mol Essential for calculating molar equivalents and reaction yields.[1]
Appearance White crystalline powder.[1]The solid nature suggests that crystallization is a viable purification method. If obtained as an oil, it likely contains impurities or residual solvent.
Solubility Limited in water; good solubility in organic solvents like methanol and ethyl acetate.[1]Dictates the choice of solvents for extraction, chromatography, and crystallization. Good organic solubility is advantageous for chromatographic methods.
Chemical Stability The Boc (tert-butoxycarbonyl) group is stable under basic and neutral conditions but is readily cleaved by strong acids.[2] The compound should be stored in a tightly sealed container, protected from light and moisture.[1]Acidic conditions must be carefully controlled or avoided during work-up and chromatography to prevent unintended deprotection. Standard laboratory conditions are otherwise well-tolerated.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

Answer: The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be Boc-protected 2-methylpiperazine or the reagent used to install the aminomethyl group.

  • Over-alkylation or Di-substituted Products: Side reactions may lead to impurities with modifications on the primary amine.

  • De-protected Compound: Exposure of the crude product to acidic conditions, even adventitious acid, can cleave the Boc group, resulting in the formation of 3-(aminomethyl)-4-methylpiperazine.[2]

  • Residual Solvents: Solvents from the reaction or initial work-up (e.g., Dichloromethane, Ethyl Acetate, Methanol) may be present.

  • Structurally Similar Piperazines: Synthesis of piperazine derivatives can sometimes generate related impurities that may co-precipitate or have similar chromatographic behavior.[3]

Q2: My compound is a thick oil after reaction work-up, but the literature describes it as a solid. How can I induce crystallization?

Answer: Obtaining an oil instead of a solid is a common issue, often caused by residual solvents or impurities that inhibit the formation of a crystal lattice.[4] Here are several techniques to try:

  • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed using a high-vacuum pump, possibly with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.

  • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or pentane) to the oil.[4] Stir or sonicate the mixture vigorously. This can wash away soluble impurities and provide the mechanical energy needed to induce crystallization. The resulting solid can then be collected by filtration.

  • Seed Crystals: If a small amount of pure, solid material is available, adding a single seed crystal to the purified oil can initiate crystallization.[5][6]

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add an anti-solvent (e.g., hexanes) until the solution becomes cloudy. Let it stand, or gently warm to redissolve and then cool slowly to promote crystal growth.

Q3: How does the pH affect the purification of this compound during an aqueous work-up?

Answer: The pH is a critical parameter due to the presence of two basic nitrogen centers (the primary amine and the unprotected tertiary amine in the piperazine ring).

  • Acidic pH (pH < 4): Both basic nitrogens will be protonated. The molecule will become a water-soluble salt. This is useful for an "acid wash" to remove non-basic organic impurities. However, prolonged exposure to strong acid (e.g., concentrated HCl) can cleave the Boc group.[7][8]

  • Neutral to Mildly Basic pH (pH 7-9): The compound will exist predominantly as the free base, making it soluble in organic solvents like dichloromethane or ethyl acetate. This is the ideal pH range for extracting the product from an aqueous solution into an organic layer.[9]

  • Strongly Basic pH (pH > 10): The compound will be fully deprotonated and exist as the free base, ensuring maximal partitioning into an organic solvent during extraction.[10]

Troubleshooting Guide

Chromatography Issues
Problem: My compound is streaking or tailing badly during silica gel column chromatography.

Causality: This is a classic sign of strong interaction between a basic compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. The multiple basic sites on your molecule exacerbate this issue, leading to poor peak shape and inefficient separation.

Solutions:

  • Basic Eluent Modifier: Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your eluent system (e.g., Dichloromethane/Methanol/NH₄OH 95:5:0.5). The modifier competes for the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral grade) can be an effective alternative for purifying basic amines. Alternatively, reversed-phase chromatography (C18) may provide a different selectivity.[3]

  • Deactivated Silica: Use commercially available "deactivated" silica gel or prepare it by treating standard silica gel with a solution of triethylamine in your non-polar solvent, followed by evaporation before packing the column.

Problem: I have poor separation between my product and a closely-eluting impurity.

Causality: The polarity of the product and the impurity are too similar for the chosen eluent system to resolve them effectively.

Solutions:

  • Optimize the Mobile Phase:

    • Reduce Eluent Strength: Use a shallower gradient or a less polar solvent system to increase the retention time and allow more time for separation to occur on the column.

    • Change Solvent Selectivity: Swap one of the eluent components for another solvent of similar polarity but different chemical nature. For example, if you are using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol. This can alter the specific interactions with the stationary phase and improve resolution.

  • Increase Column Efficiency:

    • Use a longer column or a stationary phase with a smaller particle size (higher surface area).

    • Ensure the column is packed properly and the initial band of crude material applied is as narrow as possible.

  • Consider an Orthogonal Method: If chromatography is ineffective, crystallization may be a better option to remove the specific impurity.

Extraction & Work-up Issues
Problem: My recovery is low after performing an acid-base extraction.

Causality: Low recovery can stem from several issues, including incomplete extraction, product degradation, or loss into the aqueous phase.

Solutions:

  • Check the pH: After basifying the aqueous layer to recover your product, ensure the pH is sufficiently high (pH > 10) using pH paper or a meter. If the pH is not basic enough, the compound will remain partially protonated and water-soluble.[10]

  • Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is more efficient at recovering the product.

  • Beware the Boc Group: If you used a strong acid for the initial wash, you may have inadvertently cleaved the Boc protecting group.[8] The resulting de-protected amine has very different solubility properties and may not extract as expected. Use a milder acid like 1M citric acid or 10% aqueous NaHSO₄ for the wash if Boc-lability is a concern.

  • Salting Out: Before extracting the free base, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for purifying small to medium scale (50 mg to 10 g) batches of the crude product, especially when impurities have different polarities.

Methodology:

  • Slurry Preparation: Dissolve the crude Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate in a minimal amount of dichloromethane (DCM) or the mobile phase. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent like hexanes or a mixture of hexanes/ethyl acetate. The amount of silica should be 50-100 times the mass of the crude material.

  • Loading: Carefully load the prepared dry slurry onto the top of the packed column. Add a thin layer of sand to protect the surface.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% Ethyl Acetate or 50% Ethyl Acetate in Hexanes).

    • Gradually increase the polarity by adding methanol (MeOH). A typical gradient might be from 0% to 10% MeOH in Ethyl Acetate.

    • Crucially, add ~0.5% ammonium hydroxide or triethylamine to the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin to visualize the primary amine, or potassium permanganate).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Recrystallization

This method is excellent for large-scale purification or for removing small amounts of impurities from an already semi-pure product, provided a suitable solvent system can be found.

Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the product when hot but not when cold. Good candidates might include isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise until the solid just dissolves completely.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath or refrigerator (4°C) for several hours to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Purification Method Selection Workflow

Choosing the right purification strategy depends on the scale of your reaction, the nature of the impurities, and the desired final purity. This workflow provides a logical decision-making process.

Purification_Workflow start_node Crude Product decision_node1 decision_node1 start_node->decision_node1 Assess Impurity Profile (TLC/LCMS) decision_node decision_node process_node process_node final_node final_node process_node1 process_node1 decision_node1->process_node1 Impurities have significantly different polarity decision_node2 decision_node2 decision_node1->decision_node2 Impurities are close-eluting or isomeric process_node3 process_node3 decision_node1->process_node3 Major impurity is non-basic final_node1 Flash Column Chromatography process_node1->final_node1 Scale: < 20g decision_node2->final_node1 Complex mixture process_node2 process_node2 decision_node2->process_node2 Crude product is >85% pure & solid final_node3 Acid-Base Extraction (using mild acid, e.g., citric acid) process_node3->final_node3 Scale: > 5g & Boc-group stability is a concern final_node2 Recrystallization process_node2->final_node2 Final Polishing Step

Caption: Decision workflow for selecting a purification method.

References

  • tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate - ChemShuttle. Provides key physical and chemical properties of the compound. Link

  • An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers - Benchchem. Details the stability and cleavage conditions for the Boc protecting group. Link

  • How to extract/isolate piperazine from water without distillation? - ResearchGate. Discusses pH-dependent extraction of piperazine derivatives. Link

  • Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing - BOC Sciences. General properties of N-Boc-piperazine.

  • Crystallization method of Boc-amino acid - Eureka | Patsnap. Describes methods for crystallizing Boc-protected compounds, including the use of seed crystals. Link

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. Patent describing crystallization protocols for Boc-protected amino acids from oily substances. Link

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Provides context on the synthesis and handling of N-Boc piperazines. Link

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. General handling and extraction procedures for piperazine derivatives. Link

  • Separation method of piperazine - CN104230850A - Google Patents. Discusses purification techniques for piperazine compounds. Link

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. Outlines common challenges like hygroscopicity and chromatographic issues with piperazines. Link

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Mentions flash column chromatography for purification of N-Boc piperazine derivatives. Link

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 - ChemicalBook. Example of purification for a related Boc-piperazine compound. Link

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. Describes the use of flash chromatography to purify N-BOC piperazine. Link

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. Provides information on the stability of piperazine compounds under various storage conditions. Link

  • WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents. Describes work-up procedures including aqueous washes and solvent removal. Link

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Forum discussion on methods to solidify oily products, including trituration. Link

  • Amine Protection / Deprotection - Fisher Scientific. General protocols for Boc group deprotection using acidic conditions. Link

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Overview of the stability and cleavage of the Boc protecting group. Link

  • Technical Support Center: Deprotection of Boc-Protected Piperazines - Benchchem. Details protocols for Boc deprotection using TFA and HCl. Link

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Describes an acid-base workup for deprotected piperazine derivatives. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and optimize your synthetic route.

I. Introduction to the Synthesis

The target molecule, Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, is a valuable building block in medicinal chemistry, often utilized for its unique structural features. The piperazine core, with its two nitrogen atoms, allows for diverse functionalization, making it a privileged scaffold in many drug candidates.[1] The synthesis typically involves a multi-step process, including the strategic use of protecting groups to achieve the desired substitution pattern.[2]

A common synthetic approach involves the reductive amination of a suitable aldehyde with a protected piperazine derivative. This method is widely used for N-alkylation due to its versatility and efficiency.[3] However, like any multi-step synthesis, this process is not without its potential pitfalls. Side reactions can occur at various stages, leading to impurities that can be challenging to remove and may impact the overall yield and purity of the final product.

This guide will dissect the common issues encountered during this synthesis and provide actionable solutions to help you achieve a successful outcome.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

Q1: What is the most common synthetic route for this molecule?

A common and effective route involves the reductive amination of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[4] This reaction selectively methylates the secondary amine at the 4-position of the piperazine ring.

Q2: Why is a protecting group necessary for this synthesis?

The piperazine ring contains two secondary amine groups. To achieve selective functionalization, one of these amines must be temporarily "masked" or protected. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. It is stable under a variety of reaction conditions but can be easily removed later in the synthetic sequence under acidic conditions.[5] This strategy of using orthogonal protecting groups is fundamental in the synthesis of complex piperazine derivatives.[2][6]

Q3: What are the most common impurities I should expect to see?

Common impurities can arise from several sources, including incomplete reactions, over-methylation, and side reactions of the reagents.[7] Some of the most frequently observed impurities include:

  • Starting material: Unreacted tert-butyl 3-(aminomethyl)piperazine-1-carboxylate.

  • Over-methylated product: Formation of a quaternary ammonium salt by methylation of the primary amine.

  • N-formyl derivative: A side product from the reaction with formaldehyde if the reduction step is not efficient.

  • Dimerization products: Reaction between two molecules of the starting piperazine derivative.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for monitoring the reaction's progress.[3] TLC can provide a quick qualitative assessment of the consumption of starting material and the formation of the product. LC-MS offers more detailed information, allowing for the identification of the desired product and any major side products by their mass-to-charge ratio.

III. Troubleshooting Guide

This section provides a detailed, step-by-step guide to troubleshooting common problems encountered during the synthesis.

Problem 1: Low Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted tert-butyl 3-(aminomethyl)piperazine-1-carboxylate.

  • The isolated yield of the desired product is lower than expected.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Inactive Reducing Agent Use a fresh batch of sodium triacetoxyborohydride (STAB) or another suitable reducing agent. Ensure it has been stored under anhydrous conditions.STAB is moisture-sensitive and can lose its activity over time if not stored properly. Inactive reducing agent will lead to the accumulation of the intermediate iminium ion, which can be unstable.
Insufficient Reagent Stoichiometry Increase the equivalents of formaldehyde and STAB. A slight excess (1.2-1.5 equivalents) of each is often beneficial.Ensuring a sufficient concentration of the electrophile (formaldehyde) and the reducing agent drives the reaction equilibrium towards product formation.
Low Reaction Temperature While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. Monitor carefully to avoid side reactions.Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, excessive heat can promote side reactions.
Inappropriate Solvent Ensure the use of an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).The formation of the iminium ion intermediate is reversible and is driven forward by the removal of water. Using an anhydrous solvent is crucial for this step.
Problem 2: Formation of Multiple Products (Poor Selectivity)

Symptoms:

  • TLC plate shows multiple spots close to the product spot.

  • LC-MS analysis reveals the presence of several unexpected masses.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Over-methylation Add the formaldehyde solution slowly and in a controlled manner. Avoid a large excess of formaldehyde.A high local concentration of formaldehyde can lead to the methylation of the primary amine, forming an undesired quaternary ammonium salt.
Dimerization Maintain a dilute reaction concentration. This can be achieved by using a larger volume of solvent.At higher concentrations, the intermolecular reaction between two molecules of the piperazine starting material becomes more probable, leading to dimer formation.
Side Reactions with Solvent If using DCM, be aware that prolonged reaction times can sometimes lead to reactions between the amine and the solvent.[8] Consider using an alternative solvent like DCE or THF.Dichloromethane can act as an alkylating agent under certain conditions, especially in the presence of a base and with extended reaction times.
Problem 3: Difficult Purification

Symptoms:

  • The crude product is a viscous oil or a mixture that is difficult to crystallize.[8]

  • Column chromatography does not provide clean separation of the desired product from impurities.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Polar Impurities Perform an acidic workup to remove any unreacted starting material and other basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 0.1 N HCl).The desired product and basic impurities will be protonated and move into the aqueous layer, while less polar impurities remain in the organic layer. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Non-polar Impurities If the impurities are less polar than the product, a reverse-phase column chromatography might be more effective for separation.Reverse-phase chromatography separates compounds based on their hydrophobicity, which can be advantageous when dealing with impurities that have similar polarity to the product on normal-phase silica.
Residual Boron Salts After quenching the reaction, ensure a thorough aqueous wash to remove all boron-containing byproducts from the reducing agent.Boron salts can interfere with crystallization and can sometimes be difficult to remove completely by simple extraction. Multiple aqueous washes are recommended.

IV. Experimental Protocols

General Protocol for Reductive Amination
  • To a solution of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), add formaldehyde (1.2 eq, typically as a 37% aqueous solution) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

V. Visualizing the Process

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Analysis start Dissolve Starting Material in Anhydrous Solvent add_aldehyde Add Formaldehyde at 0°C start->add_aldehyde add_stab Add STAB Portion-wise add_aldehyde->add_stab warm Warm to Room Temperature add_stab->warm tlc_lcms Monitor by TLC/LC-MS warm->tlc_lcms quench Quench with NaHCO3 (aq) extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify nmr_ms Characterize Final Product (NMR, MS) purify->nmr_ms tlc_lcms->quench G SM Starting Material (tert-butyl 3-(aminomethyl) piperazine-1-carboxylate) Product Desired Product (Tert-butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate) SM->Product  + CH2O  + STAB (Desired Pathway) Overmethylation Over-methylation (Quaternary Salt) SM->Overmethylation  Excess CH2O Dimer Dimerization Product SM->Dimer  High Concentration Formyl N-Formyl Adduct SM->Formyl  Inefficient Reduction

Caption: Desired reaction pathway and potential side reactions.

VI. Conclusion

The synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a manageable process when potential side reactions and experimental pitfalls are anticipated and addressed. By carefully controlling reaction conditions, using high-quality reagents, and employing appropriate monitoring and purification techniques, researchers can consistently achieve high yields and purity. This guide provides a framework for troubleshooting common issues, but it is important to remember that each reaction may have its own unique challenges. A systematic and observant approach is always the key to success in synthetic chemistry.

VII. References

  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.

  • BenchChem. (2025). A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc.

  • Daicel Pharma. (n.d.). Piperazine Impurities Manufacturers & Suppliers.

  • Pharmaffiliates. (n.d.). Piperazine-impurities.

  • Reddit. (2024). Reductive amination of piperazine.

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.

  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Synthesis

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex piperazine de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex piperazine derivatives, specifically focusing on Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate . As a key intermediate in pharmaceutical research, optimizing its synthesis is critical for efficiency and purity.[1]

This document moves beyond standard protocols to provide in-depth, field-tested insights in a question-and-answer format. We will explore the causality behind experimental choices and provide robust troubleshooting strategies to address common challenges encountered in the lab.

Plausible Synthetic Pathway

The synthesis of the target molecule is a multi-step process. A common and logical approach involves the N-alkylation of a mono-Boc-protected methylpiperazine precursor. The following diagram outlines a plausible synthetic route, which will serve as a reference for the troubleshooting guide below.

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Alkylation (Reductive Amination) cluster_2 Step 3: Deprotection & Final Product 2-Methylpiperazine 2-Methylpiperazine 1-Boc-3-methylpiperazine 1-Boc-3-methylpiperazine 2-Methylpiperazine->1-Boc-3-methylpiperazine (Boc)₂O, Solvent 2-Methylpiperazine->1-Boc-3-methylpiperazine Intermediate N-Alkylated Intermediate 1-Boc-3-methylpiperazine->Intermediate Red. Agent (e.g., NaBH(OAc)₃) 1-Boc-3-methylpiperazine->Intermediate Aminoacetaldehyde_Protected Protected Aminoacetaldehyde (e.g., as acetal) Aminoacetaldehyde_Protected->Intermediate Final_Product Tert-butyl 3-(aminomethyl)- 4-methylpiperazine-1-carboxylate Intermediate->Final_Product Deprotection (e.g., Acidic Hydrolysis) Intermediate->Final_Product

Caption: A plausible synthetic workflow for the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis.

Part 1: Mono-Protection of the Piperazine Core

Question: My Boc protection of 2-methylpiperazine is giving low yields of the desired mono-protected product, tert-butyl 3-methylpiperazine-1-carboxylate, with significant formation of the di-protected byproduct. How can I improve selectivity?

Answer: This is a classic selectivity challenge in symmetrical or near-symmetrical diamines. The key is to modulate the reactivity of the starting material and the stoichiometry of your reagents.

  • Underlying Cause: The second nitrogen atom of the mono-Boc-piperazine product remains nucleophilic enough to react with the remaining Boc anhydride ((Boc)₂O), leading to the di-Boc species.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O. Using a slight deficit (e.g., 0.95 equivalents) relative to the 2-methylpiperazine can help minimize di-protection, though this may leave some unreacted starting material.

    • Slow Addition: Add the (Boc)₂O solution dropwise at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the anhydride low, favoring the reaction with the more nucleophilic starting diamine over the less nucleophilic mono-protected product.

    • Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents can sometimes disfavor the second protection step. A biphasic system (e.g., dioxane/water) with a mild base is often effective.

    • Acid Salt Method: A more robust method involves protonating the piperazine with one equivalent of an acid like acetic acid.[2] This forms the mono-salt, effectively "protecting" one nitrogen and leaving the other free to react selectively with the (Boc)₂O.[2]

ParameterRecommendation for Mono-protectionRationale
(Boc)₂O (eq.) 0.95 - 1.05Minimizes di-protection while ensuring high conversion of starting material.
Temperature 0 °C to Room TemperatureReduces the rate of the second, less favorable protection reaction.
Solvent System Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane/H₂OOffers good solubility for reagents and facilitates controlled reaction.
Base (optional) Triethylamine (TEA), NaOH (aq)Scavenges the acid byproduct, but can increase nucleophilicity. Use judiciously.[3]

Question: I'm experiencing poor solubility of my piperazine starting material, leading to a heterogeneous slurry and inconsistent results. What can I do?

Answer: Solubility issues are common, especially with freebase amines which can be highly crystalline or zwitterionic in nature if other functional groups are present.[4]

  • Underlying Cause: The polarity and crystalline nature of the piperazine can make it difficult to dissolve in common organic solvents.

  • Troubleshooting Strategies:

    • Solvent Mixtures: Employ a co-solvent system. For instance, adding a small amount of methanol or water to a solvent like DCM or THF can significantly improve the solubility of the amine starting material.[5]

    • Aqueous Conditions: Performing the reaction in an aqueous system with a base like NaOH or K₂CO₃ can be highly effective, as the piperazine salt is often soluble in water. The (Boc)₂O can be added neat or dissolved in a miscible co-solvent like acetone or THF.[6] This method often leads to clean reactions with simple workups.[6]

    • Temperature: Gently warming the mixture can help dissolve the starting material, but ensure the temperature is not high enough to cause degradation of the (Boc)₂O.

Part 2: N-Alkylation via Reductive Amination

Question: My reductive amination to introduce the side chain is slow and gives low yields. How can I drive the reaction to completion?

Answer: Reductive amination is a two-step, one-pot process: (1) formation of an iminium ion from the amine and a carbonyl compound, and (2) reduction of this intermediate.[7] The bottleneck is often the first step.

  • Underlying Cause: Inefficient iminium ion formation is the most common reason for a sluggish reaction. This can be due to steric hindrance, unfavorable pH, or the presence of water which can hydrolyze the iminium ion.

  • Troubleshooting Workflow:

G start Low Yield in Reductive Amination check_reductant Is the reducing agent appropriate? start->check_reductant check_pH Is the reaction pH optimal (weakly acidic)? check_reductant->check_pH Yes use_stab Use NaBH(OAc)₃ (STAB). It's mild and doesn't require strict pH control. check_reductant->use_stab No check_h2o Is water being managed? check_pH->check_h2o Yes add_acid Add catalytic acetic acid (1-2 eq.). check_pH->add_acid No add_drying Add a dehydrating agent (e.g., MgSO₄, molecular sieves). check_h2o->add_drying No re_evaluate Re-evaluate substrate stability & stoichiometry. Consider pre-forming the imine. check_h2o->re_evaluate Yes use_stab->check_pH add_acid->check_h2o add_drying->re_evaluate

Caption: Troubleshooting workflow for reductive amination.

  • Detailed Recommendations:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[7] It is milder than sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) and can be used in the presence of the carbonyl compound without significant reduction of the starting aldehyde.[8]

    • pH Control: Iminium ion formation is catalyzed by acid. The reaction is often optimal under weakly acidic conditions (pH 5-6). This can be achieved by adding catalytic amounts of acetic acid. Be aware that strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

    • Water Removal: The formation of the imine/iminium ion releases water. This can slow the reaction or even reverse it. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium forward.[8]

Question: I'm observing significant side products, such as the reduction of my starting aldehyde or di-alkylation of my piperazine. How can these be avoided?

Answer: Side product formation points to issues with reagent selectivity and reaction conditions.

  • Underlying Cause:

    • Aldehyde Reduction: Occurs if the reducing agent is too reactive (e.g., NaBH₄) and attacks the aldehyde before iminium formation.

    • Di-alkylation: While less common with a Boc-protected piperazine, if your starting material was piperazine itself, over-alkylation is a major issue. In this synthesis, it's not a primary concern for the target molecule but is a key concept in piperazine chemistry.[9]

  • Troubleshooting Strategies:

    • Use a Selective Reductant: As mentioned, NaBH(OAc)₃ is selective for the iminium ion over the aldehyde, making it ideal for this one-pot reaction.[7]

    • Order of Addition: Add the reducing agent last, after allowing the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) to allow for pre-formation of the iminium ion.

    • Temperature Control: Keep the reaction at room temperature or below. Higher temperatures can increase the rate of side reactions.

Part 3: Purification and Final Product Handling

Question: The workup for my reductive amination is difficult, and the crude product is a viscous, impure oil. What is the best way to purify my Boc-protected piperazine derivative?

Answer: Amine-containing compounds are notoriously tricky to purify via standard silica gel chromatography due to their basicity.

  • Underlying Cause: Basic amines can streak or bind irreversibly to acidic silica gel, leading to poor separation and low recovery. Boron-based byproducts from the reducing agent can also complicate purification.[10]

  • Purification Strategies:

    • Aqueous Workup: A thorough aqueous workup is critical. First, quench the reaction carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acid and hydrolyze remaining reducing agent.[10] Extract your product into an organic solvent like ethyl acetate or DCM. Wash the combined organic layers with brine to remove water-soluble impurities.

    • Modified Column Chromatography:

      • Basic Alumina: Consider using basic or neutral alumina instead of silica gel for your column.

      • Treated Silica: Pre-treat your silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in the eluent. This deactivates the acidic sites on the silica and dramatically improves peak shape and recovery.

    • Acid-Base Extraction: For a crude product, an acid-base extraction can be a powerful purification tool. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine product back into an organic solvent.

Experimental Protocol Example: General Reductive Amination

This protocol is a generalized starting point and should be optimized for your specific substrates.

  • Reaction Setup: To a solution of tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq.) and the desired aldehyde (1.1 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration), add acetic acid (1.0-2.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Caution: Addition may cause gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7] Purify the resulting crude residue by flash column chromatography using silica gel pre-treated with 1% triethylamine in the eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). PubMed. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. Available at: [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2023). PubMed Central. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. Available at: [Link]

  • Having great trouble with a Boc-protection reaction. (2019). Reddit. Available at: [Link]

  • Reductive amination of piperazine. (2023). Reddit. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Available at: [Link]

  • Having great trouble with a Boc-protection reaction. (2019). Reddit. Available at: [Link]

  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Available at: [Link]

  • Reactions that Work: Boc Protection. (2012). Chemtips. Available at: [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Substituted Piperazines

Welcome to the technical support center for the Boc deprotection of substituted piperazines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical tra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of substituted piperazines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical transformation in their synthetic workflows. Here, we address common challenges encountered in the lab, providing not just solutions, but also the underlying chemical principles to empower your troubleshooting efforts.

Frequently Asked Questions (FAQs)
Q1: What are the standard, go-to conditions for Boc deprotection of a substituted piperazine?

The most robust and widely used methods for cleaving the tert-butyloxycarbonyl (Boc) group from a piperazine nitrogen involve strong acids. The two most common systems are:

  • Trifluoroacetic acid (TFA) , typically in a solution of 20-50% (v/v) with dichloromethane (DCM).[1][2] This method is highly efficient due to the strength of TFA and the volatility of its byproducts, which simplifies downstream processing.[3]

  • Hydrogen chloride (HCl) , usually as a 4M solution in an anhydrous organic solvent like 1,4-dioxane or methanol.[1][3] This reagent is also very effective and offers the advantage of precipitating the deprotected piperazine as its hydrochloride salt, which can often be isolated by simple filtration.[3][4]

The choice between these two standard methods often depends on the substrate's sensitivity to the specific acid, the desired workup procedure, and the scale of the reaction.[3]

Q2: My Boc deprotection is sluggish or incomplete. What factors should I investigate?

Incomplete deprotection is a common hurdle. Before resorting to drastic changes, consider these four key parameters systematically.

ParameterPotential CauseRecommended Action
Acid Stoichiometry Insufficient equivalents of acid to fully protonate and cleave the Boc group.Increase the equivalents of TFA or the HCl solution. Ensure the amount of acid is sufficient to neutralize any basic functionalities on your substrate and drive the equilibrium.[1]
Reaction Time The reaction has not proceeded long enough for complete conversion.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer detectable.[1]
Temperature The activation energy for the deprotection is not being met at room temperature.Gentle heating to 40-50°C can often significantly increase the reaction rate without promoting side reactions.[1]
Solubility The Boc-protected piperazine is not fully dissolved in the chosen solvent, limiting its exposure to the acid.Select a different solvent system in which your starting material is fully soluble. For HCl/dioxane, adding a co-solvent like methanol can sometimes improve solubility.[1]

Below is a logical workflow for troubleshooting an incomplete reaction.

G cluster_progress Monitoring Loop Start Boc Deprotection Reaction Stalled Check_Completion Confirm Incomplete Reaction (TLC/LC-MS) Start->Check_Completion Increase_Acid Increase Acid Equivalents (e.g., to 5-10 eq. HCl) Check_Completion->Increase_Acid Yes Extend_Time Extend Reaction Time (Monitor every 1-2h) Increase_Acid->Extend_Time Complete Reaction Complete Increase_Acid->Complete Success Increase_Temp Increase Temperature (e.g., to 40°C) Extend_Time->Increase_Temp Extend_Time->Complete Success Check_Sol Assess Solubility / Change Solvent Increase_Temp->Check_Sol Increase_Temp->Complete Success Check_Sol->Complete Success Reassess Re-evaluate Strategy / Consider Alternatives Check_Sol->Reassess G cluster_mech Mechanism of Acid-Catalyzed Boc Deprotection cluster_side_reaction Side Reaction BocN R₂N-Boc ProtonatedBocN R₂N-Boc(H⁺) BocN->ProtonatedBocN + H⁺ CarbamicAcid R₂NH₂⁺ + [HOOC-O-tBu] ProtonatedBocN->CarbamicAcid Loss of t-Bu⁺ tBuCation t-Bu⁺ ProtonatedBocN->tBuCation Amine R₂NH₂⁺ CarbamicAcid->Amine - CO₂ Isobutylene Isobutylene + H⁺ tBuCation->Isobutylene tBuCation_side t-Bu⁺ Nucleophile Nu-H (e.g., Thiol, Phenol) AlkylatedProduct Nu-tBu + H⁺ Nucleophile->AlkylatedProduct tBuCation_side->AlkylatedProduct

Caption: Generation of the t-butyl cation and subsequent side reactions.

Q4: What is the correct work-up procedure after an acidic Boc deprotection?

A proper work-up is essential to isolate your deprotected piperazine in its free base form with high purity.

  • Removal of Volatiles: After confirming reaction completion, remove the solvent (e.g., DCM) and excess volatile acid (e.g., TFA) under reduced pressure. [1]Co-evaporation with a solvent like toluene can help remove residual TFA. [3]2. Basification: Dissolve the residue in water. Carefully add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is greater than 8. This neutralizes the acid salt of your product to form the free base. [1][5]3. Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent like DCM, ethyl acetate, or chloroform to move the free base product into the organic phase. [1][3]4. Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. [1][3]

Q5: Are there milder, alternative methods for Boc deprotection when my substrate is acid-sensitive?

Yes, when TFA or strong HCl are incompatible with other functional groups, several milder options are available. The choice depends on the specific sensitivity of your substrate.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
TFA / DCM 20-50% TFA in DCM, RT, 0.5-2h [1][6]Highly efficient, volatile byproducts.Harsh; can cleave other acid-sensitive groups. [7]
4M HCl / Dioxane 3-10 eq. HCl, RT, 1-4h [3][4]Effective, often precipitates product as HCl salt for easy isolation. [3]Harsh; Dioxane is a suspected carcinogen. [8]Can cleave ethers. [8]
Lewis Acids (e.g., TMSI) TMSI in DCM with NaHCO₃ (solid)pH-neutral conditions, highly selective.Reagent cost and sensitivity.
Thermal Deprotection Neat (185°C) or in a high-boiling solvent (e.g., diphenyl ether). [9]Acid-free. Useful for robust molecules.High temperatures can cause degradation. Not suitable for complex molecules.

For substrates that are particularly sensitive, exploring Lewis acid-mediated or even thermal deprotection can be a viable strategy. [9]

Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM

Materials:

  • Boc-protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1 M).

  • Add TFA to the solution (typically 25-50% v/v). [1]3. Stir the reaction mixture at room temperature, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete (typically 30 min to 2 hours), remove the DCM and excess TFA under reduced pressure. [1][2]5. Dissolve the residue in water and basify by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is >8. [1]6. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected piperazine. [3]

Protocol 2: Boc Deprotection using HCl in Dioxane

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane solution

  • Methanol or ethyl acetate (optional, as co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate). [3]2. To the stirred solution, add the 4M HCl in dioxane solution (5-10 equivalents) at room temperature. [3]3. Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate. [3]4. Upon completion, the product can be isolated in two ways: a) Precipitation: Add diethyl ether to fully precipitate the HCl salt, collect by filtration, wash with ether, and dry under vacuum. [3] b) Concentration: Remove the solvent under reduced pressure to obtain the crude hydrochloride salt. [3]5. To obtain the free base, suspend the HCl salt in a mixture of water and DCM. Add saturated NaHCO₃ solution until the mixture is basic (pH > 8). [1]6. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine. [1]

References
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Benchchem.
  • Technical Support Center: Synthesis of Piperazine Derivatives. Benchchem.
  • A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem.
  • A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc. Benchchem.
  • Specific solvent issues with BOC deprotection. Wordpress.
  • Any suggestion on Boc deprotection without using acid? ResearchGate.
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Benchchem.
  • Boc Deprotection - HCl. Common Organic Chemistry.

Sources

Optimization

Preventing side-product formation during functionalization of "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate"

Understanding the Reactivity of Your Starting Material Before we delve into specific troubleshooting, it is crucial to understand the reactivity of the different nitrogen atoms in "Tert-butyl 3-(aminomethyl)-4-methylpipe...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Reactivity of Your Starting Material

Before we delve into specific troubleshooting, it is crucial to understand the reactivity of the different nitrogen atoms in "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate". This molecule contains three distinct amine functionalities:

  • A Primary Amine (-CH₂NH₂): This is the most nucleophilic and least sterically hindered nitrogen, making it the primary target for most functionalization reactions.

  • A Tertiary Amine (-N(CH₃)-): While basic, this nitrogen is more sterically hindered and less nucleophilic than the primary amine. However, it can still participate in side reactions, particularly as a base or, under forcing conditions, as a nucleophile.

  • A Boc-Protected Amine (-N(Boc)-): The lone pair on this nitrogen is delocalized into the carbonyl of the Boc group, significantly reducing its nucleophilicity and basicity. This group is generally stable under basic and neutral conditions but is sensitive to strong acids.[1][2]

The selective functionalization of the primary amine is achievable due to these inherent differences in reactivity. The following sections will address common issues encountered during these transformations.

Acylation Reactions: Amide Bond Formation

Acylation of the primary amine is a common transformation. However, side-products can arise from over-acylation or reaction at the tertiary amine.

Frequently Asked Questions (FAQs) for Acylation

Question 1: I am observing a di-acylated side-product in my reaction mixture. How can I prevent this?

Answer: Di-acylation, while less common due to the low reactivity of the other nitrogens, can occur under harsh conditions or with highly reactive acylating agents. The likely, though minor, secondary acylation site would be the tertiary amine, leading to a positively charged quaternary ammonium species, or potentially N-acylation of the Boc-protected amine under very forcing conditions which is highly unlikely.

To prevent di-acylation, consider the following strategies:

  • Control Stoichiometry: Use a precise stoichiometry of your acylating agent (e.g., acyl chloride or anhydride), typically 1.0 to 1.1 equivalents relative to the piperazine starting material.

  • Slow Addition: Add the acylating agent slowly and at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

  • Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), instead of less hindered bases like triethylamine (TEA), to minimize side reactions.

Question 2: My reaction is sluggish, and upon forcing the conditions with heat, I see decomposition. What are the optimal conditions for a clean acylation?

Answer: Forcing the reaction with excessive heat can lead to the degradation of the starting material or product. For a clean and efficient acylation, a well-chosen coupling agent or a carefully controlled reaction with an acyl halide is recommended.

Here is a reliable protocol for the acylation of "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" with an acyl chloride:

Protocol 1: Acylation with an Acyl Chloride
  • Dissolution: Dissolve Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Question 3: How can I confirm that the acylation has occurred selectively on the primary amine?

Answer: Spectroscopic analysis is key to confirming the structure of your product.

  • ¹H NMR: Look for the disappearance of the -NH₂ protons of the primary amine and the appearance of a new amide N-H proton, which will typically be a triplet if coupled to the adjacent -CH₂- group. The chemical shift of the -CH₂- group attached to the newly formed amide will also shift downfield.

  • ¹³C NMR: A new carbonyl signal for the amide will appear in the range of 165-175 ppm.

  • Mass Spectrometry: The mass of the product will correspond to the addition of the acyl group to the starting material. The fragmentation pattern can also be informative, often showing cleavage of the bond between the piperazine ring and the newly formed amide side chain.[3][4]

Visualization of Acylation and Potential Side-Products

acylation SM Starting Material (Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate) Product Desired Mono-acylated Product SM->Product + Acylating Agent + Base AcylX Acylating Agent (RCOCl or (RCO)2O) AcylX->Product Base Base (e.g., DIPEA) Base->Product DiAcyl Di-acylated Side-Product (Acylation on tertiary amine) Product->DiAcyl + Excess Acylating Agent (minor pathway) alkylation cluster_alkylation Direct Alkylation cluster_reductive_amination Reductive Amination SM Starting Material Monoalkyl Mono-alkylated Product SM->Monoalkyl + Alkyl Halide AlkylX Alkyl Halide AlkylX->Monoalkyl Dialkyl Di-alkylated Side-Product Monoalkyl->Dialkyl + Alkyl Halide Quat Quaternary Salt Side-Product Monoalkyl->Quat + Alkyl Halide (on tertiary N) SM2 Starting Material Imine Imine Intermediate SM2->Imine + Aldehyde/Ketone Aldehyde Aldehyde/Ketone Aldehyde->Imine Monoalkyl2 Mono-alkylated Product Imine->Monoalkyl2 + Reducing Agent Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Monoalkyl2

Sources

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Introduction Welcome to the technical support guide for the synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized for its unique structural features, including a chiral center and three distinct nitrogen atoms with varying basicity and nucleophilicity. The presence of the Boc-protecting group, a secondary amine, and a primary amine within the same structure presents specific challenges in its synthesis, particularly concerning selectivity, yield, and purification.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic synthesis. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Synthetic Strategies & Mechanistic Overview

The synthesis of asymmetrically substituted piperazines like the target molecule requires a carefully planned strategy to control regioselectivity. Direct alkylation or functionalization of piperazine often leads to mixtures of mono- and di-substituted products, complicating purification and reducing yields.[1][2] Therefore, a protecting group strategy is almost universally employed.[2]

A common and logical approach begins with a commercially available, pre-functionalized piperazine core. A plausible and robust synthetic route starting from tert-butyl 3-methylpiperazine-1-carboxylate is outlined below. This strategy involves two key transformations:

  • Introduction of a one-carbon functional group at the N4 position: This is typically a precursor to the aminomethyl group, such as a nitrile (via cyanation) or an amide (via acylation followed by dehydration or other methods).

  • Reduction of the precursor group: The nitrile or amide is then reduced to the primary amine.

This route offers good control over the substitution pattern. The Boc group at N1 deactivates this nitrogen, directing the initial functionalization to the more nucleophilic N4 position.

Visualizing the Synthetic Workflow

G cluster_0 Synthetic Pathway A Start: tert-butyl 3-methylpiperazine-1-carboxylate B Step 1: N4-Cyanomethylation (e.g., with Bromoacetonitrile) A->B C Intermediate: tert-butyl 3-(cyanomethyl) -4-methylpiperazine-1-carboxylate B->C D Step 2: Nitrile Reduction (e.g., with LiAlH4 or H2/Catalyst) C->D E Final Product: tert-butyl 3-(aminomethyl) -4-methylpiperazine-1-carboxylate D->E

Caption: A high-level overview of the synthetic workflow.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: My N4-alkylation (e.g., with bromoacetonitrile) is slow or gives a low yield. What's going wrong?

A1: Low yield in the N4-alkylation step is a common problem. The secondary amine at the N4 position is nucleophilic, but several factors can hinder the reaction.

  • Cause 1: Insufficient Base. An acid (HBr) is generated during the reaction, which protonates the piperazine nitrogen, rendering it non-nucleophilic. An appropriate acid scavenger is crucial.

    • Solution: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sensitive substrates, an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (like acetonitrile) can be effective.

  • Cause 2: Steric Hindrance. The methyl group at the C3 position provides some steric hindrance around the N4 nitrogen, which can slow down the reaction compared to an unsubstituted piperazine.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Cause 3: Poor Solvent Choice. The solvent must be able to dissolve the starting materials and facilitate an Sₙ2 reaction.

    • Solution: Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM) are generally good choices.

Q2: During the nitrile reduction step with LiAlH₄, I get a complex mixture of products and my yield of the desired amine is very low. Why?

A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but it can be non-selective and may cleave other functional groups if not used carefully.

  • Cause 1: Boc Group Cleavage. LiAlH₄ can potentially reduce the carbonyl of the Boc group, leading to its removal or transformation into an N-methyl group. This is a known side reaction.

    • Solution: Maintain a low temperature throughout the reaction. Add the substrate solution slowly to the LiAlH₄ slurry at 0 °C and allow the reaction to warm slowly to room temperature. Avoid prolonged heating.

  • Cause 2: Incomplete Quenching/Workup. The workup procedure for LiAlH₄ reactions is critical for isolating the product. Improper quenching can lead to the formation of aluminum salt emulsions that trap the product, resulting in low isolated yields.

    • Solution: Employ a Fieser workup. After cooling the reaction to 0 °C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms, which can be easily filtered off.

  • Alternative Strategy: Catalytic Hydrogenation. To avoid the harsh conditions of LiAlH₄, consider catalytic hydrogenation.

    • Protocol: Use a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere (from a balloon to a Parr shaker). Adding ammonia or using a methanolic ammonia solvent can prevent the formation of secondary amine byproducts. This method is often cleaner and avoids problematic workups.

Q3: My final product is an oil and is difficult to purify by standard column chromatography. How can I get it pure?

A3: The basic nature of the free amines in your product can cause significant tailing on standard silica gel, making purification difficult.[3]

  • Solution 1: Basic-Treated Silica or Additive. Deactivate the acidic sites on the silica gel.

    • Method: Add 0.5-1% triethylamine (TEA) or ammonia to your eluent system.[3] This will improve the peak shape and separation. Alternatively, you can use commercially available basic silica or alumina.

  • Solution 2: Salt Formation and Recrystallization. This is a highly effective method for purifying basic, oily compounds.[3]

    • Method: Dissolve your crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of an acid like HCl (in ether or isopropanol) or fumaric acid (in ethanol) dropwise. The corresponding salt will often precipitate as a crystalline solid.[3] This solid can be collected by filtration, washed with cold solvent, and dried. If desired, the pure free base can be regenerated by dissolving the salt in water, basifying with NaOH or NaHCO₃, and extracting with an organic solvent.[3]

Troubleshooting Decision Tree

G Start Low Yield or Impure Product CheckPurity Verify Starting Material Purity (NMR, LC-MS) Start->CheckPurity CrudeAnalysis Analyze Crude Reaction Mixture (TLC, LC-MS) CheckPurity->CrudeAnalysis Incomplete Incomplete Reaction? CrudeAnalysis->Incomplete SideProducts Major Side Products Detected? Incomplete->SideProducts No OptimizeCond Increase Time/Temp Or Change Reagents Incomplete->OptimizeCond Yes IdentifyByprod Identify Byproducts (Mass Spec, NMR) SideProducts->IdentifyByprod Yes PurificationIssue Difficulty in Purification? SideProducts->PurificationIssue No OptimizeCond->CrudeAnalysis IdentifyByprod->OptimizeCond ChangeMethod Modify Purification: - Add TEA to eluent - Form salt & recrystallize - Use different stationary phase PurificationIssue->ChangeMethod Yes Success High Purity Product PurificationIssue->Success No ChangeMethod->Success

Caption: A workflow for diagnosing and resolving low-yield issues.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists. Always use appropriate personal protective equipment (PPE) and conduct reactions in a well-ventilated fume hood.

Protocol 1: Synthesis of tert-butyl 3-(cyanomethyl)-4-methylpiperazine-1-carboxylate

This procedure details the N4-alkylation of the piperazine ring.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
tert-butyl 3-methylpiperazine-1-carboxylate1.0200.2910.02.00 g
Bromoacetonitrile1.2119.9512.01.44 g (0.86 mL)
Potassium Carbonate (K₂CO₃), anhydrous2.0138.2120.02.76 g
Acetonitrile (ACN), anhydrous---40 mL

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-methylpiperazine-1-carboxylate (2.00 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 40 mL of anhydrous acetonitrile. Stir the suspension for 10 minutes at room temperature.

  • Add bromoacetonitrile (0.86 mL, 12.0 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50 °C and stir for 12-18 hours. Monitor the reaction's completion by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Wash the filter cake with acetonitrile (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the title compound.

    • Expected Yield: 75-85%.

Protocol 2: Synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

This procedure details the reduction of the nitrile to the primary amine using catalytic hydrogenation.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
tert-butyl 3-(cyanomethyl)-...1.0239.337.51.80 g
Raney Nickel (Ra-Ni), 50% slurry in water~10% w/w--~0.18 g
Methanol (MeOH)---30 mL
Ammonia (7N solution in MeOH)---10 mL
Hydrogen (H₂) gasExcess2.02-50 psi

Step-by-Step Methodology:

  • Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

  • To a Parr hydrogenation vessel, add tert-butyl 3-(cyanomethyl)-4-methylpiperazine-1-carboxylate (1.80 g, 7.5 mmol).

  • Add methanol (30 mL) and the 7N methanolic ammonia solution (10 mL).

  • Carefully add the Raney Nickel slurry (~0.18 g). Rinse the weighing container with a small amount of methanol to ensure complete transfer.

  • Seal the Parr vessel. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Stir the reaction vigorously at room temperature for 16-24 hours. Monitor hydrogen uptake.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the vessel and purge with nitrogen.

  • Crucial Step: Filter the reaction mixture through a pad of Celite to remove the catalyst. Do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product may be pure enough for subsequent steps. If not, it can be purified by chromatography on silica gel using an eluent containing 1-2% triethylamine (e.g., 90:8:2 Dichloromethane/Methanol/Triethylamine).

    • Expected Yield: 80-95%.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Václav, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • BenchChem. (2025).
  • Craig, J. C., & Young, R. J. (1963). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses, 43, 11. [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This molecule is a valuable bifunctional building block in medicinal chemistry, featuring a protect...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This molecule is a valuable bifunctional building block in medicinal chemistry, featuring a protected primary amine, a tertiary amine, and a nucleophilic primary amine, making it a versatile scaffold for drug discovery. However, its scalable synthesis presents several challenges, primarily revolving around regioselectivity, control of reactive intermediates, and purification.

This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis, moving from high-level FAQs to in-depth, step-by-step troubleshooting.

Proposed Scalable Synthetic Pathway

The most viable route for scalable production avoids complex chiral separations and utilizes robust, well-characterized reactions. The proposed pathway begins with commercially available piperazine-2-carbonitrile, proceeding through three key transformations: selective N-methylation, Boc protection, and nitrile reduction.

Synthetic_Pathway cluster_0 Stage 1: Selective N4-Methylation cluster_1 Stage 2: N1-Boc Protection cluster_2 Stage 3: Nitrile Reduction A Piperazine-2-carbonitrile B 4-Methylpiperazine-2-carbonitrile A->B Reagent: HCHO / HCOOH (Eschweiler-Clarke) or MeI, Base C tert-Butyl 3-cyano-4- methylpiperazine-1-carboxylate B->C Reagent: Boc₂O Solvent: DCM or THF Base: TEA or NaHCO₃ D tert-Butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate (Target Compound) C->D Reagent: H₂, Raney Ni, NH₃ Solvent: MeOH or EtOH Pressure: 50-100 psi Troubleshooting_Nitrile_Reduction Start Low Yield or Impure Product in Nitrile Reduction Incomplete Incomplete Reaction? Start->Incomplete Byproducts Byproduct Formation? Start->Byproducts Sol_Cat 1. Check catalyst activity (use fresh batch). 2. Increase H₂ pressure to 100-200 psi. 3. Increase reaction time or temperature (to 40-50°C). Incomplete->Sol_Cat Yes Success Proceed to Purification Incomplete->Success No Sol_NH3 1. Add 7N NH₃ in MeOH as a co-solvent. 2. Ensure efficient stirring. 3. Lower reaction temperature to minimize side reactions. Byproducts->Sol_NH3 Yes Byproducts->Success No

Troubleshooting

Technical Support Center: Chiral Resolution of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Welcome to the technical support guide for the chiral resolution of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral resolution of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into separating the enantiomers of this valuable chiral building block. The piperazine scaffold is a cornerstone in modern medicinal chemistry, and the stereochemistry of its substituents can profoundly impact a drug's efficacy, safety, and pharmacokinetic profile.[1]

This guide moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting solutions and detailed methodologies to empower you to overcome common challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is chiral resolution of this specific molecule necessary? A: Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate possesses two stereocenters (at C3 and C4), meaning it can exist as multiple stereoisomers. In drug development, different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[2] Regulatory agencies worldwide mandate the characterization and testing of individual stereoisomers, making enantiomerically pure compounds essential for clinical progression.

Q2: What are the primary methods for resolving this racemic compound? A: The three most effective and commonly employed techniques for resolving chiral amines like this are:

  • Diastereomeric Salt Resolution: A classical crystallization-based method that is cost-effective and scalable.[3]

  • Chiral Preparative Chromatography (HPLC/SFC): A highly versatile and powerful technique for both analytical and preparative scale separation.[4][5]

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic method that leverages enzymes to differentiate between enantiomers.[6][7]

Q3: Which functional group on the molecule is targeted during resolution? A: The primary amine of the aminomethyl group at the C3 position is the most common target. Its basicity allows it to readily form salts with chiral acids (for diastereomeric resolution) or serve as a substrate for enzymes like lipases (for enzymatic acylation).

Technique 1: Diastereomeric Salt Resolution

This classical method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, most notably solubility, which allows one to be selectively crystallized from a suitable solvent system.[1]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Question: I'm not getting any crystal formation after adding the resolving agent. What should I do? Answer: This is a common issue related to solvent choice and supersaturation.

  • Causality: Crystal formation requires a supersaturated solution where the diastereomeric salt is less soluble. The chosen solvent may be too good, keeping both salts fully dissolved.

  • Solutions:

    • Solvent Screening: The first and most critical step is to screen a variety of solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and their mixtures with water).[9]

    • Increase Concentration: Carefully remove solvent under reduced pressure to create a more concentrated, supersaturated solution.

    • Reduce Temperature: Slowly cool the solution. A gradual temperature reduction often yields better quality crystals than rapid cooling.

    • Seeding: If you have a few crystals of the desired salt, add one or two to the supersaturated solution to induce crystallization.[9]

    • Anti-Solvent Addition: Slowly add a solvent in which the salt is insoluble (an "anti-solvent") to a solution of the salt to precipitate it.

Question: My yield is very low, or the enantiomeric excess (e.e.) of my product is poor. Answer: This indicates that the solubility difference between the two diastereomeric salts is not large enough in your chosen system, or that the undesired salt is co-precipitating.

  • Causality: The efficiency of this method hinges on maximizing the solubility difference between the (R-amine, R-acid) and (S-amine, R-acid) salts. If their solubilities are too similar, separation is poor. In some cases, the salts can form a solid solution, making separation by simple crystallization very difficult.[10]

  • Solutions:

    • Screen Different Resolving Agents: The interaction between the amine and the chiral acid is highly specific. If L-(+)-tartaric acid doesn't work well, try other agents like dibenzoyl-L-tartaric acid (DBTA), di-p-toluoyl-L-tartaric acid (DTTA), or (S)-(+)-mandelic acid.[11][12][13]

    • Optimize Molar Ratio: While a 1:1 stoichiometric ratio is a common starting point, varying the amount of resolving agent (e.g., using 0.5 equivalents) can sometimes improve resolution efficiency.[11][12]

    • Recrystallization: The isolated crystalline salt may need one or more recrystallization steps from a fresh, hot solvent to improve its diastereomeric and, consequently, its enantiomeric purity.

Experimental Protocol: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 1.0 equivalent of racemic Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating. In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

  • Mixing & Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially further cool in an ice bath or refrigerator for several hours to overnight to promote crystallization.[1]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[3]

  • Analysis (Optional Check): At this stage, a small sample of the salt can be "broken" (see next step) and the free amine analyzed by chiral HPLC to determine the diastereomeric excess (d.e.) and confirm you are crystallizing the desired diastereomer.

  • Liberation of Free Amine: Suspend the crystalline diastereomeric salt in water and add a suitable base (e.g., 2M NaOH solution) until the pH is >11 to deprotonate the amine.

  • Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.[3]

Data Summary: Common Resolving Agents for Amines
Resolving AgentMolar Ratio (Amine:Acid)Common SolventsKey Characteristics
L-(+)-Tartaric Acid1:1 or 1:0.5Alcohols (MeOH, EtOH), WaterCost-effective, widely available, good for primary amines.[3][12]
Di-p-toluoyl-L-tartaric acid (DTTA)1:1Alcohols, AcetonitrileMore lipophilic, often provides better discrimination for complex amines.[12]
Dibenzoyl-L-tartaric acid (DBTA)1:1Alcohols, AcetoneSimilar to DTTA, offers another option for optimizing solubility differences.[12][13]
(S)-(+)-Mandelic Acid1:1Ethanol, IsopropanolAromatic resolving agent, can form strong interactions.[13]
Workflow Diagram

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Liberation racemate Racemic Amine (R/S Mixture) mix Mix in Solvent racemate->mix agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->mix salts Diastereomeric Salts (R,L) and (S,L) in Solution mix->salts cool Cool & Crystallize salts->cool crystals Insoluble Salt Crystals (e.g., S,L) cool->crystals liquor Mother Liquor (Enriched in R,L Salt) cool->liquor filtration Filter & Wash crystals->filtration basify Add Base (NaOH) & Extract filtration->basify enant Pure S-Enantiomer basify->enant

Workflow for Diastereomeric Salt Resolution.
Technique 2: Chiral Preparative Chromatography (HPLC/SFC)

Chiral chromatography is a powerful method that uses a chiral stationary phase (CSP) to interact differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated.[4][14] It is often used both analytically to determine enantiomeric purity and preparatively to isolate multi-gram quantities of pure enantiomers.[5]

Troubleshooting Guide: Chiral Chromatography

Question: Why is my peak shape so poor (severe tailing/fronting)? Answer: This is the most frequent issue when separating basic amines. It is almost always caused by unwanted secondary interactions between the basic analyte and the column.

  • Causality: The primary amine on your molecule can interact strongly with acidic sites on the silica gel support of the CSP (known as silanol groups). This strong, non-enantioselective binding leads to broad, tailing peaks.[2]

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic competitor to your mobile phase. Diethylamine (DEA) or triethylamine (TEA), typically at 0.1-0.2%, will "mask" the active silanol sites and dramatically improve peak shape.[2][15]

    • Add an Acidic Modifier: Counterintuitively, adding an acid like trifluoroacetic acid (TFA) can also work. It protonates the amine, and the resulting ion pair can have different, sometimes better, chromatographic behavior. Often, a combination of both an acid and a base is used to achieve optimal results.[16]

    • Switch to SFC: Supercritical Fluid Chromatography (SFC) often provides superior performance for chiral amines, yielding sharper peaks and faster separations compared to HPLC.[16]

Question: I see no separation between my enantiomers. Where do I start? Answer: Achieving separation is an empirical process of screening columns and mobile phases.

  • Causality: Chiral recognition is a highly specific three-point interaction between the analyte, the CSP, and the mobile phase. A mismatch in any of these components will result in no separation.

  • Solutions:

    • Screen Different CSPs: Start with polysaccharide-based columns (cellulose or amylose derivatives), as they are broadly applicable.[4][17] Recommended starting points are columns like Chiralpak® IC, IA, or ID.

    • Screen Mobile Phases: Systematically screen different mobile phase systems. Common systems include:

      • Normal Phase: Heptane/Isopropanol

      • Polar Organic Mode: Acetonitrile/Methanol[18]

      • Reversed Phase: Acetonitrile/Aqueous Buffer

    • Optimize Modifier: Once partial separation is seen, fine-tune the ratio of the alcohol modifier (e.g., from 10% to 20% to 30% isopropanol in heptane).

    • Adjust Temperature: Lowering the column temperature can sometimes increase the interaction differences and improve resolution.

Experimental Protocol: Chiral HPLC Method Development
  • Column & Mobile Phase Screening:

    • Select 2-3 polysaccharide-based CSPs (e.g., Chiralpak® IC).

    • Prepare a set of mobile phases. A good starting point is Heptane/Ethanol and Acetonitrile/Methanol, each containing 0.1% DEA.

  • Equilibration: Equilibrate the first column with the first mobile phase at a flow rate of 1.0 mL/min for a 4.6 mm ID column until a stable baseline is achieved (at least 30 minutes).[4]

  • Injection: Dissolve the racemic sample in the mobile phase at ~1 mg/mL. Inject 5-10 µL.

  • Analysis: Observe the resulting chromatogram. If no separation is seen, move to the next mobile phase system. If partial separation is observed, proceed to optimization.

  • Optimization: If you have two partially resolved peaks, methodically adjust the mobile phase composition (e.g., change the alcohol percentage) or flow rate to improve the resolution (Rs). A resolution of >1.5 is considered baseline separation.[4]

  • Scale-Up (Preparative): Once an optimal analytical method is found, it can be scaled to a larger diameter preparative column to isolate larger quantities of each enantiomer.

Data Summary: Starting Conditions for Chiral Screening
CSP TypeColumn ExampleMobile Phase SystemAdditives (Typical)
Immobilized CelluloseChiralpak® ICNormal Phase: Heptane/IPA (80:20)0.1% Diethylamine (DEA)
Coated AmyloseChiralcel® OD-HPolar Organic: ACN/MeOH (90:10)0.1% DEA
Immobilized AmyloseChiralpak® IAReversed Phase: ACN/H₂O w/Buffer0.1% TFA / NH₄OAc
Cyclofructan-basedLarihc CF6-PSFC: CO₂/Methanol0.3% TFA / 0.2% TEA[16]
Workflow Diagram

G cluster_0 Step 1: Screening cluster_1 Step 2: Analysis & Decision cluster_2 Step 3: Optimization & Scale-Up start Racemic Sample screen_csp Screen CSPs (e.g., Chiralpak IC, IA) start->screen_csp screen_mp Screen Mobile Phases (NP, PO, RP) + Additives screen_csp->screen_mp analysis Analyze Chromatogram screen_mp->analysis no_sep No Separation analysis->no_sep No partial_sep Partial Separation (Rs < 1.5) analysis->partial_sep Partial base_sep Baseline Separation (Rs > 1.5) analysis->base_sep Yes no_sep->screen_csp Try new column/system optimize Optimize Mobile Phase Ratio, Flow Rate, Temperature partial_sep->optimize base_sep->optimize prep Scale to Preparative Column optimize->prep collect Collect Enantiomer Fractions prep->collect

Workflow for Chiral Chromatography Method Development.
Technique 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) uses the high stereoselectivity of enzymes to catalyze a reaction on only one of the two enantiomers in a racemic mixture.[19] For a primary amine, a common strategy is lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The reaction is stopped at ~50% conversion, allowing for the separation of the unreacted amine from the newly formed amide.

Troubleshooting Guide: Enzymatic Resolution

Question: My reaction is very slow or not proceeding at all. Answer: This points to an issue with the enzyme's activity or the reaction conditions.

  • Causality: Enzymes are sensitive to their environment. The wrong solvent, temperature, or acylating agent can lead to low or no activity. The Boc-protecting group and methyl substituent near the chiral center may also present steric hindrance for some enzymes.

  • Solutions:

    • Screen Different Enzymes: The most crucial variable is the enzyme itself. Screen a panel of lipases; Candida antarctica Lipase B (CALB, often immobilized as Novozym® 435) is a robust and widely successful choice and a good starting point.[7][20]

    • Solvent Choice is Critical: Lipases function best in non-polar organic solvents like hexane, heptane, or MTBE. Polar solvents can strip essential water from the enzyme and denature it.[21]

    • Vary the Acyl Donor: The enzyme must accept both the amine and the acyl donor. If ethyl acetate isn't working, try other activated esters like isopropenyl acetate or vinyl acetate.

    • Check Temperature: Most lipases work well between 30-50 °C. Ensure the reaction temperature is appropriate for the chosen enzyme.

Question: The reaction went to 100% completion, or the enantioselectivity is low. Answer: This indicates the enzyme is either not selective or the reaction was allowed to proceed for too long.

  • Causality: In a kinetic resolution, the goal is to stop at a maximum of 50% conversion. If the reaction proceeds further, the enzyme may begin to slowly acylate the "wrong" enantiomer, which erodes the enantiomeric excess of both the product and the remaining starting material. Low selectivity means the enzyme is not good at distinguishing between the two enantiomers.

  • Solutions:

    • Monitor the Reaction: Carefully monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC. Stop the reaction (by filtering off the enzyme) when it reaches 45-50% conversion.

    • Find a More Selective Enzyme: If the enantiomeric excess of the remaining amine is low even at low conversion, the chosen enzyme is not suitable. You must screen for a more selective biocatalyst.

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity, although it will also slow the reaction rate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Setup: To a solution of the racemic amine (1.0 eq) in a non-polar organic solvent (e.g., MTBE), add the acyl donor (e.g., vinyl acetate, 0.6 eq).

  • Initiate Reaction: Add the immobilized lipase (e.g., Novozym® 435, typically 10-20% by weight of the substrate). Stir the suspension at the desired temperature (e.g., 40 °C).

  • Monitoring: Periodically take a small sample of the reaction mixture, filter out the enzyme, and analyze the sample by chiral HPLC to determine the conversion and the e.e. of the remaining starting material.

  • Quench: When the reaction reaches ~50% conversion, filter the entire reaction mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: You now have a mixture of the unreacted amine enantiomer and the acylated amine enantiomer. These two compounds have very different properties. The amide can be separated from the unreacted amine using standard column chromatography or an acid/base extraction.

    • Acid Wash: An acid wash (e.g., 1M HCl) will protonate and extract the unreacted basic amine into the aqueous layer, leaving the neutral amide in the organic layer. The free amine can then be recovered by basifying the aqueous layer and re-extracting.

Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Selective Acylation cluster_2 Step 3: Separation racemate Racemic Amine (R/S Mixture) react Mix in Organic Solvent (e.g., MTBE) at 40°C racemate->react acyl Acyl Donor (e.g., Vinyl Acetate) acyl->react enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->react monitor Monitor by Chiral HPLC Stop at ~50% Conversion react->monitor mixture Mixture: S-Amine (unreacted) + R-Amide (product) monitor->mixture filter Filter to Remove Enzyme mixture->filter separation Separate Amine from Amide (e.g., Acid Extraction) filter->separation s_amine Pure S-Amine separation->s_amine r_amide Pure R-Amide separation->r_amide

Workflow for Enzymatic Kinetic Resolution.
References
  • Title: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers Source: BenchChem URL
  • Title: Troubleshooting low yields in diastereomeric salt formation Source: BenchChem URL
  • Title: Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine Source: Organic Process Research & Development URL
  • Title: A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)
  • Title: An In-depth Technical Guide to (R)-2- Methylpiperazine (L)-Tartaric Acid Salt (CAS: 126458-16)
  • Title: Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents Source: ResearchGate URL
  • Title: Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase. An Application in the Synthesis of the Nucleoside Transport Blocker (-)
  • Title: Chiral Chromatography Frequently Asked Questions Source: Sigma-Aldrich URL
  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL
  • Title: Process for resolving racemic mixtures of piperidine derivatives Source: Google Patents URL
  • Title: Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers Source: BenchChem URL
  • Title: The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R)
  • Title: Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 Source: ResearchGate URL
  • Title: 6.8 Resolution (Separation)
  • Title: Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines Source: White Rose eTheses Online URL
  • Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis Source: ResearchGate URL
  • Source: Chemical Communications (RSC Publishing)
  • Title: Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation Source: BenchChem URL
  • Title: Chiral HPLC Separations Guidebook Source: Phenomenex URL
  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: ResearchGate URL
  • Title: Enzymic resolution of racemic amines: crucial role of the solvent Source: ACS Publications URL
  • Title: Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization Source: Organic Letters URL
  • Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate Source: PMC - NIH URL
  • Title: Enzymatic Cascade for Dynamic Kinetic Resolution of Amines Source: DiVA portal URL

Sources

Optimization

Technical Support Center: Purity Assessment of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Welcome to the technical support guide for the analytical purity assessment of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No. 1369237-75-1).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical purity assessment of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No. 1369237-75-1). This document is designed for researchers, scientists, and drug development professionals who utilize this key pharmaceutical intermediate. As this is a specialized, non-commercialized building block, this guide synthesizes established analytical principles for structurally similar compounds—such as Boc-protected amines and piperazine derivatives—to provide field-proven insights and robust troubleshooting strategies.[1][2]

Our focus is on delivering a comprehensive, scientifically-grounded resource that explains the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Understanding the Analyte & Overall Purity Strategy

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a chiral, difunctional molecule featuring a Boc-protected amine, a piperazine ring, and a primary aminomethyl group.[3] Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2]

A comprehensive purity assessment must address:

  • Assay of the main component: Quantifying the amount of the desired molecule.

  • Identification and quantification of impurities: Including organic (starting materials, by-products, intermediates, degradation products) and inorganic impurities, as well as residual solvents.[4][5]

  • Stereochemical purity: Assessing the enantiomeric excess if the material is intended for chiral applications.

The following diagram outlines a logical workflow for a comprehensive purity assessment of this intermediate.

Purity_Assessment_Workflow cluster_Initial_Screening Initial Screening & Identification cluster_Quantitative_Analysis Quantitative Purity Assessment cluster_Final_Reporting Final Reporting Start Sample Received NMR 1H & 13C NMR Spectroscopy Start->NMR Structural Confirmation MS Mass Spectrometry (LC-MS) Start->MS Molecular Weight Verification FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID HPLC_UV HPLC-UV/CAD (Assay & Organic Impurities) NMR->HPLC_UV MS->HPLC_UV GC_MS GC-MS (Residual Solvents & Volatile Impurities) HPLC_UV->GC_MS Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_UV->Chiral_HPLC If Chiral CoA Certificate of Analysis (CoA) HPLC_UV->CoA GC_MS->CoA Chiral_HPLC->CoA qNMR qNMR (Absolute Purity, Optional) qNMR->CoA

Caption: Logical workflow for comprehensive purity assessment.

Section 2: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds and is considered a gold standard in the pharmaceutical industry.[6][7] For a polar, basic compound like ours, Reversed-Phase HPLC (RP-HPLC) is the most common approach.

Recommended Starting HPLC-UV Method

This method is based on protocols developed for similar polar, Boc-protected amines and serves as an excellent starting point for method development.[6]

ParameterRecommended ConditionRationale & Expertise
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)C18 provides good hydrophobic retention for the molecule's backbone. A high-quality, end-capped column is crucial to minimize peak tailing with the basic amine groups.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acidic modifier is critical. It protonates the basic nitrogen atoms, reducing interaction with residual silanols on the silica support, thereby improving peak shape.[8]
Mobile Phase B Acetonitrile with 0.1% TFA or Formic AcidAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minutesA gradient is necessary to elute the main compound and any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30-35 °CElevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility.[9]
Detection UV at 205-215 nm or Charged Aerosol Detector (CAD)The Boc-carbamate group has a weak UV chromophore with end absorption around 210 nm.[6][10] For better quantitation of unknown impurities, a near-universal detector like CAD is superior.
Injection Vol. 5-10 µLStandard injection volume.
Sample Prep. 0.5 - 1.0 mg/mL in Mobile Phase A/B (50:50)Dissolving the sample in the mobile phase is crucial to prevent peak distortion.[11] Always filter through a 0.45 µm syringe filter.
HPLC Troubleshooting Guide & FAQs

Q1: My peak is tailing severely. What is the cause and how can I fix it?

A1: Peak tailing for this compound is almost certainly due to secondary interactions between the basic amine groups and acidic silanols on the HPLC column packing.

  • Causality: The protonated amines can interact ionically with deprotonated, acidic silanol groups on the silica surface, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Increase Acid Modifier: Ensure your mobile phase contains at least 0.1% TFA or formic acid. TFA is a stronger ion-pairing agent and often gives better peak shape for amines than formic acid.

    • Use a High-Purity, End-Capped Column: Modern columns designed for polar analytes or those with high-purity silica and aggressive end-capping will have fewer free silanols.

    • Add a Competing Base: In some cases, adding a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can saturate the active sites on the column, improving peak shape.[9] However, this may alter selectivity.

    • Check Sample Solvent: Injecting in a solvent much stronger than the initial mobile phase can cause peak distortion. Try dissolving your sample in the starting mobile phase conditions (e.g., 95% Water / 5% Acetonitrile).

HPLC_Troubleshooting cluster_solutions Solutions (Implement Sequentially) Issue Problem: Severe Peak Tailing Cause1 Primary Cause: Secondary interaction of amines with column silanols Issue->Cause1 Sol1 1. Check/Increase Acid Modifier (e.g., 0.1% TFA) Cause1->Sol1 Sol2 2. Use High-Purity, End-Capped Column Sol1->Sol2 Sol3 3. Add Competing Base (e.g., 0.1% DEA) Sol2->Sol3 Sol4 4. Match Sample Solvent to Initial Mobile Phase Sol3->Sol4 Result Result: Symmetric Peak Shape Sol4->Result

Caption: Troubleshooting logic for HPLC peak tailing.

Q2: I don't see any impurities. Does this mean my sample is 100% pure?

A2: Not necessarily. The absence of impurity peaks could be due to several factors:

  • High Purity: The sample may indeed be of very high purity.

  • Lack of UV Chromophore: Some potential impurities, like de-Boc'd piperazine, may have a very weak or no UV chromophore at the selected wavelength. This is a strong argument for using a universal detector like CAD or ELSD alongside UV.

  • Co-elution: An impurity may be co-eluting with the main peak or the solvent front. Altering the gradient slope or changing the mobile phase organic solvent (e.g., to methanol) can help resolve hidden peaks.

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Drifting retention times usually point to a problem with the system's stability.[8]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This can take 10-15 column volumes.

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valve is working correctly.[12] Prepare a pre-mixed mobile phase to see if the problem resolves.[12] Also, ensure your mobile phase hasn't evaporated, changing its composition.[8]

  • Temperature Fluctuations: Check that the column oven is maintaining a stable temperature. A change of just 1°C can alter retention times.

Section 3: Orthogonal Techniques for Comprehensive Purity

Relying on a single analytical technique is insufficient for regulatory purposes.[1] Orthogonal methods, which separate compounds based on different chemical principles, are required for a complete purity profile.

Gas Chromatography (GC) for Residual Solvents

GC is the ideal method for quantifying volatile impurities, primarily residual solvents from the synthesis and purification process (e.g., Methanol, Dichloromethane, Ethyl Acetate).[6]

  • Technique: Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).

  • Principle: The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC. Separation is based on boiling point and polarity.

  • Why it's necessary: HPLC cannot detect these highly volatile compounds. Regulatory guidelines like ICH Q3C strictly limit the presence of residual solvents in pharmaceutical materials.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural confirmation and can be used for quantitative purity assessment (qNMR).[13]

  • ¹H and ¹³C NMR: Provides definitive structural confirmation. Key signals to look for:

    • ¹H NMR: A large singlet around 1.4 ppm (9H) for the tert-butyl group of the Boc protector, and characteristic signals for the piperazine ring and aminomethyl protons.[13][14]

    • ¹³C NMR: A carbonyl signal around 155 ppm for the carbamate and a quaternary carbon around 80 ppm for the Boc group.[13]

  • Quantitative NMR (qNMR): This is a primary method for determining absolute purity without needing a specific reference standard of the analyte.[6] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, a highly accurate assay value can be obtained.

Mass Spectrometry (MS)

MS is used for molecular weight confirmation and impurity identification.

  • Technique: Typically coupled with HPLC (LC-MS) using an electrospray ionization (ESI) source.

  • Function: Confirms the molecular weight of the main peak ([M+H]⁺). It is invaluable for identifying unknown impurity peaks by providing their molecular weights, which can suggest their structures (e.g., loss of the Boc group, m/z -100; formation of a dimer).[15][16][17]

Chiral HPLC for Enantiomeric Purity

Since the molecule has a chiral center at position 3 of the piperazine ring, assessing its enantiomeric purity is critical if it is used in stereospecific synthesis.

  • Principle: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.

  • Common CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating chiral piperazine compounds.[18][19]

  • Mobile Phase: Often a normal-phase system (e.g., Hexane/Ethanol) or a polar organic mode (e.g., Acetonitrile/Methanol) is used. Additives like DEA may be needed to improve peak shape.[9][19]

Section 4: Potential Impurities and Their Origin

A deep understanding of the synthetic route allows for the prediction of potential impurities, which is a cornerstone of a robust analytical strategy.

Potential ImpurityOrigin / CauseRecommended Detection Method
Piperazine (unreacted) Starting materialHPLC (may require derivatization for UV detection[9]), GC
1,4-bis-Boc-piperazine derivative By-product from over-reaction with Boc-anhydride[20]HPLC, LC-MS
De-Boc'd compound Degradation (acidic conditions) or incomplete protection[21]HPLC, LC-MS
N-Oxides Oxidation of piperazine nitrogensLC-MS
Residual Solvents (e.g., MeOH, DCM) Synthesis / Purification processHS-GC-FID

References

  • Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Benchchem.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. ChemShuttle.
  • Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers. Benchchem.
  • HPLC Troubleshooting Guide.
  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc.
  • tert-Butyl carbamate. PubChem.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Understanding Purity Standards for Synthesis Material Intermediates.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum. ChemicalBook.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Benchchem.
  • A Review on Analytical Methods for Piperazine Determination.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. NIH.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. MDPI.
  • tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate CAS 852180-47-3.
  • 1-BOC-Piperazine synthesis. chemicalbook.
  • tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate. Sigma-Aldrich.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • tert-Butyl Carbamate. TCI Chemicals.
  • tert-butyl 3-methylpiperazine-1-carboxylate. Golden Pharma Co.,Limited.
  • Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development. Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Piperazine Building Blocks: A Comparative Analysis of tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Privileged Scaffold The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4 positions, is a c...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Privileged Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable prevalence in over 100 FDA-approved drugs is a testament to its status as a "privileged scaffold".[3] This versatility stems from the piperazine core's ability to confer favorable physicochemical properties, such as improved aqueous solubility and basicity, which are crucial for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] The two nitrogen atoms provide synthetically tractable handles for introducing diverse substituents, allowing chemists to precisely orient pharmacophoric elements for optimal target engagement.[6]

However, not all piperazine building blocks are created equal. The evolution of drug discovery demands increasingly sophisticated tools to navigate complex biological targets and overcome challenges like metabolic instability. While simple N-substituted piperazines remain workhorses, advanced C-substituted and stereochemically defined building blocks offer unparalleled control over molecular architecture.

This guide provides an in-depth comparison centered on tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate , a highly functionalized building block. We will dissect its unique structural features and contrast its performance and utility against simpler, more common piperazine synthons, providing the field-proven insights necessary to make informed decisions in drug design campaigns.

Profile of the Focus Building Block: A Tool for 3D-Diversity

tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a chiral, trifunctional building block designed for advanced lead optimization. Its structure offers a unique combination of protection, reactivity, and stereochemical control.

Chemical structure of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Key Structural Features and Their Implications:

  • N1-Boc Protection: The tert-butoxycarbonyl (Boc) group on the N1 nitrogen serves as a robust protecting group. This is a standard and essential strategy in piperazine chemistry, enabling selective functionalization.[7][8] It masks the nucleophilicity of one nitrogen, directing reactions to other sites on the molecule. Its removal is typically achieved under acidic conditions, which are orthogonal to many other common transformations.

  • C3-Aminomethyl Group: The primary amine on the exocyclic methylene group at the C3 position is the key reactive handle. This feature distinguishes it from building blocks where the ring nitrogen is the point of attachment. This exocyclic amine is less sterically hindered and possesses different basicity (pKa) compared to the endocyclic (ring) nitrogens, offering a distinct reactivity profile for conjugations, such as amide bond formation.

  • C4-Methyl Group: The methyl group at the C4 position introduces several critical effects. It creates a chiral center, allowing for the exploration of stereospecific interactions with a biological target. Furthermore, this steric bulk can shield the adjacent N1 nitrogen from metabolic enzymes (e.g., Cytochrome P450s), a common site of oxidative metabolism for piperazine-containing drugs. This can significantly enhance the metabolic stability and half-life of the final compound.[4]

  • Defined Stereochemistry and Conformational Rigidity: The cis/trans relationship between the C3 and C4 substituents locks the piperazine ring into a more defined set of low-energy conformations. This pre-organization reduces the entropic penalty upon binding to a target and provides a rigid scaffold to project vectors in well-defined three-dimensional space.

Comparative Analysis with Alternative Piperazine Building Blocks

The choice of a building block is a critical decision that impacts synthetic feasibility, cost, and the ultimate properties of the drug candidate. The following table compares our focus molecule with several common alternatives to highlight these trade-offs.

Featuretert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate 1-Boc-piperazine tert-Butyl 3-methylpiperazine-1-carboxylate 1-Methylpiperazine
Structure Asymmetric, C3/C4 substitutedSymmetric, UnsubstitutedAsymmetric, C3 substitutedSymmetric, N1 substituted
Protection N1-BocN1-BocN1-BocNone
Primary Reactive Handle Exocyclic Primary Amine (C3)Endocyclic Secondary Amine (N4)Endocyclic Secondary Amine (N4)Endocyclic Tertiary (N1) & Secondary (N4) Amines
Chirality YesNoYesNo
Key Advantage Provides rigid, stereodefined 3D scaffold; potentially enhanced metabolic stability.Simple, low-cost, widely used for introducing a basic piperazine core.Introduces chirality and steric bulk to influence conformation.Low-cost, readily available for introducing a pre-methylated basic center.
Primary Application Lead optimization; introducing specific vectors and stereochemistry.Hit-to-lead; library synthesis; adding a basic, solubilizing group.Lead optimization where stereochemistry at C3 is desired.Early-stage discovery; when a terminal methylpiperazine is required.
Synthetic Complexity HighLowMediumLow
pKa (Predicted) pKa₁ ≈ 9.5-10.0 (aminomethyl); pKa₂ ≈ 4.5-5.0 (N4)pKa₁ ≈ 8.5-9.0 (N4-H); pKa₂ ≈ 4.5-5.0 (N1-Boc)pKa₁ ≈ 8.5-9.0 (N4-H); pKa₂ ≈ 4.5-5.0 (N1-Boc)pKa₁ ≈ 8.6 (N4-H); pKa₂ ≈ 4.2 (N1-Me)

Note: pKa values are estimates and can vary based on the prediction software and experimental conditions. The pKa of the Boc-protected nitrogen is significantly lowered and is generally not considered basic under physiological conditions.

The comparison highlights a clear trade-off: increased structural complexity provides greater control over the final molecule's properties but at the cost of synthetic accessibility and price. The focus molecule is a specialized tool for when precise control over stereochemistry, metabolic stability, and vector projection is paramount.

Experimental Evaluation: A Protocol for Comparative Amide Coupling

To provide a tangible measure of performance, we describe a standardized protocol for a parallel amide bond formation. This experiment is designed to compare the reactivity of the exocyclic primary amine of our focus building block against the endocyclic secondary amine of a simpler analogue, tert-butyl 3-methylpiperazine-1-carboxylate .

Objective

To compare the reaction kinetics and yield of amide coupling for a primary vs. a secondary amine on two different N-Boc-piperazine scaffolds under identical conditions.

Causality Behind Experimental Choices
  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and rapid activation of carboxylic acids, minimizing side reactions and often leading to cleaner products and higher yields, which is crucial for a reliable comparison.[9]

  • Base (DIPEA): Diisopropylethylamine is a bulky, non-nucleophilic base. Its role is to scavenge the HCl produced during the reaction without competing with the piperazine amine as a nucleophile, ensuring the integrity of the experiment.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that solubilizes all reactants and reagents, facilitating a homogenous reaction environment.

Step-by-Step Methodology
  • Preparation:

    • In two separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, add benzoic acid (12.2 mg, 0.1 mmol, 1.0 eq) and HATU (41.8 mg, 0.11 mmol, 1.1 eq).

    • Dissolve the contents of each flask in anhydrous DMF (1.0 mL).

  • Reagent Addition:

    • To Flask A, add tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (24.3 mg, 0.1 mmol, 1.0 eq).

    • To Flask B, add tert-butyl 3-methylpiperazine-1-carboxylate (20.0 mg, 0.1 mmol, 1.0 eq).[10][11]

    • To both flasks, add DIPEA (21 µL, 0.12 mmol, 1.2 eq).

  • Reaction Monitoring:

    • Stir both reactions at room temperature.

    • Monitor the progress of each reaction at 15-minute intervals using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane) and/or LC-MS to compare the rate of consumption of the starting amine.

  • Work-up (performed after reaction completion, typically 2-4 hours):

    • Dilute each reaction mixture with Ethyl Acetate (10 mL).

    • Wash sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification:

    • Obtain the crude mass of the product from each reaction.

    • Analyze the crude product by ¹H NMR and LC-MS to determine purity.

    • If necessary, purify the products via flash column chromatography on silica gel.

    • Calculate the final isolated yield for each reaction and compare.

Expected Outcome

Typically, the primary amine in Flask A is expected to react faster and may lead to a higher isolated yield compared to the more sterically hindered secondary amine in Flask B. This experiment provides a direct, quantitative comparison of the utility of these two building blocks in one of the most common transformations in drug discovery.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis p1 Flask A: Benzoic Acid + HATU in DMF r1 Add Building Block A* Add DIPEA Stir @ RT p1->r1 p2 Flask B: Benzoic Acid + HATU in DMF r2 Add Building Block B** Add DIPEA Stir @ RT p2->r2 w1 1. Quench & Extract 2. Wash & Dry 3. Concentrate r1->w1 w2 1. Quench & Extract 2. Wash & Dry 3. Concentrate r2->w2 a1 Purify & Characterize (LCMS, NMR) Compare Yields w1->a1 w2->a1 caption *Building Block A: tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate **Building Block B: tert-butyl 3-methylpiperazine-1-carboxylate

Caption: Parallel workflow for comparing amide coupling efficiency.

Conclusion and Strategic Recommendations

The selection of a piperazine building block is a strategic decision that should align with the stage and goals of a drug discovery program.

  • For early-stage library synthesis and hit-to-lead campaigns , simple, cost-effective synthons like 1-Boc-piperazine and 1-methylpiperazine are invaluable for rapidly exploring chemical space and establishing initial structure-activity relationships (SAR).[2]

  • For lead optimization , where fine-tuning of properties is critical, advanced building blocks like tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate become essential. This specific building block offers medicinal chemists a powerful tool to:

    • Introduce Stereochemical Complexity: Probe chiral recognition at the target binding site.

    • Enhance Metabolic Stability: The C4-methyl group can act as a metabolic shield, improving pharmacokinetic properties.[4]

    • Control Vectorial Orientation: The rigid C3-aminomethyl linker provides a defined exit vector for attaching other pharmacophoric groups, which is crucial for optimizing potency and selectivity.

While its synthesis is more complex and its cost is higher, the investment in such a sophisticated building block can be the key to unlocking the desired profile of efficacy, safety, and developability in a final drug candidate. The judicious application of both simple and complex piperazine scaffolds remains a cornerstone of successful modern drug design.

References

  • BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • BenchChem. (n.d.).
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • BenchChem. (n.d.).
  • ResearchGate. (2024).
  • HPMC Manufacturer. (2025). Piperazine structure.
  • ResearchGate. (2024). (PDF)
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Piperazine.
  • Wikipedia. (n.d.). Piperazine.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • National Institutes of Health. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • PubChem. (n.d.).
  • Golden Pharma Co., Limited. (n.d.).

Sources

Validation

Efficacy of "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" derivatives in biological assays

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic tractability and potent biological activity is perpetual. Among the pantheon of hetero...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic tractability and potent biological activity is perpetual. Among the pantheon of heterocyclic compounds, the piperazine ring stands out as a "privileged structure," a cornerstone in medicinal chemistry that has given rise to a multitude of approved drugs and clinical candidates.[1][2] This guide provides an in-depth, objective comparison of the performance of various piperazine derivatives in key biological assays, supported by experimental data and protocols. While direct biological data on "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" is not extensively available in the public domain, this guide will explore the efficacy of structurally related piperazine derivatives, offering valuable insights into how modifications of the core piperazine structure influence biological outcomes.

The versatility of the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, allows for diverse substitutions at the N1 and N4 positions, leading to a wide array of pharmacological activities.[3][4] These nitrogen atoms, with their basicity and potential for hydrogen bonding, often impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] This guide will delve into three major therapeutic areas where piperazine derivatives have shown significant promise: oncology, infectious diseases, and neuroscience.

Comparative Efficacy of Piperazine Derivatives in Oncology

Piperazine derivatives have emerged as a significant class of anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways that drive tumor growth and survival.[5] The modular nature of the piperazine scaffold allows for the strategic placement of various pharmacophores to target specific proteins involved in cancer progression.[6]

Structure-Activity Relationship Insights

A common strategy in the design of piperazine-based anticancer agents is the introduction of an aryl group at one of the nitrogen atoms, creating an N-arylpiperazine moiety. The nature and substitution pattern of this aryl group can significantly impact cytotoxic potency. For instance, studies have shown that substitution on the phenyl ring of an arylpiperazine can modulate activity against various cancer cell lines.[6]

Another successful approach involves linking the piperazine core to other heterocyclic systems known for their anticancer properties, such as benzothiazoles or vindoline.[7][8] These hybrid molecules can exhibit synergistic effects, leading to enhanced potency. For example, vindoline-piperazine conjugates have demonstrated low micromolar growth inhibition (GI50) values against a panel of 60 human tumor cell lines.[7]

The substitution at the second nitrogen of the piperazine ring also plays a crucial role. The presence of bulky or aromatic groups can influence binding to target proteins. For example, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring have shown excellent antiproliferative activity.[7]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative piperazine derivatives against various cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.

Compound ClassDerivative/SubstituentCancer Cell LineActivity (IC50/GI50 in µM)Reference
Thiazolinylphenyl-piperazines-LNCaP (Prostate)3.67[1]
Vindoline-piperazine ConjugateN-[4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast)1.00[7][9]
Vindoline-piperazine ConjugateN-bis(4-fluorophenyl)methyl piperazineHOP-92 (Lung)1.35[7][9]
Benzothiazole-piperazineAroyl substitutedHUH-7, MCF-7, HCT-116Active[8]
Methyl piperazine derivativesGefitinib (positive control)A-549 (Lung)16.56[10]
Methyl piperazine derivativesGefitinib (positive control)HCT-116 (Colon)10.51[10]
Experimental Workflow: In Vitro Cytotoxicity Assessment

A standard workflow for evaluating the anticancer potential of piperazine derivatives involves an initial screening for cytotoxicity, followed by more detailed mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action Studies start Synthesize Piperazine Derivatives cell_culture Select and Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Serial Dilutions of Compounds cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay ic50 Determine IC50 / GI50 Values viability_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot) ic50->pathway

Caption: A typical experimental workflow for evaluating the anticancer properties of piperazine derivatives.

Comparative Efficacy of Piperazine Derivatives in Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Piperazine derivatives have demonstrated significant potential as antibacterial and antifungal agents.

Structure-Activity Relationship Insights

The antimicrobial activity of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring. The introduction of lipophilic groups can enhance membrane permeability, a critical factor for reaching intracellular targets in bacteria. Conversely, polar groups can improve aqueous solubility.

For instance, a series of N,N'-bis(1,3,4-thiadiazole) bearing piperazines showed promising activity against both Gram-positive and Gram-negative bacteria.[11] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the efficacy of antimicrobial agents.

Quantitative Comparison of Antimicrobial Activity

The following table presents the MIC values of various piperazine derivatives against representative bacterial and fungal strains.

Compound ClassDerivative/SubstituentMicroorganismMIC (µg/mL)Reference
N,N'-bis(1,3,4-thiadiazole) piperazineCompound 4Staphylococcus aureus16[11]
N,N'-bis(1,3,4-thiadiazole) piperazineCompound 6cStaphylococcus aureus16[11]
N,N'-bis(1,3,4-thiadiazole) piperazineCompound 6dStaphylococcus aureus16[11]
N,N'-bis(1,3,4-thiadiazole) piperazineCompound 6dBacillus subtilis16[11]
N,N'-bis(1,3,4-thiadiazole) piperazineCompound 7bBacillus subtilis16[11]
N,N'-bis(1,3,4-thiadiazole) piperazineCompound 6cEscherichia coli8[11]
Mannich bases with piperazineCompound PG7Candida parapsilosis0.49[12]
Mannich bases with piperazineCompound PG8Candida parapsilosis0.98[12]
Phenyl acetamide piperazineSparfloxacin/Gatifloxacin derivativesGram-positive bacteria1-5[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and efficient technique for determining the MIC of a compound.[13]

1. Preparation of Materials:

  • Test Compounds: Dissolve piperazine derivatives in a suitable solvent like DMSO to create a stock solution.

  • Bacterial/Fungal Strains: Use standardized inoculums of the test microorganisms (e.g., from ATCC).

  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi are commonly used.

  • 96-well Microtiter Plates: Sterile plates are essential for the assay.

2. Assay Procedure:

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the appropriate growth medium.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Efficacy of Piperazine Derivatives in Neuroscience

The arylpiperazine moiety is a key pharmacophore in many drugs targeting the central nervous system (CNS), particularly for the treatment of psychiatric disorders like schizophrenia and depression.[14][15] These compounds often act as ligands for dopamine and serotonin receptors.[15]

Structure-Activity Relationship Insights

The affinity and selectivity of arylpiperazine derivatives for specific receptor subtypes are finely tuned by the substitution pattern on the aryl ring and the nature of the linker connecting the piperazine to another pharmacophoric group.[14] For example, the length and flexibility of an alkyl chain linker can significantly influence binding affinity for serotonin (5-HT) and dopamine (D) receptors.[16]

The binding affinity is typically quantified by the inhibition constant (Ki), with lower Ki values indicating higher affinity.

Quantitative Comparison of Receptor Binding Affinity

The following table compares the binding affinities (Ki in nM) of several well-known antipsychotic drugs containing a piperazine moiety for key CNS receptors.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Aripiprazole0.341.73.4[17]
Olanzapine1.1-4[17]
Quetiapine31-11[2]
Risperidone3.8-0.16[2]
Signaling Pathway: Dopamine D2 Receptor

Many antipsychotic piperazine derivatives exert their effects by modulating the dopamine D2 receptor signaling pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Ligand Arylpiperazine (Antagonist) Ligand->D2R blocks

Caption: Simplified signaling pathway of the Dopamine D2 receptor and its modulation by an arylpiperazine antagonist.

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.[2][18]

1. Preparation of Materials:

  • Cell Membranes: Prepare membranes from cells expressing the target receptor (e.g., HEK293 cells transfected with the human dopamine D2 receptor).

  • Radioligand: A radioactively labeled ligand with high affinity for the receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Test Compounds: Piperazine derivatives at various concentrations.

  • Buffers: Binding buffer and wash buffer.

2. Assay Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled known ligand).

  • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Conclusion

The piperazine scaffold is undeniably a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics across a wide range of diseases. While specific efficacy data for "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" derivatives remains to be broadly published, the extensive body of research on other piperazine analogues provides a robust framework for predicting their potential biological activities.

This comparative guide has highlighted how subtle modifications to the piperazine core can lead to significant differences in efficacy in anticancer, antimicrobial, and CNS-related assays. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers in the field, enabling a more informed and rational approach to the design and evaluation of new piperazine-based drug candidates. The continued exploration of this privileged scaffold is certain to yield the next generation of innovative medicines.

References

  • Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. (URL: [Link])

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. (URL: [Link])

  • Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity | Bentham Science Publishers. (URL: [Link])

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (URL: [Link])

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. (URL: [Link])

  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. (URL: [Link])

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (URL: [Link])

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of a New Model of - American Chemical Society. (URL: [Link])

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (URL: [Link])

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity - PubMed. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC. (URL: [Link])

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (URL: [Link])

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. (URL: [Link])

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. (URL: [Link])

  • Antipsychotic Receptor Binding Affinities. (URL: [Link])

Sources

Comparative

A Comparative Guide to Structural Analogs of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate and Their Bioactivity

In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, lauded for its versatile nature and frequent appearance in a multitude of clinically successful drugs.[1] Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, lauded for its versatile nature and frequent appearance in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including two strategically placed nitrogen atoms, allow for extensive structural modifications to fine-tune pharmacological activity, solubility, and pharmacokinetic profiles.[1] This guide delves into the structure-activity relationships (SAR) of analogs based on the "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" core, a scaffold with significant potential in the development of targeted therapeutics. While direct comparative studies on this exact molecule are not extensively published, by examining closely related 3,4-substituted piperazine derivatives from recent literature, particularly in the context of kinase and dipeptidyl peptidase-4 (DPP-4) inhibition, we can derive valuable insights for researchers, scientists, and drug development professionals.

The Piperazine Core: A Foundation for Diverse Bioactivity

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in the 1 and 4 positions, is a cornerstone in the design of bioactive molecules.[2] Its conformational flexibility and the ability of its nitrogen atoms to act as hydrogen bond acceptors and donors make it an ideal building block for engaging with biological targets.[1] The presence of substituents on the nitrogen and carbon atoms of the piperazine ring can dramatically influence the compound's potency, selectivity, and overall pharmacological profile.[2] Our focus, "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate," presents a 1,3,4-trisubstituted pattern, offering multiple points for modification to explore the chemical space and optimize for specific therapeutic applications.

Structural Analogs and Their Activity: A Comparative Analysis

Analogs as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The piperazine scaffold is a common feature in many kinase inhibitors.

A study on 3-sulfonylpyrazol-4-amino pyrimidines as Anaplastic Lymphoma Kinase (ALK) inhibitors provides valuable SAR insights for 3,4-substituted piperazines.[4] Although the core is different, the study explores the impact of substituents on a piperazine ring attached to the main scaffold.

Compound ID Piperazine N-4 Substituent Piperazine C-3/C-5 Substituents ALK IC50 (nM) Reference
Analog A MethylUnsubstituted50[4]
Analog B EthylUnsubstituted75[4]
Analog C IsopropylUnsubstituted150[4]
Analog D Methylcis-2,6-dimethyl25[4]
Analog E Methyltrans-2,6-dimethyl100[4]

From this data, we can infer several key SAR points:

  • N-4 Substitution: Small alkyl groups like methyl are generally preferred at the N-4 position for optimal activity. Increasing the steric bulk (ethyl to isopropyl) leads to a decrease in potency.

  • C-3/C-5 Substitution: The stereochemistry of substituents on the piperazine ring can have a profound impact on activity. The cis-dimethyl substitution in Analog D resulted in a two-fold increase in potency compared to the unsubstituted analog, while the trans-isomer led to a decrease in activity. This highlights the importance of the spatial arrangement of substituents for optimal interaction with the kinase active site.

SAR_Kinase_Inhibitors cluster_piperazine Piperazine Core cluster_substituents Substitutions & Activity Piperazine Piperazine N4_Sub N-4 Substitution (e.g., Methyl) Piperazine->N4_Sub Influences Potency C3_Sub C-3 Substitution (e.g., Aminomethyl) Piperazine->C3_Sub Critical for Binding Activity Activity N4_Sub->Activity C3_Sub->Activity

Analogs as DPP-4 Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The piperazine moiety is a key structural feature in several approved "gliptins".[5] A study on substituted piperazines as novel DPP-4 inhibitors offers insights into the SAR of this class of compounds.[6]

Compound ID Piperazine N-1 Substituent Piperazine N-4 Substituent DPP-4 IC50 (nM) Selectivity over QPP Reference
Analog F Boc3-(trifluoromethyl)phenyl500>100-fold[6]
Analog G H3-(trifluoromethyl)phenyl30>1000-fold[6]
Analog H H3,5-bis(trifluoromethyl)phenyl19>4000-fold[6]
Analog I H2,4,5-trifluorophenyl22>2000-fold[6]

The key takeaways from this series of analogs are:

  • N-1 Protection: The presence of a Boc protecting group on the N-1 nitrogen (Analog F) is detrimental to activity. Its removal (Analog G) leads to a significant increase in potency. This suggests that a free amine at this position is crucial for interacting with the target enzyme.

  • N-4 Aromatic Substitution: The nature and position of substituents on the N-4 phenyl ring are critical for both potency and selectivity. Increasing the electron-withdrawing nature of the substituents (from one to two trifluoromethyl groups) enhances the inhibitory activity. The trifluorophenyl substitution in Analog I also results in a highly potent inhibitor.

DPP4_Inhibitor_Workflow cluster_synthesis Synthesis & Modification cluster_evaluation Biological Evaluation StartMat Starting Piperazine N1_DeBoc N-1 Deprotection StartMat->N1_DeBoc N4_Arylation N-4 Arylation N1_DeBoc->N4_Arylation DPP4_Assay DPP-4 Inhibition Assay N4_Arylation->DPP4_Assay Selectivity_Assay Selectivity Profiling (QPP) DPP4_Assay->Selectivity_Assay SAR_Analysis SAR Analysis Selectivity_Assay->SAR_Analysis Lead_Compound Lead Compound SAR_Analysis->Lead_Compound

Experimental Methodologies

To ensure the reliability and reproducibility of the data presented, it is crucial to understand the experimental protocols employed in these studies. The following are generalized, step-by-step methodologies for the synthesis and biological evaluation of piperazine derivatives, based on common practices in the field.

General Synthetic Protocol for N-Arylation of Piperazines

This protocol describes a typical procedure for the N-arylation of a piperazine core, a key step in the synthesis of many of the analogs discussed.

  • Reaction Setup: To a solution of the piperazine derivative (1.0 eq) in a suitable solvent (e.g., toluene, DMF, or dioxane) is added the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Reaction Conditions: The reaction mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-arylpiperazine product.

Rationale: The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be optimized for specific substrates.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against a specific protein kinase.

  • Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the recombinant kinase, a specific substrate peptide, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Rationale: This in vitro assay provides a direct measure of the compound's ability to inhibit the target kinase and is a crucial step in the early stages of drug discovery.

In Vitro DPP-4 Inhibition Assay

This protocol describes a standard method for assessing the inhibitory potential of compounds against the DPP-4 enzyme.

  • Enzyme and Substrate: The assay utilizes purified human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-AMC.

  • Reaction Mixture: The test compounds are pre-incubated with the DPP-4 enzyme in an assay buffer (e.g., Tris-HCl) for a short period.

  • Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate, and the increase in fluorescence due to the cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • IC50 Determination: The rate of the reaction is calculated, and the IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Rationale: This assay provides a quantitative measure of a compound's potency as a DPP-4 inhibitor. Selectivity is often assessed by performing a similar assay with a related protease, such as quiescent cell proline dipeptidase (QPP).

Conclusion and Future Directions

The "Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate" scaffold represents a promising starting point for the development of novel therapeutics. By analyzing the structure-activity relationships of closely related 3,4-substituted piperazine derivatives, we have highlighted key structural modifications that can be exploited to enhance potency and selectivity against important drug targets like kinases and DPP-4.

Future research in this area should focus on the systematic exploration of the chemical space around this core structure. This includes:

  • Varying the N-4 substituent: Exploring a wider range of alkyl, aryl, and heteroaryl groups to probe for additional interactions with the target binding site.

  • Modifying the C-3 aminomethyl side chain: Investigating the impact of chain length, rigidity, and the nature of the terminal amino group on activity.

  • Stereochemical considerations: Synthesizing and evaluating enantiomerically pure isomers to understand the stereochemical requirements for optimal target engagement.

By combining rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this versatile piperazine scaffold can be unlocked.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (URL not provided in search results)
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • 1,4-Disubstituted piperazines. 3. Piperazinylbenzothiazoles. [Link]

  • The medicinal chemistry of piperazines: A review. [Link]

  • Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • CCR5 receptor antagonist - Wikipedia. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL not provided in search results)
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]

  • Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. [Link]

  • Structure activity relationship analyses of the resultant data of DPP-4... [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. [Link]

  • Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. [Link]

  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

Sources

Validation

A Comparative Guide to Catalytic Systems for the Synthesis of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. Its u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and modulate lipophilicity, make it a valuable building block in drug design. Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a key intermediate, incorporating a chiral center and a reactive primary amine, making it a versatile synthon for the development of novel therapeutics. The efficient and selective synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development.

The primary synthetic route to this target molecule involves the catalytic hydrogenation of its nitrile precursor, tert-butyl 3-cyano-4-methylpiperazine-1-carboxylate. The choice of catalyst for this transformation is critical, as it directly influences the reaction's yield, selectivity, and overall efficiency. This guide provides an in-depth comparative analysis of three commonly employed catalytic systems for this reduction: Raney® Nickel , Palladium on Carbon (Pd/C) , and Ruthenium-based catalysts . Our analysis is grounded in established principles of catalysis and supported by experimental data from analogous transformations of N-Boc protected cyanopiperidines, providing a robust framework for catalyst selection and process optimization.

The Catalytic Landscape: A Head-to-Head Comparison

The reduction of a nitrile to a primary amine is a well-established transformation, yet it is not without its challenges. The primary concern is the prevention of over-alkylation, which leads to the formation of secondary and tertiary amine byproducts. This occurs when the initially formed primary amine attacks the imine intermediate, which is generated during the reduction process. The choice of catalyst and reaction conditions plays a pivotal role in mitigating these side reactions.

Nitrile_Reduction_Pathway Nitrile N-Boc-3-cyano-4-methylpiperazine Imine Imine Intermediate Nitrile->Imine + H2 (Catalyst) Primary_Amine Target Primary Amine (Tert-butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate) Imine->Primary_Amine + H2 (Catalyst) Secondary_Amine Secondary Amine Byproduct Imine->Secondary_Amine + Primary Amine - NH3 Tertiary_Amine Tertiary Amine Byproduct Secondary_Amine->Tertiary_Amine + Imine - Primary Amine

Caption: General reaction pathway for nitrile hydrogenation, highlighting the formation of the desired primary amine and potential side products.

Below, we compare the performance of Raney® Nickel, Palladium on Carbon, and Ruthenium catalysts for the selective synthesis of the target primary amine.

Catalyst SystemTypical Catalyst Loading (w/w)Pressure (psi)Temperature (°C)Typical Solvent(s)Reported Yield (Analogous Systems)Selectivity for Primary AmineKey Advantages & Disadvantages
Raney® Nickel 10-50%50-50025-80Methanol, Ethanol, THF>90%Good to ExcellentAdvantages: High activity, cost-effective, effective for a wide range of nitriles. Disadvantages: Pyrophoric, requires careful handling, potential for batch-to-batch variability, can be sensitive to catalyst poisons.
Palladium on Carbon (Pd/C) 5-10%50-50025-60Methanol, Ethanol, Ethyl Acetate90-97%HighAdvantages: Excellent selectivity, good functional group tolerance, easy to handle (when wet), recyclable. Disadvantages: Higher cost than Raney Ni, can be sensitive to sulfur and other poisons.
Ruthenium on Carbon (Ru/C) or Homogeneous Ru Complexes 1-5%100-100080-150Alcohols, Ethers85-95%Good to ExcellentAdvantages: High activity and selectivity, broad functional group tolerance. Disadvantages: Higher cost, may require higher temperatures and pressures, homogeneous catalysts can be difficult to separate from the product.

Deep Dive into Catalyst Performance

Raney® Nickel: The Workhorse of Nitrile Reduction

Raney® Nickel is a highly active, sponge-like nickel catalyst prepared by leaching aluminum from a nickel-aluminum alloy.[1] Its high surface area and adsorbed hydrogen content make it a potent catalyst for hydrogenations.

Mechanism of Action & Selectivity: The reduction of nitriles over Raney® Nickel is believed to proceed through the formation of an imine intermediate. The high activity of Raney® Nickel can sometimes lead to the formation of secondary and tertiary amines, particularly at higher temperatures and catalyst loadings. However, the use of ammonia or a basic medium can often suppress the formation of these byproducts by shifting the equilibrium away from imine condensation with the product amine.

Experimental Insights: In the context of reducing N-Boc protected cyanopiperidines, Raney® Nickel is expected to provide high conversion rates. To maximize selectivity for the primary amine, it is advisable to use a moderate temperature and pressure, and to consider the addition of ammonia to the reaction mixture. The pyrophoric nature of dry Raney® Nickel necessitates careful handling under a solvent or inert atmosphere.

Palladium on Carbon (Pd/C): The Champion of Selectivity

Palladium on carbon is a widely used heterogeneous catalyst known for its excellent selectivity in a variety of hydrogenation reactions.[2]

Mechanism of Action & Selectivity: Pd/C is particularly effective at catalyzing the reduction of nitriles to primary amines with minimal formation of byproducts.[3] The addition of an acid, such as hydrochloric acid, can further enhance selectivity by protonating the newly formed primary amine, thereby preventing it from reacting with the imine intermediate. The Boc-protecting group is generally stable under these hydrogenation conditions.

Experimental Insights: For the synthesis of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, 10% Pd/C is a promising candidate. A patent for the synthesis of (R)-N-Boc-3-aminopiperidine from (R)-(1-benzylpiperidin-3-yl) carbamic acid tert-butyl ester reports a 97% yield using 10% Pd/C in methanol at 45°C, demonstrating the catalyst's efficacy and compatibility with the N-Boc protected piperidine ring system.[4]

Ruthenium Catalysts: A Versatile and Potent Option

Ruthenium-based catalysts, both heterogeneous (e.g., Ru/C) and homogeneous, have emerged as powerful tools for nitrile reduction. They often exhibit high activity and excellent functional group tolerance.

Mechanism of Action & Selectivity: Ruthenium catalysts can operate under milder conditions compared to some traditional systems and have shown high selectivity for the formation of primary amines from a variety of nitrile substrates. Homogeneous ruthenium complexes, in particular, offer the potential for fine-tuning reactivity and selectivity through ligand modification.

Experimental Insights: While specific data for the target molecule is limited, ruthenium catalysts are known to be effective for the hydrogenation of heterocyclic nitriles. The higher cost and potentially more demanding reaction conditions (higher pressure and temperature) are factors to consider. For industrial applications, the reusability of heterogeneous ruthenium catalysts makes them an attractive option.

Experimental Protocols: A Starting Point for Optimization

The following protocols are provided as a general guide and should be optimized for the specific substrate and desired scale.

Protocol 1: Raney® Nickel Catalyzed Hydrogenation

Raney_Ni_Protocol Start Dissolve Nitrile in Solvent (e.g., Methanol with NH3) Add_Catalyst Add Raney® Nickel Slurry (under inert atmosphere) Start->Add_Catalyst Hydrogenate Pressurize with H2 (50-500 psi) Stir at 25-80°C Add_Catalyst->Hydrogenate Monitor Monitor reaction by TLC/GC/LC-MS Hydrogenate->Monitor Filter Filter through Celite® (Keep catalyst wet!) Monitor->Filter Reaction Complete Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography or crystallization Concentrate->Purify

Caption: Workflow for Raney® Nickel catalyzed hydrogenation of the nitrile precursor.

Step-by-Step Methodology:

  • In a suitable pressure reactor, dissolve tert-butyl 3-cyano-4-methylpiperazine-1-carboxylate (1.0 eq) in methanol saturated with ammonia.

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add a slurry of Raney® Nickel (10-50% w/w) in methanol. Caution: Dry Raney® Nickel is pyrophoric and should be handled with extreme care.

  • Seal the reactor and purge with hydrogen gas (3x).

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psi) and stir the reaction mixture at the desired temperature (e.g., 40°C).

  • Monitor the reaction progress by an appropriate analytical technique (TLC, GC, or LC-MS).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Ensure the catalyst cake remains wet with solvent at all times.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to afford tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Pd_C_Protocol Start Dissolve Nitrile in Solvent (e.g., Methanol with HCl) Add_Catalyst Add Pd/C (wet) (under inert atmosphere) Start->Add_Catalyst Hydrogenate Pressurize with H2 (50-500 psi) Stir at 25-60°C Add_Catalyst->Hydrogenate Monitor Monitor reaction by TLC/GC/LC-MS Hydrogenate->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Concentrate Concentrate the filtrate Filter->Concentrate Workup Aqueous Workup (e.g., basify with NaOH) Concentrate->Workup Purify Purify by column chromatography or crystallization Workup->Purify

Caption: Workflow for Pd/C catalyzed hydrogenation of the nitrile precursor.

Step-by-Step Methodology:

  • In a suitable pressure reactor, dissolve tert-butyl 3-cyano-4-methylpiperazine-1-carboxylate (1.0 eq) in methanol containing 1-2 equivalents of hydrochloric acid.

  • Under an inert atmosphere, add 10% Pd/C (5-10% w/w, typically 50% wet with water).

  • Seal the reactor and purge with hydrogen gas (3x).

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psi) and stir the reaction mixture at the desired temperature (e.g., 45°C).

  • Monitor the reaction progress by an appropriate analytical technique.

  • Upon completion, cool the reactor and vent the hydrogen.

  • Filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be subjected to an aqueous workup, neutralizing the acid with a base (e.g., NaOH solution) and extracting the product with a suitable organic solvent.

  • Dry the organic extracts, concentrate, and purify the product as described in Protocol 1.

Conclusion and Recommendations

The choice of catalyst for the synthesis of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate will depend on the specific requirements of the research or manufacturing setting, including cost, scalability, and desired purity profile.

  • For high selectivity and ease of handling , Palladium on Carbon (Pd/C) is the recommended catalyst. Its proven performance in analogous systems suggests it will provide high yields of the desired primary amine with minimal byproduct formation. The ability to recycle the catalyst also adds to its appeal for larger-scale synthesis.

  • For a cost-effective, highly active option , Raney® Nickel remains a strong contender. While it may require more careful handling due to its pyrophoric nature and potentially require optimization to maximize selectivity, its low cost makes it attractive for large-scale production.

  • For challenging substrates or when broad functional group tolerance is paramount , Ruthenium-based catalysts should be considered. Although they may be more expensive and require more stringent reaction conditions, their high activity and versatility can be advantageous.

Ultimately, the optimal catalytic system should be determined through empirical screening and optimization for the specific substrate and desired process parameters. This guide provides a solid foundation for initiating such studies, enabling researchers to make informed decisions and accelerate the development of efficient and robust synthetic routes to this valuable pharmaceutical intermediate.

References

  • A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles. PubMed, [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, [Link]

  • Palladium on carbon. Wikipedia, [Link]

  • Raney nickel. Wikipedia, [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI, [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR, [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals, [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI, [Link]

  • Is Pd/c hydrogenation effect C=N of guanidine group (BOC protected)? ResearchGate, [Link]

  • Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate, [Link]

  • Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. MDPI, [Link]

Sources

Comparative

A Guide to Benchmarking Chiral Ligands Derived from Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate in Asymmetric Catalysis

Introduction: The Quest for Novel, High-Performance Chiral Ligands In the landscape of asymmetric catalysis, the development of novel chiral ligands is a cornerstone of innovation, driving advancements in the stereoselec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel, High-Performance Chiral Ligands

In the landscape of asymmetric catalysis, the development of novel chiral ligands is a cornerstone of innovation, driving advancements in the stereoselective synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The piperazine scaffold has emerged as a "privileged" structure in medicinal chemistry and, increasingly, in ligand design due to its conformational rigidity, the stereochemical diversity offered by its substituents, and the tunable electronic and steric properties of its nitrogen atoms.[2] This guide focuses on a promising, yet underexplored, class of chiral ligands derived from tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

While specific performance data for this ligand family is not yet prevalent in peer-reviewed literature, its structural motifs suggest significant potential. The presence of a chiral center at the 3-position, coupled with the aminomethyl coordinating group and the N-Boc protecting group, offers a unique combination of features for inducing enantioselectivity in a variety of metal-catalyzed reactions. The N-Boc group, for instance, can influence the ligand's solubility and conformational preferences, while the aminomethyl moiety provides a crucial coordination site for a metal center.

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the performance of these novel ligands. We will explore established asymmetric reactions as testing grounds, propose suitable benchmark ligands for comparison, and provide detailed experimental protocols to ensure the generation of reliable and comparable data. Our objective is to equip you with the scientific rationale and practical steps needed to evaluate the potential of this exciting new class of chiral ligands.

The Strategic Importance of Ligand Benchmarking

The selection of a chiral ligand is a critical decision in the development of a catalytic asymmetric synthesis, profoundly impacting not only the enantioselectivity and yield but also the overall process efficiency and economic viability.[3] A rigorous benchmarking protocol is therefore essential to:

  • Objectively assess performance: Quantify the enantiomeric excess (ee), yield, and turnover number (TON) of the novel ligand in a standardized reaction.

  • Identify optimal reaction conditions: Systematically screen solvents, temperatures, catalyst loadings, and other parameters to unlock the full potential of the ligand.

  • Establish structure-activity relationships: Understand how modifications to the ligand scaffold influence its catalytic performance.

  • Position the novel ligand: Compare its performance against well-established, commercially available ligands to determine its unique advantages and potential applications.

Proposed Ligand Structure and Rationale

The chiral ligand at the heart of this guide is derived from tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. The synthesis of the core piperazine structure can be achieved through various established methods, often starting from chiral precursors. For instance, a related chiral hydroxymethyl piperazine has been synthesized, which could serve as a precursor to the aminomethyl derivative. A plausible synthetic route could involve the reduction of a corresponding nitrile or the amination of a hydroxymethyl intermediate.

The proposed ligand can be further derivatized, for example, by introducing phosphine groups on the aminomethyl nitrogen, to create a bidentate or tridentate ligand. The choice of phosphine substituents (e.g., diphenyl, dicyclohexyl) allows for fine-tuning of the ligand's steric and electronic properties.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Metal_Precursor [RuCl₂(p-cymene)]₂ Mix_Catalyst Mix & Stir Metal_Precursor->Mix_Catalyst Ligand Chiral Piperazine Ligand Ligand->Mix_Catalyst Solvent_Prep Degassed Solvent Solvent_Prep->Mix_Catalyst Mix_Reaction Add to Catalyst Solution Mix_Catalyst->Mix_Reaction Inert Atmosphere Substrate Acetophenone Substrate->Mix_Reaction H_Source Formic Acid/Triethylamine H_Source->Mix_Reaction Quench Quench Reaction Mix_Reaction->Quench Monitor by TLC/GC Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Analyze Analyze (Chiral HPLC/GC) Purify->Analyze

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Materials:

  • [RuCl₂(p-cymene)]₂ (metal precursor)

  • Chiral piperazine-derived ligand

  • Benchmark ligand (e.g., (R,R)-TsDPEN)

  • Acetophenone (substrate)

  • Formic acid/triethylamine (5:2 azeotropic mixture, hydrogen source)

  • Anhydrous, degassed solvent (e.g., dichloromethane or isopropanol)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%) to a dry Schlenk flask. Add the anhydrous, degassed solvent (5 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: To the catalyst solution, add acetophenone (0.5 mmol, 100 mol%).

  • Initiation: Add the formic acid/triethylamine mixture (0.5 mL) to the reaction flask.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the 1-phenylethanol product by chiral HPLC or GC analysis.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Workup & Analysis Metal_Precursor [Rh(COD)₂]BF₄ Mix_Catalyst Mix & Stir Metal_Precursor->Mix_Catalyst Ligand Chiral Piperazine Ligand Ligand->Mix_Catalyst Solvent_Prep Degassed Methanol Solvent_Prep->Mix_Catalyst Add_Substrate Add Substrate to Catalyst Mix_Catalyst->Add_Substrate Inert Atmosphere Substrate Methyl α-acetamidoacrylate Substrate->Add_Substrate Hydrogenate Hydrogenate (H₂ balloon) Add_Substrate->Hydrogenate Concentrate Concentrate Hydrogenate->Concentrate Monitor by TLC/GC Purify Purify (e.g., Chromatography) Concentrate->Purify Analyze Analyze (Chiral HPLC/GC) Purify->Analyze

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Materials:

  • [Rh(COD)₂]BF₄ (metal precursor)

  • Chiral piperazine-derived ligand (assuming a phosphine derivative)

  • Benchmark ligand (e.g., (R,R)-Me-DuPhos)

  • Methyl α-acetamidoacrylate (substrate)

  • Anhydrous, degassed methanol (solvent)

  • Hydrogen gas (balloon or high-pressure reactor)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (0.005 mmol, 1 mol%) and the chiral phosphine ligand (0.0055 mmol, 1.1 mol%) in anhydrous, degassed methanol (5 mL) in a Schlenk flask. Stir the solution at room temperature for 20 minutes.

  • Reaction Setup: Add methyl α-acetamidoacrylate (0.5 mmol, 100 mol%) to the catalyst solution.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., with a balloon) at room temperature. For higher pressures, use a suitable autoclave.

  • Reaction: Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC or GC).

  • Workup and Analysis: Remove the solvent under reduced pressure. The crude product can be analyzed directly by chiral HPLC or GC to determine the enantiomeric excess. If necessary, purify the product by column chromatography.

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in a structured table.

Table 1: Performance of Chiral Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)ee (%)
Novel Piperazine Ligand 1 1.012>9995TBD
Novel Piperazine Ligand 2 1.012>9992TBD
(R,R)-TsDPEN 1.08>999898
(S)-BINAP/Ru 0.56>999795

TBD: To be determined experimentally.

Interpreting the Results:

  • Enantioselectivity (ee): This is the primary measure of a chiral ligand's effectiveness. A high ee value indicates a highly selective catalyst.

  • Conversion and Yield: These parameters reflect the efficiency of the catalytic system. High conversion and yield are crucial for practical applications.

  • Turnover Number (TON): Calculated as the moles of product per mole of catalyst, TON is a measure of catalyst activity and longevity.

Conclusion and Future Outlook

This guide provides a robust framework for benchmarking the performance of novel chiral ligands derived from tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. By systematically evaluating these ligands in well-established asymmetric reactions and comparing their performance against industry-standard benchmarks, researchers can gain valuable insights into their potential and identify promising candidates for further development.

The modular nature of the proposed piperazine scaffold allows for the creation of a diverse library of ligands through modifications at the aminomethyl group and the piperazine nitrogens. Future work should focus on synthesizing a range of these derivatives and evaluating their performance in a broader array of asymmetric transformations, such as carbon-carbon bond-forming reactions. The data generated from these studies will be invaluable in establishing this new class of chiral ligands as powerful tools for asymmetric synthesis.

References

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025). ResearchGate. [Link]

  • Chen, Y., Yi, X., Cheng, Y., Huang, A., Yang, Z., Zhao, X., Ling, F., & Zhong, W. (2022). Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine-Spiro Phosphonamidite Ligands. The Journal of Organic Chemistry, 87(12), 7864–7874. [Link]

  • Long, J., Gao, J., & Fang, X. (2020). Nickel-Catalyzed Asymmetric Hydrocyanation of Allenes. Organic Letters, 22(2), 376–380. [Link]

  • Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. (2023).
  • Arai, S. (2019). Nickel-Catalyzed Hydrocyanation of Allenes and Its Application. Chemical and Pharmaceutical Bulletin, 67(5), 397–403. [Link]

  • Li, X., Liu, J., & Wu, X. (2009). Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Green Chemistry, 11(3), 333. [Link]

  • Recent Progress of Asymmetric Catalysis from a Chinese Perspective. (n.d.). CCS Chemistry. [Link]

  • Ito, M., Itomori, T., & Sakuraba, S. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 617–623. [Link]

  • Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. (2023). MDPI. [Link]

  • Wang, D., Bruneau-Voisine, A., & Sortais, J.-B. (2018). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands. Catalysis Communications, 105, 31–36. [Link]

  • Long, J., Gao, J., & Fang, X. (2020). Nickel-Catalyzed Asymmetric Hydrocyanation of Allenes. Organic Chemistry Portal. [Link]

  • Enantioselective Hydrogenation of Olefins: Introduction to Asymmetric Catalysis. (2025). YouTube. [Link]

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611–4614. [Link]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2026). Journal of the American Chemical Society. [Link]

  • Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands. (2018). ResearchGate. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Nickel-catalyzed highly regioselective hydrocyanation of alkenes with Zn(CN)2. (2017). Organic Chemistry Frontiers. [Link]

  • New Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins. (2025). ResearchGate. [Link]

  • Carpino, L. A. (1960). Carbazic acid, tert-butyl ester. Organic Syntheses, 40, 15. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. (2024). MDPI. [Link]

  • Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. (2004). Organic Letters. [Link]

  • Tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate. (n.d.). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-4-[4-_hydroxymethyl_phenyl_methyl_piperazine-1-carboxylate)

Sources

Validation

A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel Compounds Derived from Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Executive Summary The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2] Its structural versatility allows for extensive modification, en...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2] Its structural versatility allows for extensive modification, enabling the fine-tuning of pharmacological properties.[2] This guide focuses on compounds synthesized from Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, a chiral building block that offers multiple points for diversification. We present a comprehensive, comparative framework for the in-vitro testing of novel derivatives, designed for researchers in drug discovery. This document moves beyond simple protocols to explain the causal logic behind assay selection, establishing a self-validating testing cascade from initial cytotoxicity screening to detailed mechanistic studies. Through a hypothetical case study, we illustrate how to objectively compare new chemical entities (NCEs) against established alternatives, supported by detailed experimental methodologies and data interpretation guides.

Introduction to the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug development.[2] Its advantages include:

  • Structural Rigidity and Conformational Control: The chair-like conformation can influence ligand binding.

  • Physicochemical Properties: The nitrogen atoms can be functionalized to modulate solubility, lipophilicity, and basicity (pKa), which are critical for pharmacokinetic profiles.

  • Synthetic Tractability: The piperazine core is readily synthesized and modified, allowing for the creation of diverse chemical libraries.[3]

Derivatives of this scaffold have shown a vast range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][3][4][5] The starting material, Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, provides a strategic advantage. The Boc-protected nitrogen allows for selective reaction at the primary amine, while the inherent chirality and methyl substitution offer avenues for developing stereospecific and structurally unique compounds.

Rationale for Derivatization and Target Selection

The primary amine of the title compound is the logical point for initial derivatization, typically through amide bond formation or reductive amination. The choice of reaction partner should be guided by the intended biological target. Based on the broad activities of piperazine derivatives, several high-value target classes are logical starting points for a screening campaign.

Potential Therapeutic Areas & Targets:

  • Oncology: Many kinase inhibitors incorporate a piperazine moiety to interact with the ATP-binding pocket or allosteric sites.[5]

  • Central Nervous System (CNS): Piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[6]

  • Infectious Diseases: Substituted piperazines have demonstrated significant antibacterial and antifungal activity.[3][7]

This guide will use the oncology space, specifically protein kinases, as a representative example to build a comparative testing framework.

A Comparative Framework for In-Vitro Evaluation

A robust in-vitro testing cascade is essential for efficiently identifying promising lead compounds. The workflow should be designed as a funnel, starting with broad, high-throughput assays and progressing to more complex, resource-intensive mechanistic studies for only the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target-Based Screening cluster_2 Phase 3: Mechanistic Validation a Library of Derivatives (e.g., Cmpd-A, Cmpd-B, Cmpd-C) b Cytotoxicity Profiling (e.g., MTT Assay) a->b Broad cellular effect c Selectivity Screening (Normal vs. Cancer Cell Line) b->c Initial therapeutic window d Biochemical Kinase Assay (e.g., Radiometric or FRET-based) c->d Hits with good selectivity and potency e Determine IC50/Ki vs. Target Kinase d->e Quantify potency f Apoptosis Assay (Annexin V / PI Staining) e->f Potent target inhibitors h Identify Cellular MoA f->h g Cell Cycle Analysis (Propidium Iodide Staining) g->h i Lead Candidate Selection h->i

Caption: High-level in-vitro testing cascade for novel compounds.
Phase 1: Primary Screening - Cytotoxicity and Selectivity

The initial goal is to assess the general cytotoxic effect of the newly synthesized compounds on cancer cells and compare it to their effect on non-cancerous cells. This provides an early indication of a therapeutic window.

Comparison of Cytotoxicity Assays:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[8][9][10] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8]

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Colorimetric; measures mitochondrial reductase activity.Inexpensive, well-established, high-throughput.[9][10]Endpoint assay, potential interference from reducing compounds, indirect measure of viability.
CellTiter-Glo® Luminescent; quantifies ATP levels.High sensitivity, rapid, fewer steps than MTT.More expensive, signal can be affected by compounds that influence cellular ATP pools.
LDH Release Colorimetric; measures lactate dehydrogenase release from damaged cells.Directly measures cytotoxicity/membrane damage.Less sensitive for anti-proliferative effects that don't cause membrane lysis.

Causality: We select the MTT assay for initial screening due to its cost-effectiveness and high-throughput nature, which is ideal for evaluating a large library of new compounds.[9][10] It provides a robust initial filter to eliminate inactive compounds and prioritize those with potent cytotoxic effects.

Phase 2: Target-Based Screening - Biochemical Potency

Once compounds with promising cellular activity and selectivity are identified, the next step is to determine if they act on the intended molecular target. For our kinase example, this involves a biochemical assay using purified enzyme.

Comparison of Kinase Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of radioactive 32P or 33P from ATP to a substrate.[11]Considered the "gold standard"; universal for all kinases; highly sensitive and direct.[12]Requires handling of radioactive materials, low-throughput, generates radioactive waste.[11][13]
Fluorescence/Luminescence Utilizes phospho-specific antibodies or competitive binding to generate a signal (e.g., FRET, TR-FRET).[13][14]Non-radioactive, high-throughput friendly, many commercial kits available.[15]Susceptible to light-scattering or fluorescent compound interference; may require specific reagents (antibodies).[13]
Mobility Shift Assay Separates phosphorylated and non-phosphorylated substrates based on charge differences.[12]Label-free options available, provides kinetic data.Lower throughput, may require specialized instrumentation.

Causality: For confirming on-target activity and generating precise potency data (IC50 values), fluorescence-based assays like TR-FRET offer the best balance of throughput, sensitivity, and safety for a typical drug discovery lab.[13] They avoid the logistical challenges of radiometric assays while providing reliable quantitative data.

Phase 3: Mechanistic Validation - Cellular Mode of Action

Potent on-target inhibitors must be further characterized to understand how they kill cancer cells. The two most common mechanisms for anti-cancer drugs are the induction of apoptosis (programmed cell death) and cell cycle arrest.

3.3.1 Apoptosis Induction

The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[16][17]

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed residues.[18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[16]

  • Interpretation: This dual staining allows for the differentiation of four cell populations:

    • Live cells: Annexin V-negative / PI-negative.[19]

    • Early apoptotic cells: Annexin V-positive / PI-negative.[19]

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.[19]

    • Necrotic cells: Annexin V-negative / PI-positive.

3.3.2 Cell Cycle Analysis

This assay determines if a compound halts cell division at a specific phase of the cell cycle.

  • Principle: Cells are fixed and stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA.[20][21] The fluorescence intensity of each cell is directly proportional to its DNA content.[22]

  • Interpretation: A flow cytometer measures the fluorescence of a large population of cells, generating a histogram that reveals the distribution of cells in different phases:

    • G0/G1 Phase: Cells with a normal (2n) amount of DNA.[21][23]

    • S Phase: Cells actively replicating their DNA (between 2n and 4n).[21][23]

    • G2/M Phase: Cells that have completed DNA replication (4n) and are preparing for or are in mitosis.[21][23]

G cluster_0 Apoptosis Assay Interpretation cluster_1 Cell Cycle Analysis Interpretation a Annexin V (-) | PI (-) a_res Healthy Cells a->a_res b Annexin V (+) | PI (-) b_res Early Apoptosis b->b_res c Annexin V (+) | PI (+) c_res Late Apoptosis/ Necrosis c->c_res d 2n DNA Content d_res G0 / G1 Phase d->d_res e >2n and <4n DNA Content e_res S Phase e->e_res f 4n DNA Content f_res G2 / M Phase f->f_res

Caption: Interpretation of mechanistic assay results.

Hypothetical Case Study: Comparative Analysis

Let's assume three new derivatives (Cmpd-A, Cmpd-B, Cmpd-C) were synthesized and tested against a known kinase inhibitor (Control-Inhib) targeting Kinase-X, which is overexpressed in the HeLa cancer cell line.

Table 1: Phase 1 - Cytotoxicity Screening Data (IC50 in µM)

CompoundHeLa (Cancer Line) IC50HEK293 (Normal Line) IC50Selectivity Index (SI)¹
Cmpd-A 1.225.621.3
Cmpd-B 25.8> 50> 1.9
Cmpd-C 0.91.11.2
Control-Inhib 2.530.112.0
¹ Selectivity Index = IC50 (Normal Line) / IC50 (Cancer Line)

Analysis:

  • Cmpd-A shows high potency and a good selectivity index, better than the control. It is a strong candidate for follow-up.

  • Cmpd-B has low potency and is deprioritized.

  • Cmpd-C is very potent but non-selective, suggesting general toxicity. It is deprioritized.

Table 2: Phase 2 & 3 - Target Potency & Mechanistic Data for Cmpd-A

CompoundKinase-X IC50 (µM)Apoptosis (% Annexin V+)Cell Cycle Arrest
Cmpd-A 0.1565%G2/M Phase
Control-Inhib 0.3058%G2/M Phase
Vehicle (DMSO) > 505%Normal Distribution

Analysis:

  • Cmpd-A is a potent inhibitor of Kinase-X, showing twice the potency of the control inhibitor in a biochemical assay.

  • The cellular mechanism of action is consistent with the control, inducing a high level of apoptosis and causing cell cycle arrest in the G2/M phase. This confirms that the cellular cytotoxicity is likely driven by on-target inhibition.

Detailed Experimental Protocols

MTT Cytotoxicity Assay Protocol

Adapted from Abcam and Mosmann, T. (1983).[8]

  • Cell Plating: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds (e.g., Cmpd-A, Control-Inhib) and vehicle control (DMSO) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Agitate the plate on a shaker for 10 minutes.[9]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[9][10]

  • Self-Validation: Include wells with medium only (blank), cells with vehicle (100% viability control), and cells with a known cytotoxic agent like doxorubicin (positive control).

Annexin V/PI Apoptosis Assay Protocol

Based on protocols from Abcam and Creative Diagnostics.[16][18]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (at its IC50 concentration) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the combined cell suspension and wash twice with cold PBS.[16]

  • Staining: Resuspend the cell pellet (~1 x 10⁶ cells/mL) in 1X Annexin V Binding Buffer.[17] Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.

Cell Cycle Analysis Protocol

Based on protocols from Abcam and the University of Wisconsin Carbone Cancer Center.[20][21]

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at 4°C.[21]

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A.[21] The RNase is critical to prevent staining of double-stranded RNA.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze by flow cytometry using a linear scale for fluorescence measurement to accurately resolve the 2n and 4n DNA content peaks.[21][24] Gate on single cells to exclude doublets.[24]

References

  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • PMC, NIH. Assaying cell cycle status using flow cytometry. [Link]

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. [Link]

  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. [Link]

  • The Pharma Journal. Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • PMC, NIH. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. [Link]

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • Semantic Scholar. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • ResearchGate. Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PMC, PubMed Central. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

  • ResearchGate. (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • NIH. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • ACS Omega. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

Sources

Validation

A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

In the landscape of modern drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile structure and favorable pharmacokinetic properties. This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile structure and favorable pharmacokinetic properties. This guide provides an in-depth comparative analysis of a series of novel compounds synthesized from the versatile building block, Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. We will explore the rationale behind their design, their synthesis, and a comprehensive biological evaluation against established alternatives, supported by detailed experimental protocols. Our focus will be on assessing their potential as both antimicrobial and anticancer agents, two areas where piperazine derivatives have shown considerable promise.

Rationale and Design of Novel Derivatives

The starting material, Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, offers a unique scaffold with a reactive primary amine that serves as an ideal anchor for chemical modification. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective N-functionalization, while the methyl group at the 4-position of the piperazine ring can influence the compound's conformational rigidity and metabolic stability.

Our design strategy focuses on creating a small library of derivatives by acylating the primary amine with various aromatic and heteroaromatic moieties. This approach is intended to explore the impact of these substitutions on the biological activity of the resulting compounds. The selected moieties are known to be present in existing antimicrobial and anticancer drugs, providing a rational basis for our investigation.

Synthesis of Novel Derivatives (ND-1 to ND-3)

The synthesis of the novel derivatives (ND-1, ND-2, and ND-3) from Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a straightforward and efficient process. The general synthetic scheme involves the acylation of the primary amine using the appropriate acid chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane.

G A Tert-butyl 3-(aminomethyl)-4- methylpiperazine-1-carboxylate C Triethylamine, Dichloromethane A->C B Aromatic/Heteroaromatic Acid Chloride B->C D Novel Derivative (ND-1, ND-2, or ND-3) C->D G cluster_0 SRB Assay Workflow A Seed Cells B Treat with Compounds A->B C Fix with TCA B->C D Stain with SRB C->D E Wash D->E F Solubilize Dye E->F G Measure Absorbance F->G

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS No. 1369237-75-1). By integrating technical data with field-proven safety protocols, this document aims to be an essential resource for maintaining a safe and compliant laboratory environment.

The structural components of this molecule, namely the piperazine ring and the tert-butyl carbamate (Boc) protecting group, inform its reactivity and hazard profile. Piperazine derivatives can be corrosive and cause skin and eye irritation, while the Boc group can be labile under strong acidic conditions.[1] Therefore, a cautious and informed approach to its disposal is critical.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. While a specific, comprehensive hazard profile may not always be available, data from structurally related compounds and supplier Safety Data Sheets (SDS) provide essential guidance.

Based on available information, this compound should be handled as a hazardous substance with the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Eye Damage: Can cause serious eye irritation or damage.[4][2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]

Immediate Actions:

  • Always consult the manufacturer's Safety Data Sheet (SDS) before handling.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][2][7]

  • Ensure that safety showers and eyewash stations are readily accessible.[2][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[8][9] The following table summarizes the required PPE for handling tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side-shields meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards.[5][7]Protects against splashes and airborne particles that could cause serious eye irritation or damage.[4][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) of sufficient thickness and breakthrough time.[4][5]Prevents direct skin contact, which can lead to irritation or absorption of the chemical.
Body Protection A standard laboratory coat. For larger quantities or potential for significant splashing, an impervious apron is recommended.[4][2]Protects skin and personal clothing from contamination.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][7]Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation.[2][3]
Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate must be conducted in accordance with federal, state, and local regulations.[10][2] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12]

DisposalWorkflow Disposal Decision Workflow for Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate cluster_0 Initial Assessment cluster_1 Disposal Pathways cluster_2 Final Disposition start Identify Waste Stream (Pure compound, contaminated labware, spill debris) assess_quantity Assess Quantity (Trace vs. Bulk) start->assess_quantity trace_disposal Trace Contamination (e.g., rinsed glassware, pipette tips) assess_quantity->trace_disposal Trace bulk_disposal Bulk Quantities / Spill Debris assess_quantity->bulk_disposal Bulk decontaminate Decontaminate Non-Disposables (e.g., ethanol rinse) trace_disposal->decontaminate dispose_solids Dispose of Contaminated Solids in Labeled Hazardous Waste Container trace_disposal->dispose_solids package_waste Package in a designated, sealed, and labeled hazardous waste container bulk_disposal->package_waste collect_rinse Collect First Rinse as Hazardous Waste decontaminate->collect_rinse collect_rinse->package_waste dispose_solids->package_waste final_disposal Transfer to Central Accumulation Area for pickup by licensed waste disposal service package_waste->final_disposal

Caption: Decision workflow for proper disposal.

This procedure applies to residual amounts of the compound in empty containers and contaminated disposable labware (e.g., weighing paper, pipette tips, gloves).

  • Segregation: Do not mix this waste with non-hazardous trash. All contaminated materials must be treated as hazardous waste.

  • Collection: Place all contaminated solid items directly into a designated hazardous waste container. This container must be clearly labeled with "Hazardous Waste" and the full chemical name: "tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate".[4][12]

  • Container Requirements: The waste container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid.[13] Keep the container closed except when adding waste.[14]

  • Decontamination of Glassware: For reusable glassware, the first rinse with a suitable solvent (e.g., ethanol or isopropanol) must be collected and disposed of as hazardous chemical waste.[4][14] Subsequent rinses with soap and water can typically be discarded down the drain, but always check institutional policies.

This procedure is for disposing of unused or expired quantities of the pure chemical.

  • Do Not Dispose Down the Drain: This chemical should never be disposed of via the sanitary sewer system.[7][12]

  • Original Container: If possible, keep the chemical in its original, clearly labeled container.

  • Waste Packaging: If the original container is compromised, transfer the material into a new, appropriate hazardous waste container. Ensure the new container is properly labeled with the full chemical name, associated hazards, and the date of waste generation.[12]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.[13] This area should be secure, well-ventilated, and away from incompatible materials such as strong acids and oxidizing agents.[5][7][15]

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[5] For a solution, contain the spill with an inert absorbent material like vermiculite, sand, or a universal absorbent pad.[4][2]

  • Collection: Carefully collect the absorbent material and place it into the designated hazardous waste container.[4][2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Regulatory Compliance and Record-Keeping

Maintaining compliance with OSHA and EPA regulations is a legal requirement.[8][16][17]

  • Hazard Communication: Ensure all personnel handling the chemical have been trained on its hazards and the proper handling and disposal procedures, as required by OSHA's Hazard Communication Standard.[9]

  • Waste Labeling: All hazardous waste containers must be accurately and completely labeled.[12]

  • Documentation: Maintain accurate records of hazardous waste generation and disposal, as this is essential for regulatory inspections and tracking.[17]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, fostering a culture of safety and regulatory compliance.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • ChemShuttle. (n.d.). tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate.
  • MedChemExpress. (2025, December 26). tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate-SDS.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
  • DC Chemicals. (2026, January 9). Tert-butyl 4-(4-aMino-3-Methoxyphenyl)piperazine-1-carboxylate MSDS.
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-Boc-piperazine.
  • PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate.
  • BLDpharm. (n.d.). 147081-29-6|(S)-tert-Butyl 3-methylpiperazine-1-carboxylate.
  • Watson International Ltd. (n.d.). MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • ChemicalBook. (2025, July 19). 4-(3-AMINO-PROPYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.
  • CymitQuimica. (n.d.). tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate.

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Hazard Assessment: An Expert Analysis Based on Structural Analogs Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate possesses several functional groups that inform our risk assessment: a piperazine core, a prim...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Expert Analysis Based on Structural Analogs

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate possesses several functional groups that inform our risk assessment: a piperazine core, a primary aminomethyl group, and a tert-butoxycarbonyl (Boc) protecting group. Structurally similar chemicals are known to present specific hazards.[2] Therefore, it is prudent to handle this compound with the assumption that it may exhibit the following properties until proven otherwise.

The primary risks are associated with the amine functionalities, which are often irritants and potential sensitizers.[3][4] Piperazine itself can cause skin and respiratory irritation.[2][5] The solid nature of many similar compounds means dust formation is a key vector for exposure that must be controlled.[6][7]

Table 1: Anticipated Hazard Profile

Hazard Category Potential Effect Rationale Based on Structural Analogs
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[8][9] Piperazine and other amine derivatives are known skin irritants.[4]
Eye Damage/Irritation Causes serious eye irritation or damage.[8][9] Direct contact of amine-containing dust or liquid can cause significant eye injury.[4]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or aerosols.[2][8] Inhalation is a primary exposure route for powdered chemicals and volatile amines.[10]

| Acute Toxicity (Oral) | May be harmful if swallowed.[4][8][11] | A common classification for many functionalized amine compounds. |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required, starting with engineering controls and supplemented by personal gear. The selection of PPE must be deliberately matched to the experimental task.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, especially handling of the solid powder, must be conducted inside a certified chemical fume hood.[12] The fume hood is the primary barrier, designed to contain dusts and vapors, preventing inhalation and minimizing contamination of the general laboratory space.[13]

Causality: The primary amine and piperazine moieties can have sufficient vapor pressure or form fine particulates (dust) that are easily inhaled.[10] A fume hood provides constant airflow to capture these contaminants at the source, offering a level of protection that no respirator alone can match for routine work.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory where this chemical is present.[5][13]

  • Recommended for Liquid Handling: Chemical splash goggles should be worn when preparing solutions, performing extractions, or any task with a risk of splashing.[1][13]

  • Required for High-Risk Operations: A full-face shield worn over safety goggles is required when there is a significant risk of splashing or pressure release (e.g., charging a reaction vessel, quenching a reactive mixture).[1][13]

Hand Protection

Chemical-resistant nitrile gloves are the standard recommendation for handling this class of compounds.[1][7]

  • Inspection: Always inspect gloves for tears or punctures before use.[6][14]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing Technique: Use proper glove removal technique (without touching the glove's outer surface with bare skin) to prevent cross-contamination.[14]

  • Disposal: Dispose of contaminated gloves immediately in the designated chemical waste container.[14] Never wear gloves outside the laboratory.[15]

Body Protection

A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[1][3] Ensure the lab coat has long sleeves and fits properly. For large-scale operations, a chemically resistant apron may be worn over the lab coat.

Respiratory Protection

Work within a fume hood should preclude the need for routine respiratory protection. However, a respirator may be necessary in specific situations:

  • Emergency Spill Cleanup: For a large spill outside of a fume hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[4][5]

  • Equipment Maintenance: If maintenance must be performed on contaminated equipment where ventilation is not adequate.

Table 2: PPE Selection Matrix for Key Laboratory Tasks

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Goggles Nitrile Gloves Lab Coat Not required (in fume hood)
Preparing Solutions Safety Goggles Nitrile Gloves Lab Coat Not required (in fume hood)
Running Reaction Safety Goggles Nitrile Gloves Lab Coat Not required (in fume hood)

| Large Spill Cleanup | Face Shield & Goggles | Heavy-duty Nitrile Gloves | Chemical Apron & Lab Coat | NIOSH-approved respirator |

Procedural Step-by-Step Guidance

Adherence to a strict operational workflow is critical for safety. This process ensures that safety checks are performed, handling occurs in a controlled manner, and post-experiment procedures are completed correctly.

Pre-Operational Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[8][16]

  • Assemble all Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before starting the procedure to minimize traffic in and out of the containment area.[15]

  • Review Procedure: Mentally walk through the entire experimental procedure to anticipate potential hazards.

  • Don Appropriate PPE: Put on all required PPE as outlined in Table 2 before handling any chemicals.

Step-by-Step Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate.

SafeHandlingWorkflow cluster_prep Preparation cluster_execution Execution (Inside Fume Hood) cluster_cleanup Post-Procedure Prep 1. Risk Assessment & SOP Review PPE_Don 2. Don PPE (Coat, Goggles, Gloves) Prep->PPE_Don Handling 3. Chemical Handling (Weighing, Reaction Setup) PPE_Don->Handling Decon 4. Decontaminate Surfaces & Glassware Handling->Decon Waste 5. Segregate & Dispose of Chemical Waste Decon->Waste PPE_Doff 6. Doff PPE (Gloves, Goggles, Coat) Waste->PPE_Doff Wash 7. Wash Hands Thoroughly PPE_Doff->Wash

Caption: Workflow for safe chemical handling from preparation to cleanup.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[14] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for chemical waste disposal.[8]

  • Large Spill (outside fume hood): Evacuate the area. Alert laboratory personnel and your institution's environmental health and safety (EHS) department. Do not attempt to clean it up without appropriate respiratory protection and training.[10]

Decontamination and Waste Disposal

Proper decontamination and disposal are final, critical steps in the safe handling workflow.

  • Work Surface Decontamination: After completing work, wipe down the interior surfaces of the fume hood and any contaminated equipment with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Waste Disposal: Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

    • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix incompatible waste streams.[18]

    • Sharps: Dispose of any contaminated needles or sharp objects in a designated sharps container.

By implementing these rigorous safety protocols, researchers can confidently and safely handle Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, ensuring both personal safety and the integrity of their scientific work.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Available from: [Link]

  • Watson International. MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. Available from: [Link]

  • PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available from: [Link]

  • SparkFun. Lab Safety Rules and Guidelines. Available from: [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. Available from: [Link]

  • DC Chemicals. Tert-butyl 4-(4-aMino-3-Methoxyphenyl)piperazine-1-carboxylate MSDS. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.